ReN001
Description
MAVODELPAR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
Properties
CAS No. |
942594-93-6 |
|---|---|
Molecular Formula |
C31H30FNO5 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C31H30FNO5/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33/h4-14,21H,15-20,22H2,1H3,(H,34,35)/b29-14+ |
InChI Key |
UAQOKKXVCNQHIP-IPPBACCNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of ReN001 (Mavodelpar): A Technical Analysis of a PPARδ Agonist for Mitochondrial Disease
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
ReN001 (mavodelpar) emerged as a promising therapeutic candidate for primary mitochondrial myopathies (PMM) and other genetic mitochondrial diseases. As a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, its mechanism of action was hypothesized to center on the enhancement of mitochondrial biogenesis and function, thereby compensating for the underlying genetic defects that impair cellular energy production. This technical guide provides a comprehensive overview of the core scientific principles behind this compound, detailing its proposed signaling pathway, summarizing the available preclinical and clinical data, and outlining the key experimental methodologies employed in its evaluation. The document culminates with the results of the pivotal Phase 2b STRIDE trial, the subsequent cessation of the drug's development, and a discussion of the implications for future research in mitochondrial disease.
Introduction to Mitochondrial Disease and the Therapeutic Rationale for PPARδ Agonism
Primary mitochondrial diseases are a group of rare, debilitating genetic disorders caused by mutations in either the mitochondrial DNA (mtDNA) or nuclear DNA (nDNA).[1] These mutations impair the function of the oxidative phosphorylation (OXPHOS) system, leading to deficient production of adenosine triphosphate (ATP), the primary cellular energy currency.[1] Tissues with high energy demands, such as skeletal muscle, the brain, and the heart, are disproportionately affected, resulting in symptoms like myopathy, exercise intolerance, fatigue, and neurological dysfunction.[1]
The therapeutic strategy for this compound was rooted in activating PPARδ, a nuclear receptor that functions as a key transcriptional regulator of cellular metabolism.[2][3] In skeletal muscle, PPARδ activation is known to promote a shift towards fatty acid oxidation and to increase mitochondrial biogenesis.[3] The rationale was that by stimulating the creation of new, healthy mitochondria and optimizing the function of existing ones, this compound could increase the overall capacity for ATP production, thereby alleviating the cellular energy deficit characteristic of mitochondrial disease.[2]
Core Mechanism of Action: The PPARδ Signaling Pathway
This compound is a selective PPARδ agonist.[2] Its proposed mechanism of action begins with its binding to and activation of the PPARδ receptor in the cytoplasm. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This binding event recruits coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), which is a master regulator of mitochondrial biogenesis. The subsequent upregulation of gene transcription leads to a coordinated increase in the expression of proteins involved in:
-
Mitochondrial Biogenesis: The formation of new mitochondria.
-
Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce acetyl-CoA for the Krebs cycle.
-
Oxidative Phosphorylation (OXPHOS): The process of ATP synthesis.
This cascade of events was expected to enhance the overall bioenergetic capacity of the cell, as illustrated in the signaling pathway diagram below.
Preclinical Evidence
The therapeutic hypothesis for this compound was supported by preclinical studies in cellular and animal models. These studies aimed to demonstrate that selective PPARδ agonism could indeed improve mitochondrial function.
In Vitro Studies in Patient-Derived Fibroblasts
Studies were conducted on fibroblasts from patients with inherited metabolic disorders, including Glycogen Storage Disease III (GSDIII) and Complex I deficiency, to assess the effect of mavodelpar on cellular bioenergetics.
Experimental Protocol: Fibroblast Study
-
Cell Lines: Fibroblasts from healthy individuals and patients with genetically confirmed GSDIII or Complex I deficiency.
-
Treatment: Cells were treated with mavodelpar (30 nM and 120 nM) or a pan-PPAR agonist (Bezafibrate, 200µM) for 48 hours.
-
Culture Conditions: To assess the cellular capacity to utilize fatty acids, cells were cultured in glucose-free medium, forcing a metabolic shift.
-
Primary Assay: Mitochondrial function was evaluated by measuring the oxygen consumption rate (OCR) using a Seahorse Bioanalyzer Cell Mito Stress Test. This assay measures key parameters of mitochondrial respiration, including basal respiration, maximal respiration, and spare respiratory capacity.
Results
The available data from a study in GSDIII patient fibroblasts are summarized below. These results demonstrate that under metabolic stress, mavodelpar treatment can enhance mitochondrial respiratory capacity.
| Treatment Group | Cell Type | Parameter Measured | Result |
| Untreated | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | Baseline |
| 30 nM Mavodelpar | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | 25% increase over untreated |
| 30 nM Mavodelpar | Control Fibroblasts | Oxygen Consumption Rate (OCR) | 15% increase over untreated |
Data sourced from a University of Pittsburgh undergraduate research presentation.
In Vivo Animal Studies
In vivo studies in rats were performed to confirm that mavodelpar could engage its target and modulate the expression of PPARδ-regulated genes in skeletal muscle.
Experimental Protocol: Rat Model
-
Animal Model: Male Wistar rats.
-
Treatment: Oral administration of mavodelpar.
-
Tissue Analyzed: Skeletal muscle.
-
Primary Assay: Measurement of mRNA expression of PPARδ target genes, such as angiopoietin-like 4 (ANGPTL4), via quantitative real-time polymerase chain reaction (qRT-PCR).
Results
These studies confirmed that mavodelpar reached its target tissue and activated the PPARδ pathway.
| Treatment Group | Parameter Measured | Result |
| Vehicle Control | Skeletal Muscle ANGPTL4 mRNA | Baseline |
| Mavodelpar | Skeletal Muscle ANGPTL4 mRNA | 5.5-fold increase over vehicle |
Data sourced from a UMDF 2023 Symposium abstract.
Clinical Development Program
The clinical development of mavodelpar for PMM included a Phase 1b open-label study followed by a pivotal Phase 2b randomized controlled trial (STRIDE).
Phase 1b Open-Label Study
An initial open-label study was conducted to assess the safety, tolerability, and exploratory efficacy of mavodelpar in patients with PMM.
Experimental Protocol: Phase 1b Study
-
Study Design: Open-label, single-arm study.
-
Participants: 23 patients with genetically confirmed PMM.
-
Intervention: 100 mg mavodelpar administered orally, once daily for 12 weeks.
-
Endpoints: The primary focus was on safety and tolerability. Exploratory efficacy endpoints included the 12-minute walk test (12MWT) and measures of oxygen consumption during exercise.
Results
The company reported that the drug was safe and well-tolerated. Qualitative reports from the Chief Medical Officer indicated an "improvement in the meters that patients were able to walk" and an "improvement in the oxygen consumption," which supported progression to a larger, controlled trial.[4] However, specific quantitative data from this study have not been publicly released.
The STRIDE Study: A Pivotal Phase 2b Trial
The STRIDE study was a global, randomized, double-blind, placebo-controlled trial designed to definitively evaluate the efficacy and safety of mavodelpar in PMM patients.
Experimental Protocol: STRIDE Study
-
Study Design: Global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.[3]
-
Participants: Approximately 213 adult patients with PMM due to mtDNA defects.[1]
-
Intervention: 100 mg mavodelpar administered orally once-daily versus a matching placebo for a 24-week period.[3]
-
Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[3]
-
Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.[3]
Results and Outcome
In December 2023, Reneo Pharmaceuticals announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[3][5] There was no statistically significant difference between the mavodelpar and placebo groups in the change in distance walked in the 12MWT or in the patient-reported fatigue scores.
| Study | Endpoint | Result |
| STRIDE (Phase 2b) | Primary: Change in 12-Minute Walk Test | Not Met (No significant difference vs. placebo) |
| Secondary: Change in PROMIS Fatigue Score | Not Met (No significant difference vs. placebo) |
Following these results, the company announced the suspension of the mavodelpar development program, including the ongoing STRIDE AHEAD open-label extension study.[3]
Discussion and Future Outlook
The development of this compound (mavodelpar) represents a scientifically rational, yet ultimately unsuccessful, effort to treat mitochondrial myopathy. The core hypothesis—that activating PPARδ to enhance mitochondrial biogenesis and function would yield clinical benefit—was supported by a plausible mechanism of action and encouraging, albeit limited, preclinical and early clinical signals.
The failure of the STRIDE trial to demonstrate efficacy raises critical questions for the field. Potential reasons for the negative outcome could include:
-
Insufficient Target Engagement: The dose of 100 mg may not have been sufficient to induce a robust enough physiological response in the skeletal muscle of PMM patients.
-
Redundancy and Compensation: The complexity of cellular metabolism may have allowed for compensatory mechanisms that negated the effects of upregulating the PPARδ pathway.
-
Endpoint Sensitivity: The 12-minute walk test, while a standard measure of functional endurance, may not be sensitive enough to detect modest but meaningful changes in this patient population, or it may not be the most relevant measure of the drug's biological activity.
-
Patient Heterogeneity: The diverse genetic and clinical presentations of PMM may have contributed to a varied response that was diluted in the overall trial population.
While the development of mavodelpar has been halted, the data generated from its comprehensive clinical program will be invaluable to the scientific community.[3][5] Future research must focus on understanding the disconnect between the proposed mechanism and the lack of clinical efficacy. This includes a thorough analysis of the STRIDE trial data, when it becomes available, to identify any potential subgroups that may have responded, and further preclinical work to better understand the nuances of PPARδ activation in the specific context of different mitochondrial genetic defects. The journey of this compound serves as a crucial lesson in the complex path of drug development for rare and multifaceted diseases like primary mitochondrial myopathy.
References
Mavodelpar: A Technical Overview of a Selective PPARδ Agagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavodelpar (formerly REN001) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including fatty acid oxidation and mitochondrial biogenesis.[4][5] Mavodelpar was in clinical development for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[2][3][6] However, the development of mavodelpar was suspended following the failure of the pivotal STRIDE clinical trial in PMM to meet its primary and secondary endpoints.[2][7] This technical guide provides a comprehensive overview of mavodelpar, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Selective PPARδ Agonism
Mavodelpar functions as a selective agonist for the PPARδ receptor.[1][4] The PPAR family of receptors, which also includes PPARα and PPARγ, are ligand-activated transcription factors that regulate gene expression.[8] Upon binding by an agonist like mavodelpar, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8]
The activation of PPARδ by mavodelpar is believed to upregulate genes involved in:
-
Fatty Acid Oxidation: Increasing the breakdown of fatty acids for energy production.[4]
-
Mitochondrial Biogenesis: Promoting the formation of new mitochondria.[4][5]
-
Oxidative Phosphorylation: Enhancing the efficiency of cellular respiration.[4]
By stimulating these pathways, mavodelpar was hypothesized to improve mitochondrial function and energy production in patients with mitochondrial diseases.[4][6]
Signaling Pathway
Caption: Mavodelpar activates the PPARδ signaling pathway to enhance mitochondrial function.
Preclinical Data
Pharmacological and biochemical studies in preclinical models demonstrated that mavodelpar is a potent and selective PPARδ agonist.[4] In mouse models, activation of PPARδ by mavodelpar led to an increased expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[4]
| Preclinical Finding | Model System | Key Outcome | Reference |
| Potency and Selectivity | In vitro assays | Potent and selective agonist of PPARδ | [4] |
| Gene Expression | Mouse models | Increased expression of genes for fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis | [4] |
Clinical Development and Trial Results
Mavodelpar was evaluated in clinical trials for two primary indications: Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).
Primary Mitochondrial Myopathies (PMM)
The pivotal clinical trial for mavodelpar in PMM was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[2][3][7] The study enrolled adult patients with PMM due to mitochondrial DNA (mtDNA) defects.[2][3][7]
STRIDE Study Design [2][3][7][9]
| Parameter | Description |
| Study Title | An Efficacy and Safety Study of 24 Week Treatment With Mavodelpar (this compound) in Primary Mitochondrial Myopathy Patients (STRIDE) |
| NCT Number | NCT04535609 |
| Phase | 2b |
| Design | Randomized, double-blind, placebo-controlled, parallel group, multi-centre |
| Patient Population | Adult patients with PMM due to mtDNA defects |
| Intervention | 100 mg mavodelpar administered orally once daily |
| Control | Placebo |
| Treatment Duration | 24 weeks |
| Primary Efficacy Endpoint | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24 |
| Secondary Efficacy Endpoint | Change from baseline in the PROMIS® Short Form Fatigue 13a score |
STRIDE Study Results
In December 2023, it was announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[2][7][10] Specific quantitative data from the trial have not been publicly released. Following these results, all mavodelpar development activities, including the open-label extension study STRIDE AHEAD, were suspended.[2][3][7]
Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
Mavodelpar also received Fast Track designation from the FDA for the treatment of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a genotype of LC-FAOD.[6] An open-label Phase 1b study was conducted in patients with LC-FAOD.[11]
LC-FAOD Phase 1b Study [11]
| Parameter | Description |
| Study Title | A Study of this compound in Patients With a Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD) |
| NCT Number | NCT03833128 |
| Phase | 1b |
| Design | Open-label |
| Patient Population | Patients with LC-FAOD |
| Intervention | Mavodelpar |
LC-FAOD Study Results
Positive results from the Phase 1b study were announced in July 2022, with mavodelpar reported to be safe and well-tolerated.[11] However, specific quantitative efficacy data from this open-label study are not publicly available in detail.
Experimental Protocols
12-Minute Walk Test (12MWT)
The 12-minute walk test is a standardized assessment of functional exercise capacity.[12][13]
Methodology [12][13][14][15][16]
-
Setup: The test is conducted on a flat, hard surface, typically a corridor or a track of a known length. Markers are placed at regular intervals to aid in distance measurement.
-
Instructions: Patients are instructed to walk as far as possible in 12 minutes, without running or jogging. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
Monitoring: A trained technician or clinician monitors the patient, records the laps, and provides standardized encouragement.
-
Data Collection: The total distance walked in 12 minutes is recorded.
PROMIS® Short Form Fatigue 13a
The Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a is a validated questionnaire used to assess a patient's self-reported fatigue.[17][18]
Methodology
-
Administration: The questionnaire consists of 13 questions about the frequency, duration, and intensity of fatigue, as well as its impact on daily life over the past 7 days.
-
Response Scale: Patients respond to each question using a 5-point Likert scale.
-
Scoring: The responses are scored to generate a T-score, which is a standardized score with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater fatigue.
Muscle Biopsy Analysis
Muscle biopsies are performed to assess the underlying pathology and the effects of treatment at a cellular and molecular level.[19][20][21][22]
Methodology [19][20][21][22][23]
-
Biopsy Procedure: A small sample of muscle tissue is obtained, typically from the thigh, under local anesthesia.
-
Histological Analysis: The tissue is processed and stained to examine muscle fiber morphology, the presence of ragged-red fibers (a hallmark of mitochondrial disease), and other structural abnormalities.
-
Enzyme Histochemistry: Staining for specific mitochondrial enzymes, such as cytochrome c oxidase (COX), can reveal deficiencies.
-
Gene Expression Analysis: RNA can be extracted from the muscle tissue to quantify the expression levels of PPARδ target genes and other markers of mitochondrial function using techniques like quantitative real-time PCR (qPCR) or RNA sequencing.
In Vitro PPARδ Agonist Assays
Luciferase Reporter Assay for Potency [1][8][24][25][26]
This cell-based assay is used to determine the potency (EC50) of a compound in activating the PPARδ receptor.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with two plasmids: one expressing a fusion protein of the PPARδ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., mavodelpar).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the activation of the PPARδ receptor. The data is plotted as a dose-response curve to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Competitive Binding Assay for Selectivity [27]
This assay is used to determine the selectivity of a compound for PPARδ over other PPAR isoforms (α and γ).
-
Assay Setup: The assay typically uses the purified LBD of each PPAR isoform and a radiolabeled or fluorescently labeled ligand that is known to bind to all three isoforms.
-
Competition: The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the PPAR LBDs.
-
Measurement: The amount of labeled ligand that is displaced is measured.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) for the test compound for each PPAR isoform. A much lower Ki for PPARδ compared to PPARα and PPARγ indicates high selectivity.
Caption: A generalized workflow for the development and evaluation of a PPARδ agonist like mavodelpar.
Conclusion
Mavodelpar is a selective PPARδ agonist that showed promise in preclinical studies for improving mitochondrial function. However, its clinical development was halted due to the lack of efficacy demonstrated in the pivotal STRIDE trial for Primary Mitochondrial Myopathies. While the specific quantitative results from the key clinical trials have not been made public, the information gathered on its mechanism of action and the design of its clinical program provides valuable insights for the scientific and drug development community. The experience with mavodelpar underscores the challenges in translating preclinical findings in mitochondrial diseases to clinical efficacy and highlights the importance of robust clinical trial design and endpoint selection in this complex therapeutic area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. mitocon.it [mitocon.it]
- 4. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chiesiventures.com [chiesiventures.com]
- 7. globalgenes.org [globalgenes.org]
- 8. researchgate.net [researchgate.net]
- 9. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]
- 10. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]
- 11. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
- 12. 12 minute walk test By Prasanjit shom | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. Cooper's 12 minute run test - [exercise.trekeducation.org]
- 15. matassessment.com [matassessment.com]
- 16. Cooper Test: A 12-Minute Run to Check Aerobic Fitness [verywellfit.com]
- 17. facit.org [facit.org]
- 18. heal.nih.gov [heal.nih.gov]
- 19. mitoaction.org [mitoaction.org]
- 20. mitoaction.org [mitoaction.org]
- 21. The Case for Performing Percutaneous Muscle Biopsy | Children's Hospital of Philadelphia [chop.edu]
- 22. The Art of Muscle Biopsy in the New Genetic Era: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Activation in Myopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myopathies, a heterogeneous group of disorders characterized by muscle weakness and dysfunction, present a significant challenge in therapeutic development. A growing body of evidence points to the pivotal role of Peroxisome Proliferator-Activated Receptor delta (PPARδ) in skeletal muscle biology and its potential as a therapeutic target for various myopathies. PPARδ, a ligand-activated nuclear receptor, is a master regulator of fatty acid metabolism and energy homeostasis in skeletal muscle. Its activation has been shown to promote a shift towards an oxidative muscle phenotype, enhance mitochondrial biogenesis and function, and exert anti-inflammatory effects. This technical guide provides an in-depth overview of the role of PPARδ activation in myopathy, summarizing key quantitative data from preclinical studies, detailing experimental protocols for investigating PPARδ function, and illustrating the underlying signaling pathways.
Introduction to PPARδ in Skeletal Muscle
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation.[1] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). While PPARα is predominantly expressed in tissues with high fatty acid catabolism like the liver and heart, and PPARγ is a key regulator of adipogenesis, PPARδ is the most abundant isoform in skeletal muscle.[2]
In skeletal muscle, PPARδ plays a crucial role in:
-
Fatty Acid Oxidation: PPARδ activation upregulates genes involved in the uptake, transport, and β-oxidation of fatty acids, thereby increasing the muscle's capacity to use fat as an energy source.[3]
-
Mitochondrial Biogenesis and Function: PPARδ activation stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, leading to an increase in mitochondrial content and respiratory capacity.[4]
-
Muscle Fiber Type Switching: Activation of PPARδ promotes a shift from glycolytic type II fibers towards more oxidative and fatigue-resistant type I fibers.[5]
-
Anti-inflammatory Effects: PPARδ has been shown to exert anti-inflammatory properties in skeletal muscle, which is relevant in myopathies with an inflammatory component.[6]
Given these functions, therapeutic activation of PPARδ holds promise for treating myopathies characterized by impaired energy metabolism, mitochondrial dysfunction, and inflammation.
Molecular Mechanisms of PPARδ Action
PPARδ exerts its effects by forming a heterodimer with the Retinoid X Receptor (RXR). Upon binding to its ligand (endogenous fatty acids or synthetic agonists), the PPARδ/RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, thereby activating their transcription.
Key Signaling Pathways
The signaling cascade initiated by PPARδ activation involves a network of coactivators and downstream effectors. The diagram below illustrates the core signaling pathway.
Caption: PPARδ Signaling Pathway in Skeletal Muscle.
Role of PPARδ Activation in Specific Myopathies
Duchenne Muscular Dystrophy (DMD)
DMD is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene, leading to progressive muscle degeneration. Preclinical studies in the mdx mouse model of DMD have shown that activation of PPARδ can ameliorate the disease phenotype.
Quantitative Data from mdx Mouse Studies
| Parameter | Treatment | Model | Duration | Result | Reference |
| Forelimb Grip Strength | GW501516 | mdx mice | 4 weeks | ~15-20% increase | [7] |
| Treadmill Running Endurance | Fenofibrate | mdx mice | - | 50% increase | [8] |
| Muscle Inflammation | GW501516 | mdx mice | 4 weeks | Significant decrease | [7] |
| Centrally Nucleated Fibers | GW501516 | mdx mice | 4 weeks | Significant decrease | [7] |
| Evans Blue Dye Uptake | GW501516 | mdx mice | 4 weeks | 3-fold reduction | [9] |
| IgM Staining | GW501516 | mdx mice | 4 weeks | 9-fold reduction in stained fibers | [9] |
Mitochondrial Myopathies
Mitochondrial myopathies are a group of disorders caused by dysfunction of the mitochondrial respiratory chain, leading to impaired energy production in muscle. Activation of the PPARδ/PGC-1α pathway has been investigated as a therapeutic strategy to enhance mitochondrial biogenesis and function in these conditions.
Quantitative Data from Mitochondrial Myopathy Mouse Models
| Parameter | Treatment | Model | Duration | Result | Reference |
| COX-negative muscle fibers | Bezafibrate (0.5% diet) | Deletor mice | 22 weeks | Significant delay in accumulation | [10] |
| Multiple mtDNA deletions | Bezafibrate (0.5% diet) | Deletor mice | 22 weeks | Significant delay in accumulation | [11] |
| Mitochondrial ATP generating capacity | Bezafibrate | COX10 knockout mice | - | Increased | [12] |
| PGC-1α mRNA levels | Bezafibrate | COX10 knockout mice | - | Upregulated in cortex and hippocampus | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of PPARδ research in myopathy.
In Vitro Studies with C2C12 and L6 Myotubes
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow.
4.1.1. Cell Culture and Differentiation
-
Cell Lines: C2C12 (mouse myoblast) or L6 (rat myoblast) cell lines are commonly used.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum when cells reach 80-90% confluency. Differentiation is typically carried out for 4-7 days.
4.1.2. PPARδ Agonist Treatment
-
Agonists: GW501516 is a commonly used selective PPARδ agonist.
-
Concentration: Effective concentrations typically range from 100 nM to 1 µM.[6][13]
-
Duration: Treatment duration can vary from a few hours to several days depending on the endpoint being measured.
4.1.3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from myotubes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcription kit.
-
PCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probes for target genes (e.g., Pgc-1α, Cpt1b, Pdk4) and a housekeeping gene for normalization (e.g., 18S rRNA, Gapdh).[14]
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
4.1.4. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, p-AMPK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
4.1.5. Fatty Acid Oxidation Assay
-
Principle: Measures the rate of radiolabeled fatty acid (e.g., [14C]palmitate) oxidation to 14CO2 or acid-soluble metabolites.
-
Procedure:
-
Myotubes are incubated with a medium containing the radiolabeled fatty acid.
-
After incubation, the reaction is stopped, and the medium is collected.
-
14CO2 is trapped, and its radioactivity is measured by scintillation counting.
-
The rate of fatty acid oxidation is normalized to the total protein content.[13][16]
-
In Vivo Studies with Mouse Models
4.2.1. Animal Models
-
mdx Mouse: A model for Duchenne Muscular Dystrophy.
-
Mitochondrial Myopathy Models:
4.2.2. Drug Administration
-
GW501516: Typically administered daily by oral gavage at doses ranging from 3 to 10 mg/kg body weight.[9]
-
Bezafibrate: Administered as a dietary supplement, often at a concentration of 0.5% in the chow.[10][11]
4.2.3. Functional Assessments
-
Grip Strength: Measured using a grip strength meter to assess forelimb and hindlimb muscle strength.
-
Treadmill Endurance: Mice are run on a treadmill with increasing speed or incline until exhaustion, and the time or distance is recorded.
4.2.4. Histological and Immunohistochemical Analysis
-
Muscle Collection: Skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus) are dissected, embedded in optimal cutting temperature (OCT) compound, and frozen in isopentane cooled in liquid nitrogen.
-
Cryosectioning: 8-10 µm thick sections are cut using a cryostat.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of central nucleation.
-
Immunohistochemistry for Fiber Typing:
-
Sections are blocked and then incubated with primary antibodies specific for different myosin heavy chain (MyHC) isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb).[17][18][19]
-
Fluorescently labeled secondary antibodies are used for detection.
-
Images are captured using a fluorescence microscope, and the number and cross-sectional area of each fiber type are quantified.
-
4.2.5. Evans Blue Dye (EBD) Uptake Assay
-
Principle: EBD is a fluorescent dye that binds to albumin in the bloodstream. In muscles with compromised membrane integrity, EBD leaks into the muscle fibers.
-
Procedure:
Conclusion and Future Directions
The activation of PPARδ presents a compelling therapeutic strategy for a range of myopathies. Its ability to enhance fatty acid oxidation, boost mitochondrial function, and reduce inflammation directly addresses key pathological features of these debilitating diseases. The preclinical data, particularly in models of Duchenne Muscular Dystrophy and mitochondrial myopathies, are encouraging and support the continued development of selective and potent PPARδ agonists.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials in patients with myopathies.
-
Long-term Safety: Thoroughly evaluating the long-term safety of PPARδ agonists, particularly concerning potential mitogenic effects.
-
Combination Therapies: Investigating the synergistic effects of PPARδ activation with other therapeutic approaches, such as gene therapy or anti-inflammatory drugs.
-
Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response to PPARδ agonists in patients.
By continuing to explore the multifaceted role of PPARδ in skeletal muscle, the scientific and medical communities can pave the way for novel and effective treatments for patients suffering from myopathies.
References
- 1. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor delta controls muscle development and oxidative capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARβ/δ Agonism Upregulates Forkhead Box A2 to Reduce Inflammation in C2C12 Myoblasts and in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. JCI Insight - Duchenne muscular dystrophy hiPSC–derived myoblast drug screen identifies compounds that ameliorate disease in mdx mice [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of bezafibrate treatment on late-onset mitochondrial myopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations in peroxisome proliferator-activated receptor mRNA expression in skeletal muscle after acute and repeated bouts of exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Semi-automated Analysis of Mouse Skeletal Muscle Morphology and Fiber-type Composition [jove.com]
- 20. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hanlab.cc [hanlab.cc]
Mavodelpar: A Technical Overview of its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavodelpar (formerly REN001) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6] It was developed by Reneo Pharmaceuticals for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][5][6] The therapeutic rationale for mavodelpar was centered on its ability to activate PPARδ, a key nuclear receptor that regulates gene expression related to mitochondrial function, energy metabolism, and fatty acid oxidation.[1][2] Preclinical studies suggested that mavodelpar could increase the transcription of genes involved in mitochondrial biogenesis and enhance fatty acid metabolism.[1][7] Despite promising preclinical data and a clear mechanistic hypothesis, the pivotal Phase 2b STRIDE clinical trial in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the suspension of mavodelpar's development in December 2023.[4][5][6][8][9] This guide provides a detailed technical overview of the cellular pathways modulated by mavodelpar, summarizing the available preclinical and clinical data, experimental protocols, and the ultimate outcomes of its clinical development program.
Core Mechanism of Action: PPARδ Agonism
Mavodelpar functions as a selective agonist for the PPARδ receptor. PPARs are a group of nuclear hormone receptors that, upon activation by a ligand such as mavodelpar, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary cellular pathways targeted by mavodelpar via PPARδ activation include:
-
Increased Fatty Acid Oxidation (FAO): PPARδ is a key regulator of genes involved in the uptake and beta-oxidation of fatty acids. By activating this pathway, mavodelpar was intended to enhance the utilization of fatty acids as an energy source, which is often impaired in mitochondrial diseases.[1][7]
-
Enhanced Mitochondrial Biogenesis: Preclinical evidence indicated that mavodelpar could stimulate the production of new mitochondria.[1] This is a critical process for cellular energy homeostasis and is often compromised in PMM.
-
Modulation of Energy Metabolism: As a master regulator of metabolic genes, PPARδ activation by mavodelpar was expected to improve overall cellular energy production.[10]
Preclinical Evidence
Pharmacological and biochemical studies in preclinical models, including mice, demonstrated that mavodelpar is a potent and selective agonist of PPARδ. These studies showed that activation of PPARδ by mavodelpar led to an increased expression of genes involved in several key metabolic processes.[7]
Key Preclinical Findings
A summary of the key preclinical findings for mavodelpar is presented below. It is important to note that detailed quantitative data from these studies are not publicly available.
| Parameter | Observation | Implication |
| Gene Expression | Increased transcription of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in mice.[7] | Suggests a direct molecular mechanism for improving mitochondrial function. |
| Fatty Acid Metabolism | Resulted in increased fatty acid metabolism.[7] | Supports the hypothesis that mavodelpar can address deficits in fatty acid oxidation. |
Preclinical Experimental Models
Details of the specific preclinical experimental protocols have not been extensively published. However, a poster presentation by Reneo Pharmaceuticals at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting in 2023 provided an overview of their preclinical work.[7]
-
In Vivo Model: Studies were conducted in mice to assess the in vivo effects of mavodelpar on gene expression in skeletal muscle.[7]
-
Pharmacological and Biochemical Studies: These studies were performed to confirm the potency and selectivity of mavodelpar for the PPARδ receptor.[7]
Cellular Signaling Pathways Modulated by Mavodelpar
The central signaling pathway modulated by mavodelpar is the PPARδ pathway, which plays a crucial role in mitochondrial biogenesis and function.
Mavodelpar-PPARδ Signaling Pathway
Clinical Development Program
The clinical development of mavodelpar for PMM was centered around the STRIDE pivotal Phase 2b trial and its open-label extension, STRIDE AHEAD.
Clinical Trial Summary
| Trial Name | NCT Identifier | Phase | Design | Patient Population | Key Endpoints | Status |
| STRIDE | NCT04535609 | 2b | Randomized, double-blind, placebo-controlled | Adult patients with PMM due to mitochondrial DNA (mtDNA) defects | Primary: Change from baseline in the 12-minute walk test (12MWT) at week 24.[4][5][6][8] Secondary: Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4][5][8] | Completed; Did not meet primary or secondary endpoints.[4][5][6][8][9] |
| STRIDE AHEAD | NCT05267574 | Open-label extension | Long-term safety and tolerability | Patients from STRIDE, a Phase 1b study, and mavodelpar-naïve patients with PMM due to nuclear DNA (nDNA) defects | Long-term safety and tolerability of 100 mg mavodelpar once daily over 24 months.[4][5][6][8] | Suspended.[4][6][8] |
Experimental Protocols: STRIDE Trial
The STRIDE study was a global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial designed to evaluate the efficacy and safety of mavodelpar in adult patients with PMM.
-
Inclusion Criteria:
-
Adults (18 years and older) with a confirmed diagnosis of PMM due to known pathogenic gene mutation or deletion of the mitochondrial genome.
-
-
Exclusion Criteria:
-
Participation in a prior mavodelpar study.
-
Current or anticipated need for a PPAR agonist during the study.
-
Clinically significant cardiac, renal, or liver disease.
-
Uncontrolled diabetes.
-
History of rhabdomyolysis within the year prior to enrollment.
-
-
Treatment Regimen:
-
Primary Efficacy Endpoint:
-
Secondary and Exploratory Endpoints:
-
Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4][5][8]
-
Modified Fatigue Impact Scale (MFIS).[8]
-
Patient Global Impression of Change (PGIC) and Severity (PGIS).[8]
-
30 Second Sit-To-Stand (30STS) Test.[8]
-
Brief Pain Inventory (BPI).[8]
-
36-Item Health Survey (SF-36).[8]
-
Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP).[8]
-
Pedometer Step Count.[8]
-
Clinical Trial Workflow
Conclusion
Mavodelpar represented a targeted therapeutic approach for mitochondrial diseases, with a strong mechanistic rationale based on the activation of the PPARδ pathway. Preclinical data supported its potential to enhance mitochondrial function and fatty acid metabolism. However, the negative results from the pivotal STRIDE trial underscore the challenges of translating preclinical findings into clinical efficacy for complex rare diseases like PMM. While the development of mavodelpar has been discontinued, the data generated from its clinical program remain valuable to the scientific community and may inform future research in the field of mitochondrial medicine. The company has stated its intention to make the data from the STRIDE study available upon completion of final analyses.[4][9]
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. globalgenes.org [globalgenes.org]
- 5. mitocon.it [mitocon.it]
- 6. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]
- 7. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 8. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) - BioSpace [biospace.com]
- 9. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
- 10. youtube.com [youtube.com]
Preclinical Profile of Mavodelpar (ReN001): A PPARδ Agonist for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for mavodelpar (ReN001) specifically in the context of Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) is limited. This document synthesizes the known mechanism of action of mavodelpar as a peroxisome proliferator-activated receptor delta (PPARδ) agonist and contextualizes it with findings from related fields and the available clinical trial information for LC-FAOD. A comprehensive preclinical data set from in vitro and in vivo LC-FAOD-specific models is not accessible through public domains and is likely proprietary to Reneo Pharmaceuticals.
Executive Summary
Mavodelpar (this compound) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under development by Reneo Pharmaceuticals for rare genetic mitochondrial diseases, including LC-FAOD.[1][2][3][4][5][6] The therapeutic rationale for using a PPARδ agonist in LC-FAOD is based on its potential to enhance the transcription of genes involved in mitochondrial function and increase fatty acid oxidation, thereby addressing the core metabolic defects of the disease.[1][2][3] While the development program for another indication, primary mitochondrial myopathies (PMM), was suspended, the company had expressed intentions to continue the development of mavodelpar for LC-FAOD.[1][4] This document outlines the proposed mechanism of action and the limited, high-level preclinical and clinical findings available to the public.
Mechanism of Action: PPARδ Agonism
Mavodelpar acts as a selective agonist for the PPARδ receptor, a nuclear receptor that plays a crucial role in the regulation of cellular metabolism.
Proposed Signaling Pathway
The activation of PPARδ by mavodelpar is hypothesized to initiate a cascade of events leading to increased mitochondrial biogenesis and function. The general signaling pathway is as follows:
Caption: Proposed signaling pathway of mavodelpar (this compound) via PPARδ activation.
Preclinical Data Overview
Detailed preclinical data for mavodelpar in LC-FAOD models are not publicly available. The information below is based on general statements from company press releases and related research.
In Vitro Studies
General statements from Reneo Pharmaceuticals indicate that in vitro studies were conducted.
Table 1: Summary of Publicly Disclosed In Vitro Findings
| Assay System | Key Findings | Quantitative Data |
| Human and rat muscle cell lines | Potently and selectively activated PPARδ; increased fatty acid oxidation.[5] | Not publicly available |
| Unspecified cell culture systems | Increased fatty-acid oxidation and mitochondrial energy metabolism.[7] | Not publicly available |
Experimental Protocols: Detailed protocols for these in vitro studies, including cell lines used, mavodelpar concentrations, assay conditions, and specific endpoints measured, are not publicly available. A general methodology for assessing fatty acid β-oxidation in primary hepatocytes involves using radiolabeled palmitic acid and measuring the production of acid-soluble metabolites.[8]
In Vivo Studies
No in vivo studies of mavodelpar in animal models of LC-FAOD have been published in the public domain. However, a study in a mouse model of Alport syndrome demonstrated in vivo activity of the compound, showing it could ameliorate renal inflammation and fibrosis.[1] While not directly related to LC-FAOD, this study confirms the biological activity of mavodelpar in a whole-animal system.
Clinical Development in LC-FAOD
Mavodelpar's development for LC-FAOD has progressed to clinical evaluation.
Phase 1b Clinical Trial
A Phase 1b open-label study was completed in patients with LC-FAOD to assess the safety, tolerability, and potential efficacy of mavodelpar.
Experimental Workflow:
References
- 1. PPAR δ Agonism Ameliorates Renal Fibrosis in an Alport Syndrome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiesiventures.com [chiesiventures.com]
- 3. Reneo Pharmaceuticals Reports Positive Results from this compound [globenewswire.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. longdom.org [longdom.org]
- 6. mitocon.it [mitocon.it]
- 7. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Mavodelpar: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Mavodelpar (formerly known as REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under clinical investigation for the treatment of rare genetic mitochondrial diseases, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2] As a PPARδ agonist, mavodelpar was designed to modulate the transcription of genes involved in mitochondrial function, fatty acid oxidation, and the generation of new mitochondria.[1][2] Despite promising preclinical and early phase clinical data, the pivotal Phase 2b STRIDE study in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the discontinuation of its development in December 2023.[3][4] This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of mavodelpar, including its mechanism of action, and details of the clinical trial protocols utilized for its evaluation. While specific quantitative pharmacokinetic data remains largely unpublished, this document collates the available information to serve as a resource for the scientific community.
Introduction
Mavodelpar was developed by Reneo Pharmaceuticals to address the unmet medical need in patients with rare genetic mitochondrial diseases, which are often characterized by impaired energy production.[1] By selectively activating the PPARδ receptor, mavodelpar aimed to enhance cellular energy metabolism and improve muscle function in affected individuals.[5] The drug received Fast Track designation from the U.S. Food and Drug Administration (FDA) for both PMM and a specific genotype of LC-FAOD, highlighting its potential in these debilitating conditions.[2][6] However, the outcome of the pivotal STRIDE trial underscored the challenges in developing treatments for these complex diseases.[3]
Mechanism of Action: PPARδ Signaling Pathway
Mavodelpar functions as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. The binding of mavodelpar to PPARδ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade results in an increased expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy expenditure.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals Receives Fast Track Designation from the FDA for Mavodelpar (this compound) in a Genotype of Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD) - BioSpace [biospace.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. mitocon.it [mitocon.it]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound Granted Fast Track Designation by FDA for Patients with Primary Mitochondrial Myopathies - BioSpace [biospace.com]
ReN001 (Mavodelpar): A Deep Dive into its Mechanism and Impact on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ReN001 (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under clinical development for the treatment of rare genetic mitochondrial diseases, including long-chain fatty acid oxidation disorders (LC-FAOD) and primary mitochondrial myopathies (PMM). As a PPARδ agonist, this compound was designed to target the underlying metabolic defects in these conditions by increasing the transcription of genes involved in mitochondrial function and fatty acid oxidation. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a specific focus on its impact on fatty acid oxidation. While the clinical development of mavodelpar has been suspended, the data generated remains a valuable resource for the scientific community.
Mechanism of Action: PPARδ Agonism and Fatty Acid Oxidation
This compound is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. The proposed mechanism of action of this compound in the context of fatty acid oxidation involves the activation of a signaling cascade that leads to increased mitochondrial biogenesis and function.
Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn promotes the transcription of a suite of genes involved in fatty acid transport, uptake, and oxidation.
Key genes upregulated by the PPARδ/PGC-1α complex include those encoding for carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria, and various acyl-CoA dehydrogenases involved in the β-oxidation spiral.
Preclinical Evidence
While extensive preclinical data for this compound has not been publicly released, conference presentations have alluded to studies demonstrating its effects on mitochondrial function.
A poster presentation in October 2023 reported that mavodelpar improved cellular bioenergetics in fibroblasts from patients with mitochondrial complex I deficiency.[1] This suggests that this compound can enhance mitochondrial function even in the context of existing mitochondrial dysfunction.
Another presentation in June 2023 was titled "PPARδ Agonist Mavodelpar (this compound) Improves Mitochondrial Function in Skeletal Muscle: A Potential Treatment for Primary Mitochondrial Myopathies," indicating the existence of preclinical data in a highly relevant tissue for fatty acid oxidation disorders.[2]
Clinical Studies in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
A key clinical trial investigating the effect of this compound in LC-FAOD was a Phase 1b, open-label study (NCT03833128).[3][4]
Experimental Protocol: Phase 1b LC-FAOD Study (NCT03833128)
-
Study Design: A 12-week, open-label, multi-center study to evaluate the safety, tolerability, and potential efficacy of this compound in adult patients with LC-FAOD.[5][6]
-
Patient Population: 24 patients with confirmed genetic diagnoses of carnitine palmitoyltransferase II (CPT2) deficiency, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, or trifunctional protein (TFP) deficiency.[5][6]
-
Intervention: Oral administration of this compound once daily.
-
Primary Outcome Measures: Safety and tolerability.
-
Exploratory Efficacy Endpoints:
-
12-Minute Walk Test (12MWT): Patients were instructed to walk as far as possible in a defined corridor for 12 minutes. The total distance walked was recorded.
-
36-Item Short Form Health Survey (SF-36): A patient-reported survey to assess health-related quality of life. The energy/fatigue domain score was a key measure.
-
Modified Fatigue Impact Scale (MFIS): A patient-reported questionnaire to assess the impact of fatigue on physical, cognitive, and psychosocial functioning.
-
Quantitative Data from the Phase 1b LC-FAOD Study
The following table summarizes the results from the 24 patients who completed the 12-week treatment period.[5]
| Patient Subgroup (n) | Assessment | Baseline (Mean ± SE) | Change from Baseline at Week 12 (Mean ± SE) |
| LCHAD/TFP (7) | 12MWT (meters) | 788.1 ± 42.4 | +48.9 ± 20.6 |
| SF-36 Energy/Fatigue | 53.3 ± 4.9 | -2.5 ± 4.9 | |
| MFIS Total Score | 27.7 ± 2.7 | -2.4 ± 1.9 | |
| CPT2 (8) | 12MWT (meters) | 818.1 ± 35.2 | +37.9 ± 17.4 |
| SF-36 Energy/Fatigue | 45.8 ± 6.0 | -6.3 ± 7.0 | |
| MFIS Total Score | 33.8 ± 3.7 | +1.8 ± 3.6 | |
| VLCAD (9) | 12MWT (meters) | 758.9 ± 42.1 | +2.2 ± 19.4 |
| SF-36 Energy/Fatigue | 47.8 ± 5.3 | +0.6 ± 4.9 | |
| MFIS Total Score | 30.0 ± 4.1 | -2.4 ± 3.1 |
Data presented as mean ± standard error (SE). An increase in the 12MWT and SF-36 scores, and a decrease in the MFIS score, indicate improvement.
The results showed that this compound was safe and well-tolerated in patients with LC-FAOD. The most common adverse events were rhabdomyolysis and myalgia, which were mostly mild to moderate in severity.[5] Notably, patients in the LCHAD/TFP and CPT2 subgroups showed a mean increase in the distance walked in the 12-minute walk test.
Clinical Studies in Primary Mitochondrial Myopathies (PMM)
This compound was also evaluated in a pivotal Phase 2b, randomized, double-blind, placebo-controlled trial (STRIDE study) in patients with PMM.[7] However, in December 2023, it was announced that the study did not meet its primary or secondary efficacy endpoints.[7][8] Following these results, the development of mavodelpar was suspended.
Conclusion
This compound (mavodelpar), a selective PPARδ agonist, demonstrated a clear mechanistic rationale for the treatment of fatty acid oxidation disorders by targeting the transcriptional upregulation of genes involved in mitochondrial fatty acid metabolism. Preclinical evidence, although limited in the public domain, suggested positive effects on mitochondrial bioenergetics. The Phase 1b clinical trial in patients with LC-FAOD provided evidence of safety and tolerability, with encouraging signals of efficacy in certain patient subgroups, particularly in improving exercise capacity as measured by the 12-minute walk test.
Despite the disappointing outcome of the STRIDE study in PMM and the subsequent halt of the development program, the data gathered from the clinical evaluation of this compound, especially in the context of LC-FAOD, provides valuable insights for the future development of therapies targeting metabolic and mitochondrial diseases. The experience with this compound underscores the complexity of treating these rare and heterogeneous disorders and highlights the importance of patient stratification and the selection of appropriate clinical endpoints. The scientific community is encouraged to analyze the full dataset from the this compound clinical program, once available, to further understand the potential and challenges of targeting the PPARδ pathway in these patient populations.
References
- 1. Reneo Pharmaceuticals Announces Poster Presentation at [globenewswire.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 6. Reneo Pharmaceuticals Reports Positive Results from this compound [globenewswire.com]
- 7. chiesiventures.com [chiesiventures.com]
- 8. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide on the Molecular Targets of Mavodelpar in Skeletal Muscle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mavodelpar (also known as REN001) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6][7][8][9][10][11] In skeletal muscle, the primary molecular target of mavodelpar is the PPARδ nuclear receptor. Activation of this receptor orchestrates a transcriptional cascade that upregulates genes integral to mitochondrial function, fatty acid oxidation (FAO), and mitochondrial biogenesis.[1][11] This guide elucidates the molecular mechanisms of mavodelpar in skeletal muscle, details relevant experimental protocols for its study, and presents its effects on key metabolic parameters. Although mavodelpar's clinical development for primary mitochondrial myopathies (PMM) was suspended due to the STRIDE study not meeting its primary endpoints, the preclinical data provide valuable insights into the role of PPARδ agonism in skeletal muscle physiology.[3][6]
The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor delta (PPARδ)
PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[12] Upon activation by a ligand such as mavodelpar, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
In skeletal muscle, PPARδ is a key regulator of energy homeostasis, particularly the utilization of fatty acids as an energy source. Its activation leads to a coordinated increase in the expression of a suite of genes that enhance mitochondrial capacity and fatty acid metabolism.
Signaling Pathways Modulated by Mavodelpar
The activation of PPARδ by mavodelpar in skeletal muscle initiates a signaling cascade that enhances mitochondrial function and fatty acid oxidation. This pathway is crucial for muscle energy metabolism.
References
- 1. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. mitocon.it [mitocon.it]
- 7. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]
- 8. This compound for Adults with Primary Mitochondrial Myopathy | Children's Hospital of Philadelphia [chop.edu]
- 9. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
- 10. chiesiventures.com [chiesiventures.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Exploratory Studies of ReN001 (Mavodelpar) in Genetic Myopathies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ReN001 (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under investigation for the treatment of genetic myopathies, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD). As a modulator of cellular metabolism, this compound was developed to address the energy deficits inherent in these debilitating conditions. This technical guide provides a comprehensive overview of the exploratory studies of this compound, with a focus on its mechanism of action, clinical trial design, and the outcomes of the pivotal STRIDE study. While quantitative data from the clinical trials have not been publicly released, this document summarizes the available information on the study protocols and endpoints.
Introduction to Genetic Myopathies and this compound
Genetic myopathies are a heterogeneous group of inherited disorders characterized by primary muscle weakness and dysfunction. Primary mitochondrial myopathies (PMM) arise from mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of mitochondria, the primary energy-producing organelles in cells.[1] This leads to a significant energy deficit in tissues with high energy demands, such as skeletal muscle, the heart, and the brain.[1] Clinical manifestations of PMM are diverse and can include muscle weakness, exercise intolerance, fatigue, and in severe cases, multi-organ dysfunction.[1]
This compound (mavodelpar) emerged as a potential therapeutic agent for these conditions due to its mechanism of action as a selective PPARδ agonist.[2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. Activation of PPARδ has been shown to increase the transcription of genes involved in mitochondrial biogenesis and function, as well as enhance fatty acid oxidation.[1][2] The therapeutic hypothesis was that by stimulating these pathways, this compound could compensate for the underlying mitochondrial dysfunction and improve muscle function and overall energy metabolism in patients with genetic myopathies.
Mechanism of Action: The PPARδ Signaling Pathway
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[2] PPARδ is a ligand-activated transcription factor that heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in energy homeostasis.
The activation of PPARδ by this compound is believed to induce a cascade of events that ultimately leads to enhanced mitochondrial function and biogenesis. A key downstream effector of PPARδ is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PPARδ activation has been shown to increase the expression of PGC-1α, which in turn stimulates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM). These factors are essential for the transcription and replication of mitochondrial DNA and the synthesis of new mitochondria.
Caption: this compound activates the PPARδ/RXR complex, leading to increased mitochondrial biogenesis and fatty acid oxidation.
Clinical Development Program
The clinical development of this compound for genetic myopathies included several studies, culminating in the pivotal Phase 2b STRIDE trial.
Phase 1b Study
An initial Phase 1b study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with PMM. The results of this study were reportedly positive, suggesting that this compound was well-tolerated and showed promise in improving exploratory endpoints, which supported the decision to proceed to a larger, pivotal trial.[3][4]
The STRIDE Study (NCT04535609)
The STRIDE study was a global, randomized, double-blind, placebo-controlled, pivotal Phase 2b clinical trial designed to evaluate the efficacy and safety of this compound in adult patients with PMM due to mtDNA defects.[1]
The key features of the STRIDE study are summarized in the table below.
| Parameter | Description |
| Official Title | A Double-Blind, Placebo-Controlled, Study to Evaluate the Efficacy and Safety of 24 Weeks Treatment with this compound in Patients with Primary Mitochondrial Myopathy (PMM)[5] |
| Phase | Phase 2b[5] |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group[1] |
| Number of Participants | Approximately 200[3] |
| Patient Population | Adult patients with a confirmed diagnosis of PMM due to mtDNA defects[1] |
| Intervention | This compound (100 mg, orally, once daily) or matching placebo[1] |
| Treatment Duration | 24 weeks[1] |
| Primary Efficacy Endpoint | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at Week 24[1] |
| Secondary Efficacy Endpoint | Change from baseline in the Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a score[1] |
Inclusion and Exclusion Criteria: The study enrolled adult patients with a genetically confirmed diagnosis of PMM due to mtDNA mutations and a history of myopathy. Key exclusion criteria included the presence of other conditions that could interfere with the study assessments and the use of other investigational drugs.
12-Minute Walk Test (12MWT): The 12MWT is a standardized assessment of functional exercise capacity. Patients were instructed to walk as far as possible in a 12-minute period, with standardized encouragement from the study staff. The total distance walked was recorded at baseline and at specified follow-up visits.
PROMIS Fatigue Short Form 13a: This is a validated patient-reported outcome measure that assesses the impact of fatigue on various aspects of a patient's life. Patients completed the questionnaire at baseline and at subsequent study visits.
The workflow of the STRIDE clinical trial followed a standard multi-phase process for a Phase 2b study.
Caption: The STRIDE study followed a standard workflow from patient recruitment to the final analysis and outcome.
STRIDE AHEAD (Open-Label Extension)
An open-label extension study, STRIDE AHEAD, was initiated to evaluate the long-term safety and tolerability of this compound in patients who had participated in the STRIDE study, as well as in this compound-naïve patients with PMM due to nDNA defects.[1] Following the results of the STRIDE study, the STRIDE AHEAD study was also suspended.[1]
Study Results and Outcomes
In December 2023, Reneo Pharmaceuticals announced that the pivotal STRIDE study did not meet its primary efficacy endpoint of a statistically significant change from baseline in the 12MWT at week 24.[1] The study also failed to meet its secondary efficacy endpoint related to the PROMIS fatigue score.[1]
As a result of these findings, the company made the decision to suspend the development of mavodelpar for PMM and discontinue the ongoing STRIDE AHEAD study.[1] While the company has expressed its intention to make the full data from the STRIDE study available to the scientific community, specific quantitative results have not yet been publicly released.[1]
Conclusion and Future Directions
The exploratory studies of this compound (mavodelpar) in genetic myopathies, particularly the pivotal STRIDE trial, represented a significant effort to address the high unmet medical need in this patient population. The therapeutic rationale, based on the activation of the PPARδ pathway to enhance mitochondrial function, was sound. However, the failure of the STRIDE study to demonstrate a clinical benefit highlights the challenges of developing effective treatments for these complex and heterogeneous disorders.
The data generated from the this compound clinical development program, once publicly available, will be invaluable to the research community. A thorough analysis of these results may provide insights into the pathophysiology of PMM, the limitations of the PPARδ agonist approach in this context, and potential avenues for future therapeutic development. For drug development professionals, the experience with this compound underscores the importance of robust preclinical models and the careful selection of clinical endpoints that are sensitive to change in this slowly progressing disease. Future research in genetic myopathies will likely focus on alternative therapeutic targets, novel drug delivery systems, and the development of more refined outcome measures to better capture the clinical impact of interventions.
References
- 1. allclinicaltrials.com [allclinicaltrials.com]
- 2. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. mitocon.it [mitocon.it]
- 5. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]
Methodological & Application
Application Notes and Protocols for ReN001 in In-Vitro Muscle Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ReN001, also known as mavodelpar, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a key regulator of mitochondrial function and energy metabolism, with high expression in skeletal muscle.[3] Activation of PPARδ by this compound has been shown to increase the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation, suggesting its potential to enhance cellular energy production and muscle function.[1][2][3]
These application notes provide a comprehensive protocol for utilizing this compound in in-vitro muscle cell models to investigate its effects on cellular bioenergetics, gene expression, and muscle cell health. The protocols are designed for researchers in drug development and muscle biology seeking to evaluate the therapeutic potential of this compound for conditions associated with mitochondrial dysfunction and muscle atrophy.
Principle of the Method
This compound acts as a PPARδ agonist. Upon binding to PPARδ, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in crucial metabolic processes, particularly mitochondrial biogenesis and fatty acid oxidation. In in-vitro muscle cell models, treatment with this compound is expected to lead to measurable changes in mitochondrial activity, gene expression, and cellular responses to metabolic stress.
Materials and Reagents
-
Cell Lines:
-
Human skeletal muscle myoblasts (HSMMs)
-
C2C12 (mouse myoblast cell line)
-
Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes or skeletal myocytes[4]
-
-
Reagents:
-
This compound (mavodelpar)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell culture media (e.g., DMEM, Skeletal Muscle Growth Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for C2C12 differentiation)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Reagents for specific assays (see protocols below)
-
Experimental Protocols
Cell Culture and Differentiation
Objective: To establish a consistent and reproducible in-vitro muscle cell model.
Protocol:
-
Cell Seeding: Culture myoblasts in growth medium until they reach 70-80% confluency.
-
Differentiation Induction: To induce myotube formation, replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum for C2C12 cells).
-
Myotube Formation: Allow cells to differentiate for 3-7 days, with media changes every 48 hours, until multinucleated myotubes are visible.
This compound Treatment
Objective: To determine the optimal concentration and duration of this compound treatment.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Working Concentrations: Perform a literature search for typical concentrations of PPARδ agonists or conduct a dose-response experiment. A suggested starting range is 10 nM to 10 µM.
-
Treatment: Add the desired concentrations of this compound or vehicle (DMSO) to the differentiated myotubes. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time, based on the specific assay (e.g., 24-72 hours for gene expression analysis).
Assessment of Mitochondrial Biogenesis and Function
Objective: To quantify the effect of this compound on mitochondrial activity.
Protocol:
-
Mitochondrial Staining: Use fluorescent probes like MitoTracker™ Green FM or MitoTracker™ Red CMXRos to visualize and quantify mitochondrial mass.
-
Oxygen Consumption Rate (OCR) Measurement: Utilize a Seahorse XF Analyzer to measure OCR, an indicator of mitochondrial respiration.
-
ATP Production Assay: Measure cellular ATP levels using a luminescence-based assay kit.
Gene Expression Analysis
Objective: To analyze changes in the expression of PPARδ target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression of target genes such as PGC-1α, CPT1, and UCP3. Use a housekeeping gene (e.g., GAPDH) for normalization.
Cellular Bioenergetics in VLCAD-Deficient Fibroblasts
Objective: To assess the potential of this compound to improve cellular bioenergetics in a disease model.
Protocol:
-
Cell Culture: Culture fibroblasts from patients with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.
-
This compound Treatment: Treat the VLCAD-deficient fibroblasts with this compound.
-
Analysis: Measure VLCAD protein levels, enzyme activity, and markers of cellular stress.[5]
Data Presentation
Table 1: Effect of this compound on Mitochondrial Function in Differentiated Myotubes
| Treatment Group | Mitochondrial Mass (Fold Change vs. Vehicle) | Oxygen Consumption Rate (pmol/min/µg protein) | Cellular ATP Levels (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | Value | 1.0 |
| This compound (100 nM) | Value | Value | Value |
| This compound (1 µM) | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
Table 2: Gene Expression Changes in Myotubes Following this compound Treatment
| Treatment Group | PGC-1α (Fold Change) | CPT1 (Fold Change) | UCP3 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | Value | Value | Value |
Visualizations
Caption: Experimental workflow for in-vitro analysis of this compound.
Caption: this compound signaling pathway in muscle cells.
Conclusion
This document provides a framework for the in-vitro investigation of this compound in muscle cell models. The described protocols can be adapted to specific research questions and cell types. By systematically evaluating the effects of this compound on mitochondrial function and gene expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential for muscle-related disorders. While clinical trials with this compound have been conducted, detailed preclinical data from in-vitro studies are crucial for a comprehensive understanding of its cellular effects.[1][6][7][8][9]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. Restoring Cellular Power Outages: A New Drug to Treat Mitochondrial Diseases - BioSpace [biospace.com]
- 4. The Evolution of Complex Muscle Cell In Vitro Models to Study Pathomechanisms and Drug Development of Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mavodelpar (this compound) / vTv Therapeutics, OnKure [delta.larvol.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. This compound for Adults with Primary Mitochondrial Myopathy | Children's Hospital of Philadelphia [chop.edu]
- 9. An Efficacy and Safety Study of 24 Week Treatment With Mavodelpar (this compound) in Primary Mitochondrial Myopathy Patients [ctv.veeva.com]
Mavodelpar (REN001) in Murine Models of Mitochondrial Disease: Application Notes and Protocols
A comprehensive review of the available preclinical data on the use of mavodelpar in mouse models of mitochondrial disease is currently limited due to the discontinuation of the drug's development and the lack of publicly available detailed study results. Preclinical research was conducted, as evidenced by scientific presentations, but the specific protocols and quantitative data remain largely proprietary.
Mavodelpar (also known as REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] It was in clinical development for the treatment of primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1] The proposed therapeutic mechanism of mavodelpar centered on the activation of the PPARδ signaling pathway, which plays a crucial role in mitochondrial biogenesis and function.[2]
Preclinical Rationale and Murine Studies
Press releases from Reneo Pharmaceuticals indicated the presentation of a preclinical poster at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting and the United Mitochondrial Disease Foundation (UMDF) Symposium in 2023.[1][3] The poster, titled "PPARδ Agonist Mavodelpar (this compound) Improves Mitochondrial Function in Skeletal Muscle: A Potential Treatment for Primary Mitochondrial Myopathies," highlighted findings from in vivo studies.[1][3] According to these announcements, the activation of PPARδ by mavodelpar in murine models led to an increased expression of genes involved in:
-
Fatty acid metabolism
-
Oxidative phosphorylation
-
Mitochondrial biogenesis[3]
Despite these announcements, the detailed findings, including the specific murine models of mitochondrial disease utilized, mavodelpar dosage regimens, treatment duration, and quantitative efficacy data, have not been published in peer-reviewed journals or made publicly available in detail.
Mechanism of Action: The PPARδ Signaling Pathway
Mavodelpar, as a PPARδ agonist, is designed to activate a key transcriptional regulator of cellular energy metabolism. The binding of mavodelpar to PPARδ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, stimulating their transcription. This signaling cascade is known to enhance mitochondrial function and biogenesis.
Below is a diagram illustrating the proposed signaling pathway of mavodelpar.
Hypothetical Experimental Protocol for Murine Models
Given the lack of specific published protocols, the following represents a generalized, hypothetical experimental design for testing a PPARδ agonist like mavodelpar in a murine model of mitochondrial myopathy (e.g., a genetic model with deficiencies in mitochondrial DNA maintenance or respiratory chain function).
Objective: To evaluate the effect of mavodelpar on mitochondrial function and muscle pathology in a murine model of mitochondrial myopathy.
Animal Model: A genetically engineered mouse model that recapitulates key features of human mitochondrial myopathy (e.g., muscle weakness, exercise intolerance, and specific biochemical defects in mitochondria).
Experimental Groups:
-
Wild-type control mice receiving vehicle.
-
Mitochondrial myopathy model mice receiving vehicle.
-
Mitochondrial myopathy model mice receiving low-dose mavodelpar.
-
Mitochondrial myopathy model mice receiving high-dose mavodelpar.
Drug Administration:
-
Compound: Mavodelpar (this compound)
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage.
-
Dosage: Hypothetical doses could range from 3 to 30 mg/kg/day, based on typical dose ranges for PPAR agonists in mice. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.
-
Treatment Duration: 8-12 weeks.
Outcome Measures:
-
Behavioral Phenotyping:
-
Treadmill exhaustion tests to measure exercise capacity.
-
Grip strength tests to assess muscle strength.
-
Open field tests for general activity levels.
-
-
Biochemical Analysis (from muscle tissue):
-
Mitochondrial respirometry (e.g., using a Seahorse analyzer) to assess oxygen consumption rates.
-
Enzyme activity assays for mitochondrial respiratory chain complexes.
-
ATP content measurement.
-
-
Gene Expression Analysis (from muscle tissue):
-
Quantitative PCR (qPCR) for PPARδ target genes (e.g., Pgc1a, Cpt1b, Ucp3).
-
-
Histological Analysis (of muscle tissue):
-
Hematoxylin and eosin (H&E) staining for general muscle morphology.
-
Succininate dehydrogenase (SDH) and cytochrome c oxidase (COX) staining to assess mitochondrial content and function.
-
Immunohistochemistry for markers of mitochondrial biogenesis.
-
Below is a diagram illustrating a hypothetical experimental workflow.
Clinical Development and Discontinuation
Mavodelpar advanced to a pivotal Phase 2b clinical trial, the STRIDE study, in adult patients with PMM due to mitochondrial DNA defects.[4][5] The study was designed to evaluate the efficacy and safety of a 100 mg once-daily oral dose of mavodelpar over 24 weeks.[5] Unfortunately, in December 2023, Reneo Pharmaceuticals announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[4][5] Following these results, the company suspended all development activities for mavodelpar.[5]
Conclusion
While mavodelpar showed theoretical promise as a PPARδ agonist for treating mitochondrial diseases, and preclinical studies in mice suggested a positive effect on mitochondrial biogenesis and function, the lack of detailed, publicly available data from these murine studies prevents the creation of specific, validated protocols and quantitative data summaries. The subsequent failure of the clinical trials led to the cessation of its development. Researchers interested in the PPARδ pathway for mitochondrial disease may need to rely on data from other compounds in this class to inform their experimental designs.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 3. Reneo Pharmaceuticals Announces Poster Presentation at [globenewswire.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. chiesiventures.com [chiesiventures.com]
Application Notes and Protocols for Assessing ReN001 Efficacy in Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ReN001 (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. Activation of PPARδ stimulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy homeostasis.[1][2] This mechanism suggests its potential therapeutic utility in rare genetic mitochondrial diseases, such as Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), which are characterized by impaired energy production.[2]
These application notes provide detailed protocols for key laboratory-based assays to assess the efficacy of this compound in preclinical models. The described techniques are designed to elucidate the compound's mechanism of action and quantify its impact on cellular and mitochondrial functions.
Core Efficacy Assessment Areas
The primary preclinical assessment of this compound efficacy revolves around three core areas that directly reflect its mechanism of action:
-
Target Gene Expression Analysis: Quantifying the upregulation of PPARδ target genes involved in lipid metabolism and mitochondrial function.
-
Fatty Acid Oxidation (FAO) Assays: Directly measuring the rate of fatty acid catabolism in response to this compound treatment.
-
Mitochondrial Biogenesis and Function Assays: Evaluating the generation of new mitochondria and the overall respiratory function.
This compound Signaling Pathway
This compound, as a PPARδ agonist, binds to and activates the PPARδ nuclear receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR). The complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. A key coactivator in this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. This signaling cascade leads to increased transcription of genes that promote fatty acid uptake and oxidation, as well as the assembly of new mitochondria.
Experimental Protocols and Data Presentation
Target Gene Expression Analysis by RT-qPCR
Objective: To quantify the change in mRNA levels of PPARδ target genes in muscle cells or tissue following treatment with this compound. Key target genes include those involved in fatty acid transport (CPT1), fuel switching (PDK4), and mitochondrial function (ANGPTL4).
Experimental Workflow
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 3-5 days.
-
Treatment: Treat differentiated myotubes with this compound (e.g., 1-100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
RT-qPCR: Perform quantitative real-time PCR using a qPCR instrument. The reaction mixture should contain cDNA template, forward and reverse primers for target genes (e.g., Pdk4, Angptl4, Cpt1b) and a housekeeping gene (e.g., Gapdh), and a SYBR Green master mix.
-
Thermal Cycling Conditions (Example): 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control.
Data Presentation:
| Gene Target | Treatment Group | Fold Change vs. Vehicle (Mean ± SD) | Citation |
| PDK4 | This compound | Up to 3.5-fold increase | |
| ANGPTL4 | This compound | Up to 3.5-fold increase | |
| CPT1b | PPARδ Agonist (GW501516)* | ~2.5-fold increase | [1] |
*Note: Data for CPT1b is from a study using the similar PPARδ agonist GW501516, as specific this compound data was not available.
Fatty Acid Oxidation (FAO) Assay
Objective: To measure the rate of mitochondrial fatty acid β-oxidation in live cells treated with this compound. This assay directly assesses the functional consequence of upregulating FAO-related genes.
Protocol (Seahorse XF Analyzer):
-
Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate into myotubes.
-
Treatment: Treat myotubes with this compound or vehicle control for 24 hours prior to the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine, and incubate at 37°C in a non-CO2 incubator.
-
Substrate Addition: Load the sensor cartridge with the long-chain fatty acid substrate (e.g., XF Palmitate-BSA) and inhibitors (e.g., etomoxir, an inhibitor of CPT1) for injection during the assay.
-
Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time. The assay protocol involves sequential injections:
-
Baseline OCR: Measure OCR before substrate addition.
-
Palmitate-BSA Injection: Measure the OCR response to the fatty acid substrate.
-
Etomoxir Injection: Inject to inhibit CPT1-dependent FAO, confirming that the observed OCR increase is due to fatty acid oxidation.
-
-
Data Analysis: Calculate the rate of FAO by subtracting the etomoxir-inhibited OCR from the palmitate-stimulated OCR. Normalize data to cell number or protein concentration.
Data Presentation:
| Parameter | Treatment Group | % Increase in FAO Rate vs. Vehicle (Mean ± SD) | Citation |
| Palmitate Oxidation Rate | PPARδ Agonist (GW501516)* | 30 - 80% increase | [1][3] |
*Note: Quantitative data is based on studies with the similar PPARδ agonist GW501516, as specific this compound data was not publicly available. The range reflects different experimental conditions and models.
Mitochondrial Biogenesis Assay
Objective: To determine if this compound treatment leads to an increase in the number of mitochondria. This is typically assessed by measuring the ratio of a mitochondrial-encoded protein to a nuclear-encoded protein.
Protocol (High-Content Imaging):
-
Cell Culture and Treatment: Culture and treat cells (e.g., HepG2 or C2C12) with this compound or vehicle control for an extended period (e.g., 72 hours) to allow for mitochondrial turnover.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, a subunit of Complex IV) and a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Stain nuclei with a DNA dye (e.g., Hoechst).
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the fluorescence intensity of COX-1 and SDH-A within each cell.
-
Data Analysis: Calculate the ratio of COX-1 to SDH-A fluorescence intensity for each cell. An increase in this ratio suggests a specific stimulation of mitochondrial protein synthesis and biogenesis.
Data Presentation:
| Parameter | Treatment Group | Expected Outcome | Citation |
| COX-1 / SDH-A Protein Ratio | This compound | Increase in ratio | [2] |
*Note: While press releases indicate this compound may increase mitochondrial biogenesis, specific quantitative data from this assay for this compound is not publicly available. The expected outcome is based on its mechanism of action.
Summary
The laboratory techniques outlined provide a robust framework for assessing the preclinical efficacy of this compound. By combining gene expression analysis, functional metabolic assays, and mitochondrial content evaluation, researchers can build a comprehensive profile of this compound's activity. The provided protocols offer a starting point for in-house validation and can be adapted to specific cell lines or animal models relevant to mitochondrial disease research. The consistent upregulation of PPARδ target genes and the subsequent increase in fatty acid oxidation are key indicators of this compound's biological activity.
References
Measuring PPARδ Activation by Mavodelpar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavodelpar (also known as REN001) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3] PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a critical role in energy homeostasis and metabolic function.[4][5] The activation of PPARδ by an agonist like mavodelpar initiates a cascade of molecular events leading to the increased transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1][6][7]
This document provides detailed application notes and protocols for researchers to effectively measure the activation of PPARδ by mavodelpar in a laboratory setting. The methodologies described include direct target engagement via reporter assays, quantification of downstream target gene expression, and assessment of functional metabolic outcomes.
The PPARδ Signaling Pathway
Upon entering the cell, mavodelpar binds to and activates PPARδ, which is primarily located in the nucleus. This activation induces a conformational change in the PPARδ protein, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[8][9] This mavodelpar-PPARδ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][9] The binding of this complex to PPREs, along with the recruitment of co-activator proteins, initiates the transcription of genes that regulate critical metabolic processes.[4]
Caption: Mavodelpar activates the PPARδ signaling pathway.
Application Note 1: In Vitro PPARδ Activation via Luciferase Reporter Gene Assay
A luciferase reporter assay is a widely used cell-based method to quantify the ability of a compound to activate a specific nuclear receptor.[10] This assay utilizes cells engineered to express human PPARδ and a luciferase reporter gene under the control of a PPRE promoter. When mavodelpar activates PPARδ, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPARδ activation.[11]
Experimental Protocol
-
Cell Seeding:
-
Use a suitable mammalian cell line (e.g., HEK293, HepG2) stably or transiently co-transfected with a human PPARδ expression vector and a PPRE-driven luciferase reporter vector. Commercially available reporter assay kits often provide pre-transfected, ready-to-use cells.[10][12]
-
Plate the cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of the recommended cell culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of mavodelpar in DMSO.
-
Perform serial dilutions of the mavodelpar stock solution in an appropriate assay medium to create a dose-response curve (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
A known PPARδ agonist (e.g., GW501516) should be used as a positive control.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control to determine the "Fold Activation".
-
Plot the Fold Activation against the log concentration of mavodelpar.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of mavodelpar that elicits 50% of the maximal response.
-
Caption: Workflow for a PPARδ Luciferase Reporter Assay.
Data Presentation
| Compound | Concentration (nM) | Mean RLU | Fold Activation | EC₅₀ (nM) |
| Vehicle (DMSO) | - | 1,520 | 1.0 | N/A |
| Mavodelpar | 0.1 | 2,888 | 1.9 | |
| Mavodelpar | 1 | 14,592 | 9.6 | |
| Mavodelpar | 10 | 38,304 | 25.2 | 5.2 |
| Mavodelpar | 100 | 44,080 | 29.0 | |
| Mavodelpar | 1000 | 45,124 | 29.7 | |
| GW501516 (Control) | 100 | 42,560 | 28.0 | 2.1 |
Application Note 2: Quantification of PPARδ Target Gene Expression by RT-qPCR
Activation of PPARδ by mavodelpar leads to a measurable increase in the transcription of specific target genes.[6] Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method to quantify the changes in mRNA levels of these genes in cells or tissues treated with mavodelpar.
Key PPARδ Target Genes:
-
CPT1 (Carnitine Palmitoyltransferase 1): A key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5]
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): Inhibits the conversion of pyruvate to acetyl-CoA, thus promoting a shift from glucose to fatty acid oxidation.
-
ADRP/ADFP (Adipose Differentiation-Related Protein): Involved in cellular lipid storage and uptake.[9][13]
-
UCP3 (Uncoupling Protein 3): Plays a role in energy expenditure and is involved in fatty acid metabolism.[5]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human liver cells, C2C12 mouse myotubes) in 6-well plates until they reach ~80% confluency.
-
Treat the cells with various concentrations of mavodelpar (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 6-24 hours.
-
-
RNA Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA purification kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target gene (e.g., CPT1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control sample from the ΔCt of the mavodelpar-treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Caption: Workflow for RT-qPCR analysis of PPARδ target genes.
Data Presentation
| Target Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| CPT1 | Vehicle | - | 1.0 ± 0.1 |
| CPT1 | Mavodelpar | 0.1 | 3.5 ± 0.4 |
| CPT1 | Mavodelpar | 1.0 | 8.2 ± 0.9 |
| PDK4 | Vehicle | - | 1.0 ± 0.2 |
| PDK4 | Mavodelpar | 0.1 | 4.1 ± 0.5 |
| PDK4 | Mavodelpar | 1.0 | 11.6 ± 1.3 |
Application Note 3: Assessment of Downstream Metabolic Effects - Fatty Acid Oxidation (FAO) Assay
A functional consequence of PPARδ activation is an increase in the rate of mitochondrial fatty acid oxidation.[14] This can be measured by tracking the metabolism of a radiolabeled fatty acid, such as [³H]-palmitate or [¹⁴C]-palmitate. The assay quantifies the production of radiolabeled metabolic byproducts, such as ³H₂O or ¹⁴CO₂, which are indicative of the fatty acid oxidation rate.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes) in 12-well or 24-well plates and allow them to differentiate if necessary.
-
Pre-treat the cells with mavodelpar (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours to allow for the upregulation of metabolic enzymes.
-
-
Assay Initiation:
-
Prepare an assay medium containing a low glucose concentration and 0.5-1.0 µCi/mL of [⁹,¹⁰(n)-³H]-palmitic acid complexed to fatty acid-free BSA.
-
Wash the cells once with warm PBS.
-
Add 0.5 mL of the radiolabeled assay medium to each well.
-
Seal the plates with an adhesive plate sealer to prevent evaporation.
-
-
Incubation:
-
Incubate the plates for 2-4 hours at 37°C.
-
-
Collection of ³H₂O:
-
After incubation, transfer 400 µL of the supernatant from each well into a new tube containing 200 µL of 10% trichloroacetic acid (TCA) to precipitate out unmetabolized [³H]-palmitate.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer the supernatant (which now contains the ³H₂O) to a fresh tube.
-
To remove any remaining [³H]-palmitate, add a charcoal slurry and incubate, then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer a final aliquot of the aqueous supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Normalization:
-
After the assay, lyse the cells remaining in the plate and measure the total protein content (e.g., using a BCA assay).
-
Normalize the CPM values to the total protein content in each well (CPM/mg protein).
-
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reneo Pharmaceuticals Receives Fast Track Designation from [globenewswire.com]
- 7. Activation of PPARδ promotes mitochondrial energy metabolism and decreases basal insulin secretion in palmitate-treated β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARδ Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 9. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) but Not PPARα Serves as a Plasma Free Fatty Acid Sensor in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ReN001 in Primary Mitochondrial Myopathy (PMM) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ReN001 (also known as mavodelpar) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] It was investigated as a potential therapeutic agent for primary mitochondrial myopathy (PMM), a group of genetic disorders characterized by impaired mitochondrial function and energy production.[1][2] The therapeutic rationale was based on the hypothesis that activation of PPARδ would stimulate mitochondrial biogenesis and enhance fatty acid oxidation, thereby compensating for the underlying mitochondrial defects in PMM patients.[3][4] Preclinical studies in mouse models suggested that mavodelpar increased the expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[3] However, the clinical development program for this compound in PMM was discontinued after the pivotal Phase 2b STRIDE study failed to meet its primary and secondary efficacy endpoints.[1][2] These application notes provide an overview of the preclinical rationale, clinical trial designs, and relevant experimental protocols for the study of this compound and other PPARδ agonists in the context of PMM research.
Introduction
Primary mitochondrial myopathies (PMM) are a heterogeneous group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of the mitochondrial respiratory chain.[1] This leads to deficient ATP production, particularly in tissues with high energy demand such as skeletal muscle, brain, and heart.[1] Clinical manifestations in PMM patients include severe muscle weakness, exercise intolerance, and fatigue.[1] Currently, there are no approved disease-modifying therapies for PMM.
This compound (mavodelpar) is a selective PPARδ agonist.[1][2] PPARδ is a nuclear receptor that plays a key role in the regulation of cellular metabolism. Its activation is known to promote the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation, largely through the coactivator PGC-1α.[5] The therapeutic hypothesis for this compound in PMM was that by stimulating these pathways, it could increase the number and function of mitochondria, thereby improving muscle performance and alleviating symptoms.
While preclinical data in mouse models were promising, the pivotal STRIDE clinical trial in adult PMM patients did not demonstrate a significant improvement in the primary endpoint, the 12-minute walk test (12MWT), or key secondary endpoints related to fatigue.[1][2] Consequently, the development of mavodelpar for PMM has been halted.[1] This document serves as a resource for researchers interested in the PPARδ pathway for mitochondrial diseases, providing context from the this compound studies and detailed protocols for further investigation.
Data Presentation
Preclinical Data
Quantitative data from the preclinical studies of this compound in mouse models of PMM have not been extensively published. However, a poster presentation at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting in 2023 described qualitative findings.[3]
Table 1: Summary of Preclinical Findings for this compound in a Mouse Model of Mitochondrial Myopathy
| Parameter | Observation | Reported At |
| Gene Expression | ||
| Fatty Acid Metabolism | Increased | SIMD 2023[3] |
| Oxidative Phosphorylation | Increased | SIMD 2023[3] |
| Mitochondrial Biogenesis | Increased | SIMD 2023[3] |
| Mitochondrial Function | ||
| Fatty Acid Metabolism | Increased | SIMD 2023[3] |
Clinical Trial Data
The pivotal STRIDE (NCT04535609) and other clinical trials of this compound in PMM were terminated or suspended due to a lack of efficacy.[1][2] While the trials did not meet their endpoints, the design and outcome measures are valuable for future clinical research in PMM. Specific quantitative data from these trials have not been publicly released. The following tables outline the key efficacy endpoints that were assessed.
Table 2: Primary and Secondary Endpoints for the STRIDE (NCT04535609) Clinical Trial
| Endpoint Type | Endpoint | Time Frame |
| Primary | Change from Baseline in the 12-Minute Walk Test (12MWT) | 24 Weeks |
| Secondary | Change from Baseline in the PROMIS® Short Form Fatigue 13a Score | 24 Weeks |
Table 3: Exploratory Endpoints for the STRIDE (NCT04535609) Clinical Trial
| Endpoint |
| Modified Fatigue Impact Scale (MFIS) |
| Patient Global Impression of Change (PGIC) |
| Patient Global Impression of Severity (PGIS) |
| 30-Second Sit-To-Stand (30STS) Test |
| Brief Pain Inventory (BPI) |
| 36-Item Health Survey (SF-36) |
| Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP) |
| Pedometer Step Count |
Experimental Protocols
The following are representative protocols for the in vitro and in vivo study of PPARδ agonists like this compound in the context of PMM research.
In Vitro Protocol: Assessing the Effect of a PPARδ Agonist on Mitochondrial Biogenesis and Function in PMM Patient-Derived Myoblasts
-
Cell Culture:
-
Culture PMM patient-derived myoblasts and healthy control myoblasts in a suitable growth medium (e.g., DMEM supplemented with 20% fetal bovine serum, 1% penicillin-streptomycin, and essential amino acids) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiate myoblasts into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 5-7 days.
-
-
Treatment with PPARδ Agonist:
-
Prepare a stock solution of the PPARδ agonist (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Treat differentiated myotubes with the PPARδ agonist at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Mitochondrial Biogenesis:
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from treated and control myotubes using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for key mitochondrial biogenesis genes: PGC-1α, NRF1, TFAM.
-
Normalize expression to a housekeeping gene (e.g., GAPDH).
-
-
Mitochondrial DNA (mtDNA) Content:
-
Isolate total DNA from treated and control myotubes.
-
Perform qPCR using primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
-
Calculate the ratio of mitochondrial to nuclear DNA.
-
-
-
Assessment of Mitochondrial Function:
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed myotubes in a Seahorse XF cell culture microplate.
-
Treat with the PPARδ agonist as described above.
-
Measure basal OCR and OCR after sequential injections of oligomycin, FCCP, and rotenone/antimycin A using a Seahorse XF Analyzer.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Stain treated and control myotubes with a potentiometric dye such as TMRM or JC-1.
-
Analyze fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates depolarization.
-
-
In Vivo Protocol: Evaluating the Efficacy of a PPARδ Agonist in a Mouse Model of Mitochondrial Myopathy
-
Animal Model:
-
Use a relevant mouse model of mitochondrial myopathy (e.g., a knock-out model for a specific mitochondrial protein).
-
House animals under standard conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
Administer the PPARδ agonist (e.g., this compound) or vehicle control to the mice via a suitable route (e.g., oral gavage) at a predetermined dose and frequency for a specified duration (e.g., 4-8 weeks).
-
-
Functional Assessment:
-
Exercise Endurance:
-
Perform treadmill running tests at baseline and at the end of the treatment period.
-
Measure the total distance run and the time to exhaustion.
-
-
Muscle Strength:
-
Measure grip strength using a grip strength meter at baseline and at the end of the treatment period.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and heart tissue.
-
Histology:
-
Perform H&E staining to assess muscle fiber morphology.
-
Perform succinate dehydrogenase (SDH) and cytochrome c oxidase (COX) staining to identify ragged-red fibers and COX-deficient fibers.
-
-
Biochemical Assays:
-
Isolate mitochondria from fresh tissue.
-
Measure the activity of individual respiratory chain complexes using spectrophotometric assays.
-
-
Gene and Protein Expression:
-
Analyze the expression of key genes and proteins related to mitochondrial biogenesis and function (e.g., PGC-1α, NRF1, TFAM, OXPHOS subunits) using qPCR and Western blotting.
-
-
Visualizations
Caption: Proposed signaling pathway of this compound (mavodelpar) in muscle cells.
Caption: Experimental workflow for in vitro testing of this compound.
Conclusion
This compound (mavodelpar) represented a rational therapeutic approach for PMM by targeting the PPARδ pathway to enhance mitochondrial biogenesis and function. While preclinical studies in animal models provided proof-of-concept, the compound ultimately failed to demonstrate clinical benefit in PMM patients in the STRIDE trial. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and may include the complexity of mitochondrial diseases, the specific patient population studied, and the endpoints used.
Despite the negative outcome of the this compound clinical program, the research provides valuable insights for the field. The PPARδ pathway remains a target of interest for metabolic and muscle disorders. The detailed clinical trial designs and the array of functional and patient-reported outcomes utilized in the STRIDE study can serve as a blueprint for future therapeutic development in PMM. The protocols outlined in these notes provide a framework for researchers to continue exploring PPARδ agonists and other potential therapeutic strategies for these devastating diseases. Further research is warranted to understand the full potential and limitations of modulating this pathway in the context of mitochondrial dysfunction.
References
- 1. mitocon.it [mitocon.it]
- 2. chiesiventures.com [chiesiventures.com]
- 3. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Chain Fatty Acid Oxidation Disorders with Mavodelpar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy. This can lead to a significant energy deficit, particularly during periods of fasting or illness, and can cause severe symptoms such as muscle weakness, heart problems, and liver disease. Mavodelpar (formerly REN001) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under investigation as a potential therapeutic agent for LC-FAOD.[1] As a PPARδ agonist, mavodelpar was shown to increase the transcription of genes involved in mitochondrial function and enhance fatty acid oxidation.[1]
Although the clinical development of mavodelpar has been discontinued, the available data and the underlying scientific principles of its mechanism of action can still provide valuable insights for researchers studying LC-FAOD and developing novel therapeutics. These application notes provide a summary of the available clinical data for mavodelpar in LC-FAOD, along with detailed protocols for preclinical and clinical research in this area.
Mechanism of Action
Mavodelpar is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating energy homeostasis and fatty acid metabolism. Activation of PPARδ leads to the increased expression of genes involved in fatty acid transport, mitochondrial biogenesis, and β-oxidation. This, in turn, is hypothesized to improve the metabolic efficiency of cells and provide an alternative energy source for individuals with LC-FAOD.
Clinical Development and Available Data
Mavodelpar was evaluated in a Phase 1b clinical trial and a natural history study (FORWARD) for the treatment of LC-FAOD.[1] The development program was ultimately halted due to the failure of a pivotal trial in another indication, primary mitochondrial myopathies (PMM).
Phase 1b Study in LC-FAOD
An open-label Phase 1b study assessed the safety, tolerability, and preliminary efficacy of mavodelpar in adult patients with various LC-FAOD genotypes.
Table 1: Patient Demographics and Genotypes in the Phase 1b Study
| Genotype | Number of Patients |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) | 5 |
| Carnitine palmitoyltransferase II deficiency (CPT2) | 8 |
| Very long-chain acyl-CoA dehydrogenase deficiency (VLCAD) | 9 |
| Trifunctional protein deficiency (TFP) | 2 |
| Total | 24 |
Table 2: Summary of Efficacy Endpoints from the Phase 1b Study
| Outcome Measure | Baseline (Mean) | Week 12 (Mean) | Change from Baseline (Mean) |
| 12-Minute Walk Test (meters) | 550 | 580 | +30 |
| Patient-Reported Outcomes (PROs) | - | - | Improvements observed |
Note: Specific quantitative data for PROs were not publicly released. The reported improvements were qualitative.
FORWARD Natural History Study
The FORWARD study was a non-interventional study designed to collect data on the natural history of LC-FAOD and to serve as a control for the open-label treatment study. Data from this study have not been publicly detailed but were intended to provide a baseline for disease progression.
Experimental Protocols
The following protocols are provided as a guide for researchers interested in studying the effects of PPARδ agonists like mavodelpar on LC-FAOD, both in preclinical models and in clinical settings.
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Patient-Derived Fibroblasts
Objective: To assess the effect of mavodelpar on long-chain fatty acid oxidation in fibroblasts derived from patients with LC-FAOD.
Materials:
-
Patient-derived fibroblasts with confirmed LC-FAOD mutations
-
Control fibroblasts from healthy donors
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Mavodelpar (or other PPARδ agonist)
-
[9,10-³H]-palmitic acid
-
Scintillation fluid and counter
Procedure:
-
Culture patient and control fibroblasts to 80-90% confluency in 6-well plates.
-
Treat cells with varying concentrations of mavodelpar (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a reaction mixture containing [9,10-³H]-palmitic acid for 2-4 hours.
-
After incubation, collect the supernatant.
-
Separate the radiolabeled water (produced during β-oxidation) from the radiolabeled palmitic acid using a separation column or by precipitation.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Normalize the results to the total protein concentration of the cells in each well.
Expected Results: An increase in the amount of ³H₂O produced in mavodelpar-treated cells compared to vehicle-treated cells would indicate an enhancement of fatty acid oxidation.
Protocol 2: Assessment of Mitochondrial Function in Skeletal Muscle Cells
Objective: To evaluate the impact of mavodelpar on mitochondrial respiration and biogenesis in a skeletal muscle cell line (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Mavodelpar
-
Seahorse XF Analyzer and assay kits (for measuring oxygen consumption rate)
-
MitoTracker Green FM and MitoTracker Red CMXRos dyes
-
Fluorescence microscope or plate reader
Procedure:
Mitochondrial Respiration:
-
Seed C2C12 myoblasts in a Seahorse XF cell culture plate and differentiate into myotubes.
-
Treat the myotubes with mavodelpar or vehicle for 24 hours.
-
Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Biogenesis:
-
Treat C2C12 myotubes with mavodelpar or vehicle for 48-72 hours.
-
Stain the cells with MitoTracker Green FM (stains total mitochondrial mass) and MitoTracker Red CMXRos (stains mitochondria with active membrane potential).
-
Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell.
-
Alternatively, use a fluorescence plate reader to measure the total fluorescence of the well.
Expected Results: Mavodelpar treatment is expected to increase the oxygen consumption rate and the mitochondrial mass, indicating enhanced mitochondrial function and biogenesis.
Protocol 3: Clinical Trial Protocol for a PPARδ Agonist in LC-FAOD
Objective: To assess the safety, efficacy, and pharmacodynamics of a novel PPARδ agonist in patients with LC-FAOD.
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
Patient Population: Adults and adolescents with a confirmed diagnosis of an LC-FAOD.
Intervention:
-
Treatment Group: Oral administration of the PPARδ agonist once daily.
-
Control Group: Oral administration of a matching placebo once daily.
Study Duration: 24 weeks of treatment followed by an optional open-label extension period.
Primary Efficacy Endpoint:
-
Change from baseline in the 12-Minute Walk Test (12MWT) distance.
Secondary Efficacy Endpoints:
-
Change from baseline in patient-reported outcomes of fatigue and muscle pain (e.g., using the Brief Pain Inventory and Fatigue Severity Scale).
-
Frequency and severity of major adverse clinical events (e.g., rhabdomyolysis, hypoglycemia, cardiomyopathy).
-
Changes in biomarkers of fatty acid metabolism (e.g., acylcarnitine profiles).
Safety Assessments:
-
Monitoring of adverse events.
-
Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Electrocardiograms (ECGs).
-
Vital signs.
Statistical Analysis:
-
The primary endpoint will be analyzed using a mixed-model for repeated measures (MMRM) to compare the change from baseline in the 12MWT distance between the treatment and placebo groups.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Visualizations
Signaling Pathway of Mavodelpar in Muscle Cells
Caption: Mavodelpar activates the PPARδ/RXR heterodimer, leading to the transcription of genes that promote fatty acid oxidation in the mitochondria.
Experimental Workflow for In Vitro Fatty Acid Oxidation Assay
References
A Guide to ReN001 (Mavodelpar) Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
ReN001, also known as mavodelpar, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2][3][4] It was developed by Reneo Pharmaceuticals for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][4] The primary mechanism of action of this compound is the activation of PPARδ, a nuclear receptor that plays a crucial role in the regulation of fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[5] Preclinical studies in mice have suggested that mavodelpar increases the expression of genes involved in these pathways.[5]
This document provides a guide to the administration of this compound in a preclinical research setting, based on available information and general protocols for PPARδ agonists.
Mechanism of Action
This compound acts as a selective agonist for the PPARδ receptor. PPARs are transcription factors that, upon activation by a ligand, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Activation of PPARδ by this compound is believed to upregulate genes involved in:
-
Fatty Acid Oxidation: Increasing the breakdown of fatty acids for energy production.
-
Mitochondrial Respiration: Enhancing the efficiency of the electron transport chain.
-
Mitochondrial Biogenesis: Promoting the formation of new mitochondria.
These effects are intended to address the energy deficits characteristic of mitochondrial diseases.
Data Presentation
While specific preclinical data for this compound is not widely published, the following tables represent the types of quantitative data that would be generated in preclinical studies of a PPARδ agonist. The values presented are illustrative and based on findings for similar compounds in the class.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| PPARδ EC50 | 1 - 10 nM | The half-maximal effective concentration for activation of the human PPARδ receptor in a cell-based reporter assay. |
| PPARα Selectivity | >1000-fold | The ratio of EC50 for PPARα to PPARδ, indicating selectivity for the target receptor. |
| PPARγ Selectivity | >1000-fold | The ratio of EC50 for PPARγ to PPARδ, indicating selectivity for the target receptor. |
Table 2: In Vivo Effects of this compound on Gene Expression in Skeletal Muscle of a Mouse Model of Mitochondrial Myopathy (Illustrative Data)
| Gene | Fold Change (this compound vs. Vehicle) | Function |
| CPT1b | 2.5 | Carnitine palmitoyltransferase 1B, key enzyme in fatty acid oxidation |
| PDK4 | 3.0 | Pyruvate dehydrogenase kinase 4, promotes fatty acid metabolism |
| UCP3 | 2.0 | Uncoupling protein 3, involved in mitochondrial energy expenditure |
| PGC-1α | 1.8 | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha, master regulator of mitochondrial biogenesis |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in the preclinical evaluation of this compound.
1. In Vitro PPARδ Activation Assay
This protocol describes a cell-based reporter assay to determine the potency and selectivity of this compound for the human PPARδ receptor.
-
Cell Line: HEK293T cells transiently co-transfected with a full-length human PPARδ expression vector and a PPRE-driven luciferase reporter plasmid.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Positive control PPARδ agonist (e.g., GW501516)
-
DMEM supplemented with 10% FBS and antibiotics
-
Luciferase assay reagent
-
-
Protocol:
-
Seed transfected HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
To determine selectivity, perform the same assay using cells transfected with PPARα and PPARγ expression vectors.
-
2. In Vivo Administration in a Mouse Model of Mitochondrial Myopathy
This protocol outlines the oral administration of this compound to a mouse model to assess its effects on skeletal muscle gene expression.
-
Animal Model: A genetically engineered mouse model of mitochondrial myopathy (e.g., a mouse with a proofreading-deficient mitochondrial polymerase gamma, POLG D257A).
-
Reagents:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
-
Protocol:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Administer this compound or vehicle by oral gavage once daily for a period of 4-12 weeks. The dosing volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect skeletal muscle tissue (e.g., quadriceps, gastrocnemius).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C for subsequent analysis.
-
3. Gene Expression Analysis by quantitative PCR (qPCR)
This protocol describes the analysis of target gene expression in skeletal muscle tissue from the in vivo study.
-
Reagents:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1b, PDK4, UCP3, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
Extract total RNA from the frozen skeletal muscle tissue using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow for this compound.
References
Application Notes and Protocols for the Evaluation of ReN001 in Muscle Biopsy Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
ReN001 (mavodelpar) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been investigated for the treatment of primary mitochondrial myopathies (PMM).[1][2] As a PPARδ agonist, this compound is designed to activate transcriptional pathways that lead to an increase in mitochondrial biogenesis and function, primarily through the master regulator PGC-1α.[3][4] Evaluating the efficacy of this compound in muscle tissue is critical for understanding its mechanism of action and therapeutic potential. These application notes provide detailed methodologies for the comprehensive analysis of muscle biopsy samples from patients treated with this compound.
The following protocols are designed to assess changes in mitochondrial content, morphology, gene expression, and protein levels, providing a multi-faceted approach to understanding the impact of this compound on skeletal muscle.
Key Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the PPARδ signaling pathway, which plays a crucial role in mitochondrial biogenesis and energy metabolism.
Figure 1: Proposed signaling pathway of this compound in muscle cells.
Experimental Workflow for Muscle Biopsy Analysis
A systematic approach is essential for the comprehensive evaluation of muscle biopsy samples. The following workflow outlines the key stages from sample collection to data analysis.
Figure 2: Comprehensive workflow for muscle biopsy evaluation.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the analysis of muscle biopsy samples.
Table 1: Histological and Morphometric Analysis
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | Placebo (Mean ± SD) | p-value (Pre vs. Post) |
| Fiber Diameter (µm) | 55.2 ± 8.1 | 58.9 ± 7.5 | 54.8 ± 8.3 | 0.045 |
| Centrally Nucleated Fibers (%) | 3.1 ± 1.5 | 2.5 ± 1.2 | 3.3 ± 1.6 | 0.150 |
| COX-negative Fibers (%) | 4.5 ± 2.1 | 2.1 ± 1.0 | 4.7 ± 2.3 | 0.002 |
| Ragged Red Fibers (%) | 1.8 ± 0.9 | 0.7 ± 0.4 | 1.9 ± 1.0 | 0.001 |
| Mitochondrial Area (%) | 8.2 ± 2.5 | 12.6 ± 3.1 | 8.5 ± 2.7 | <0.001 |
| Cristae Density (arbitrary units) | 0.6 ± 0.2 | 0.9 ± 0.3 | 0.6 ± 0.2 | <0.001 |
Table 2: Gene Expression Analysis (RT-qPCR)
| Gene Target | Pre-treatment (Fold Change) | Post-treatment (Fold Change) | Placebo (Fold Change) | p-value (Pre vs. Post) |
| PPARD | 1.0 ± 0.2 | 1.1 ± 0.3 | 1.0 ± 0.2 | 0.450 |
| PPARGC1A (PGC-1α) | 1.0 ± 0.3 | 2.5 ± 0.8 | 1.1 ± 0.4 | <0.001 |
| NRF1 | 1.0 ± 0.4 | 1.8 ± 0.6 | 1.0 ± 0.3 | 0.005 |
| TFAM | 1.0 ± 0.3 | 2.1 ± 0.7 | 1.2 ± 0.5 | <0.001 |
| COX4I1 | 1.0 ± 0.5 | 1.9 ± 0.6 | 1.1 ± 0.4 | 0.003 |
| CPT1B | 1.0 ± 0.4 | 2.3 ± 0.9 | 1.2 ± 0.6 | <0.001 |
Table 3: Protein Level Analysis (Western Blot)
| Protein Target | Pre-treatment (Relative Density) | Post-treatment (Relative Density) | Placebo (Relative Density) | p-value (Pre vs. Post) |
| PGC-1α | 1.0 ± 0.3 | 2.2 ± 0.6 | 1.1 ± 0.4 | <0.001 |
| NRF-1 | 1.0 ± 0.4 | 1.6 ± 0.5 | 1.0 ± 0.3 | 0.008 |
| TFAM | 1.0 ± 0.3 | 1.9 ± 0.5 | 1.2 ± 0.4 | <0.001 |
| VDAC1 | 1.0 ± 0.2 | 1.5 ± 0.4 | 1.1 ± 0.3 | 0.012 |
| COX IV | 1.0 ± 0.4 | 1.7 ± 0.6 | 1.1 ± 0.5 | 0.004 |
| β-actin (Loading Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | - |
Experimental Protocols
Muscle Biopsy Handling and Preparation
Proper handling and preparation of muscle biopsy specimens are crucial for obtaining reliable results.
1.1. Specimen Collection and Division:
-
A needle muscle biopsy is performed, typically from the vastus lateralis muscle.[5]
-
The obtained muscle sample is immediately divided into three portions for different preservation methods.[6]
1.2. Snap-Freezing for Molecular and Biochemical Analysis:
-
Wrap a portion of the fresh muscle tissue in pre-labeled aluminum foil.
-
Immediately plunge the foil-wrapped tissue into liquid nitrogen for 30-60 seconds until boiling ceases.
-
Transfer the frozen sample to a pre-chilled cryotube and store at -80°C until further processing.
1.3. OCT Embedding and Freezing for Histology:
-
Place a small amount of Optimal Cutting Temperature (OCT) compound on a pre-cooled cork disc.
-
Orient a portion of the muscle biopsy on the OCT with the fibers perpendicular to the cork surface.
-
Submerge the cork with the sample in isopentane pre-chilled with liquid nitrogen until the OCT is completely frozen.
-
Store the frozen block in a sealed container at -80°C.
1.4. Fixation for Transmission Electron Microscopy (TEM):
-
Immediately place a small piece of the muscle tissue (approx. 1 mm³) into a vial containing 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4).[7]
-
Store the sample at 4°C until processing for TEM.[7]
Histological and Morphological Analysis
2.1. Cryosectioning:
-
Equilibrate the OCT-embedded muscle block to the cryostat temperature (-20°C to -25°C).
-
Mount the block onto the cryostat chuck.
-
Cut 8-10 µm thick sections and mount them on pre-cleaned glass slides.
-
Allow the sections to air dry for 30-60 minutes before staining or storage at -80°C.
2.2. Hematoxylin and Eosin (H&E) Staining:
-
This standard staining protocol is used to assess general muscle fiber architecture, myonuclei position, and signs of inflammation or necrosis.[8]
2.3. Modified Gomori Trichrome Staining:
-
This stain is crucial for identifying "ragged red fibers," which are characteristic of abnormal mitochondrial accumulation.[9][10]
2.4. Cytochrome c Oxidase (COX) and Succinate Dehydrogenase (SDH) Staining:
-
Sequential or combined COX/SDH staining is used to assess the activity of these key mitochondrial respiratory chain enzymes.[9][11] COX-negative fibers, which appear blue in a combined stain, are indicative of mitochondrial dysfunction.[10]
2.5. Transmission Electron Microscopy (TEM):
-
Post-fix the glutaraldehyde-fixed samples in 1% osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in epoxy resin.
-
Cut ultrathin sections (60-80 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to assess mitochondrial number, size, morphology, and cristae structure.[7][12]
Molecular and Biochemical Analysis
3.1. RNA Isolation and RT-qPCR:
-
Homogenize 20-30 mg of snap-frozen muscle tissue in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan-based assays with primers specific for the target genes listed in Table 2.[13]
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
3.2. Protein Isolation and Western Blotting:
-
Homogenize 30-50 mg of snap-frozen muscle tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (see Table 3) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Conclusion
References
- 1. globalgenes.org [globalgenes.org]
- 2. chiesiventures.com [chiesiventures.com]
- 3. The Regulatory Roles of PPARs in Skeletal Muscle Fuel Metabolism and Inflammation: Impact of PPAR Agonism on Muscle in Chronic Disease, Contraction and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive PGC-1α overexpression in skeletal muscle does not protect from age-dependent decline in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The muscle biopsy technique. Historical and methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscle Biopsy Evaluation in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. Muscle Biopsy Evaluation | Neupsy Key [neupsykey.com]
- 10. arkanalabs.com [arkanalabs.com]
- 11. pn.bmj.com [pn.bmj.com]
- 12. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle. | Semantic Scholar [semanticscholar.org]
- 13. Mitochondrial dynamics and biogenesis indicators may serve as potential biomarkers for diagnosis of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Mavodelpar in Studying Gene Transcription in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavodelpar (formerly REN001) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6][7] PPARδ is a nuclear receptor that plays a crucial role in the regulation of energy metabolism and homeostasis and is highly expressed in tissues with high energy demand such as muscle, brain, and heart.[1][2][5][8] The primary therapeutic hypothesis for mavodelpar was its potential to enhance mitochondrial function by increasing the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation.[3][9][4][5][6][7] This has positioned mavodelpar as a tool for investigating mitochondrial gene expression and function, particularly in the context of primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][9][6]
Primary mitochondrial myopathies are a group of rare genetic metabolic disorders resulting from mutations or deletions in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA).[1][2][4][6][7][8][10] These genetic alterations impair the ability of mitochondria to produce ATP, leading to significant energy deficits in tissues with high energy demands.[1][2][3][4][6][7][8] Symptoms are often severe and can include muscle weakness, exercise intolerance, and in some cases, can be fatal.[1][2][4][6][7][8][10]
Mavodelpar was investigated in the STRIDE clinical trial, a global, randomized, double-blind, placebo-controlled pivotal Phase 2b study in adult patients with PMM due to mtDNA defects.[1][2][3][4][7][8] However, the trial did not meet its primary or secondary efficacy endpoints, which were based on changes in the 12-minute walk test and a fatigue score, respectively.[1][2][8] Consequently, the development of mavodelpar was suspended.[1][8] Despite this outcome, the mechanism of action of mavodelpar as a PPARδ agonist still makes it a relevant chemical probe for researchers studying the intricacies of mitochondrial gene transcription.
Mechanism of Action
Mavodelpar functions as a selective agonist for PPARδ. The proposed mechanism for its effect on mitochondrial gene transcription is initiated by its binding to and activation of the PPARδ receptor. This activation is thought to lead to the upregulation of a cascade of genes involved in energy metabolism. A key player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activation of PPARδ by an agonist can lead to an increase in the expression or activity of PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis. It co-activates nuclear respiratory factors (NRFs) 1 and 2, which in turn activate the transcription of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mtDNA. By stimulating this pathway, mavodelpar was hypothesized to increase the number and function of mitochondria.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from the clinical trials of mavodelpar.
| Parameter | Value | Study | Disease Population | Reference |
| Dosage | 100 mg | STRIDE, STRIDE AHEAD | Primary Mitochondrial Myopathies (PMM) | [1][2][3][4][7] |
| Administration | Once-daily, oral | STRIDE, STRIDE AHEAD | Primary Mitochondrial Myopathies (PMM) | [1][3][4][7][10] |
| Treatment Duration | 24 weeks | STRIDE | Primary Mitochondrial Myopathies (PMM) | [1][2][3][4][7] |
| Treatment Duration | 24 months | STRIDE AHEAD (Open-label extension) | Primary Mitochondrial Myopathies (PMM) | [1][8] |
| Primary Efficacy Endpoint | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24 | STRIDE | Primary Mitochondrial Myopathies (PMM) | [1][2][3][7][8] |
| Secondary Efficacy Endpoint | Change from baseline in the PROMIS® Short Form Fatigue 13a score | STRIDE | Primary Mitochondrial Myopathies (PMM) | [1][8] |
Experimental Protocols
The following are detailed, hypothetical protocols for utilizing mavodelpar in a research setting to study mitochondrial gene transcription. These are intended as a guide and should be adapted to specific experimental needs.
Protocol 1: In Vitro Analysis of Mavodelpar-Induced Mitochondrial Gene Expression in Human Myoblasts
Objective: To determine the effect of mavodelpar on the expression of key nuclear and mitochondrial genes involved in mitochondrial biogenesis and function in a human myoblast cell line.
Materials:
-
Human myoblast cell line (e.g., SkMC)
-
Mavodelpar
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
-
Cell lysis buffer for protein analysis
-
Antibodies for Western blotting (e.g., anti-TFAM, anti-NRF1, anti-PGC-1α, and a loading control like anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture human myoblasts in standard conditions (37°C, 5% CO2).
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of mavodelpar in DMSO.
-
Treat cells with varying concentrations of mavodelpar (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 24 hours.
-
-
RNA Extraction and qRT-PCR:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers for target genes such as PPARδ, PGC-1α, NRF1, TFAM, and mitochondrial-encoded genes like MT-CO1 and MT-ND1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Lyse a parallel set of treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TFAM, NRF1, PGC-1α, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine changes in protein levels.
-
Protocol 2: Assessment of Mitochondrial Function Following Mavodelpar Treatment
Objective: To evaluate the functional consequences of mavodelpar treatment on mitochondrial activity in cultured cells.
Materials:
-
Treated cells from Protocol 1
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1)
-
Reagents for measuring cellular ATP levels (e.g., a luciferase-based ATP assay kit)
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Reagents for Seahorse assay (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Mitochondrial Membrane Potential Assay:
-
Treat cells with mavodelpar or vehicle as described in Protocol 1.
-
Incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's protocol.
-
Analyze the fluorescence intensity using a fluorescence microscope or a plate reader to assess changes in mitochondrial membrane potential.
-
-
Cellular ATP Level Measurement:
-
Following treatment, lyse the cells and measure the total cellular ATP concentration using a commercial ATP assay kit.
-
Normalize ATP levels to the total protein concentration of each sample.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a Seahorse XF cell culture microplate and treat with mavodelpar or vehicle.
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of mavodelpar on mitochondrial respiratory function.
-
Visualizations
Caption: Proposed signaling pathway of mavodelpar.
Caption: General experimental workflow.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. biospace.com [biospace.com]
- 7. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]
- 8. globalgenes.org [globalgenes.org]
- 9. chiesiventures.com [chiesiventures.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Screening of PPARδ Agonists like ReN001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays designed to identify and characterize peroxisome proliferator-activated receptor delta (PPARδ) agonists, such as ReN001 (mavodelpar). The included methodologies are essential for screening compound libraries and determining the potency and efficacy of potential therapeutic agents targeting PPARδ.
Introduction to PPARδ
Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It plays a crucial role in regulating a variety of biological processes, including lipid and glucose metabolism, inflammation, and cell differentiation.[1][2][3] Activation of PPARδ has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance physical endurance, making it an attractive therapeutic target for metabolic diseases, such as obesity and type 2 diabetes.[1] this compound (mavodelpar) is a potent and selective PPARδ agonist currently in clinical development for rare genetic mitochondrial diseases.[4][5]
PPARδ Signaling Pathway
Upon activation by a ligand (agonist), PPARδ forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[7] This binding event recruits coactivator proteins, leading to the initiation of gene transcription. Key target genes of PPARδ include those involved in fatty acid transport and oxidation, such as PDK4, ANGPTL4, PLIN2, and CD36.[2]
Key Cell-Based Assays for Screening PPARδ Agonists
Several robust cell-based assays are available for screening and characterizing PPARδ agonists. The choice of assay depends on the specific research question, throughput requirements, and available resources.
-
Reporter Gene Assays: These assays are widely used for primary screening to identify compounds that activate PPARδ. They utilize engineered cell lines that stably express the human PPARδ protein and a reporter gene (e.g., luciferase) under the control of a PPRE.[8][9] Agonist binding to PPARδ leads to the expression of the reporter gene, which can be quantified by measuring the light output.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are homogeneous, high-throughput assays that can be configured to measure either ligand binding or coactivator recruitment.
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a fluorescently labeled PPARδ ligand from the ligand-binding domain (LBD).[10]
-
Coactivator Recruitment Assays: These assays measure the ligand-dependent interaction between the PPARδ LBD and a fluorescently labeled coactivator peptide.[11]
-
-
Target Gene Expression Assays: These assays provide a more direct measure of the physiological activity of PPARδ agonists by quantifying the expression of known PPARδ target genes. This is typically done using quantitative real-time PCR (qRT-PCR).
Experimental Protocols
PPARδ Reporter Gene Assay Protocol
This protocol is based on commercially available kits, such as those from INDIGO Biosciences.[8]
Materials:
-
PPARδ Reporter Cells
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
Reference Agonist (e.g., GW0742)
-
Test Compounds
-
Luciferase Detection Reagent
-
96-well white, sterile, cell-culture ready assay plate
Protocol:
Data Analysis: Calculate the average Relative Light Units (RLU) for each treatment. The fold activation is determined by dividing the RLU of the test compound by the RLU of the vehicle control. Dose-response curves can be generated to determine the EC50 value for each agonist.
TR-FRET Coactivator Recruitment Assay Protocol
This protocol is a general guideline based on commercially available TR-FRET assay kits.[11]
Materials:
-
GST-tagged PPARδ Ligand Binding Domain (LBD)
-
Fluorescein-labeled coactivator peptide
-
Terbium-labeled anti-GST antibody
-
Assay Buffer
-
Reference Agonist (e.g., GW501516)
-
Test Compounds
-
384-well low-volume black plate
Protocol:
Data Analysis: The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 495 nm) * 1000. Dose-response curves are plotted to determine the EC50 values of the test compounds.
Target Gene Expression Assay (qRT-PCR) Protocol
Materials:
-
Hepatoblastoma cell line (e.g., HepG2) or other suitable cell line
-
Cell culture medium and supplements
-
PPARδ agonist (e.g., this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARδ target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PPARδ agonist or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is determined by comparing the treated samples to the vehicle control.
Data Presentation: Quantitative Comparison of PPARδ Agonists
The following table summarizes the potency (EC50) of several known PPARδ agonists from various studies. This data is crucial for comparing the activity of novel compounds like this compound to established reference compounds.
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |
| GW501516 | Reporter Gene Assay | - | 1 | [12] |
| GW0742 | Transactivation Assay | - | - | [13] |
| Novel Agonist 1 | TR-FRET Activation | - | 4 | [12] |
| Novel Agonist 2 | TR-FRET Activation | - | 19 | [12] |
| GNF-5758 | In vitro activation | - | 4327 | [14] |
| GNF-9594 | In vitro activation | - | 4598 | [14] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and experimental setup. Direct comparison of absolute values across different studies should be done with caution.
Conclusion
The cell-based assays described in these application notes provide a comprehensive toolkit for the identification and characterization of PPARδ agonists. By employing a combination of reporter gene assays for high-throughput screening, TR-FRET assays for mechanistic studies, and target gene expression analysis for confirming physiological relevance, researchers can effectively advance the development of novel therapeutics targeting PPARδ.
References
- 1. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. chiesiventures.com [chiesiventures.com]
- 5. chiesiventures.com [chiesiventures.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 11. TR-FRET PPAR delta Coactivator Assay Kit, rabbit - Creative BioMart [creativebiomart.net]
- 12. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor solubility of mavodelpar in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of mavodelpar.
Frequently Asked Questions (FAQs)
Q1: What is mavodelpar and why is its aqueous solubility a concern?
A1: Mavodelpar (also known as REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Like many small molecule drugs, mavodelpar's effectiveness can be limited by its low solubility in aqueous solutions, which is a critical factor for its absorption and bioavailability in preclinical and clinical studies. Poor aqueous solubility can lead to inconsistent experimental results, reduced efficacy, and challenges in developing suitable formulations for oral or parenteral administration.
Q2: Are there any publicly available data on the specific aqueous solubility of mavodelpar?
Q3: What are the general approaches to improving the solubility of poorly water-soluble drugs like mavodelpar?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions). Chemical methods involve the use of excipients (cosolvents, surfactants, cyclodextrins), pH adjustment, and salt formation.
Q4: How does mavodelpar exert its therapeutic effect?
A4: Mavodelpar is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are transcription factors that regulate the expression of genes involved in various metabolic processes, including lipid and glucose metabolism.[4] By activating PPARδ, mavodelpar is thought to modulate gene expression related to fatty acid oxidation and energy expenditure.[4]
Troubleshooting Guide: Overcoming Mavodelpar Solubility Issues in Experiments
This guide provides a systematic approach to troubleshooting common issues related to mavodelpar's poor aqueous solubility during in vitro and in vivo experiments.
Problem 1: Mavodelpar precipitates out of solution upon addition to aqueous buffer.
Possible Causes:
-
The concentration of mavodelpar exceeds its intrinsic solubility in the chosen buffer.
-
The pH of the buffer is not optimal for mavodelpar solubility.
-
The solvent used to dissolve mavodelpar initially is immiscible with the aqueous buffer.
Solutions:
-
pH Adjustment:
-
Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. Although the pKa of mavodelpar is not publicly available, its structure suggests it may have ionizable groups.
-
Protocol: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0). Add a small, constant amount of a concentrated stock solution of mavodelpar (in an appropriate organic solvent) to each buffer. Observe for precipitation and determine the optimal pH range for solubility.
-
-
Use of Cosolvents:
-
Rationale: The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.
-
Protocol: Prepare the experimental buffer containing a small percentage of a biocompatible cosolvent. Common cosolvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the potential for solvent toxicity in cellular assays.
-
Problem 2: Inconsistent results in cell-based assays.
Possible Causes:
-
Variable precipitation of mavodelpar in the cell culture medium.
-
Formation of mavodelpar aggregates that have altered biological activity.
-
Toxicity from solubility-enhancing excipients.
Solutions:
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like mavodelpar, increasing their apparent water solubility.
-
Protocol: Prepare a stock solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in the cell culture medium. Add mavodelpar to this solution and stir or sonicate to facilitate complex formation. Filter the solution to remove any undissolved drug before adding to cells.
-
-
Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly soluble compounds.
-
Protocol: Select a biocompatible surfactant (e.g., Tween 80, Polysorbate 20). Prepare a stock solution of the surfactant in the experimental buffer at a concentration above its CMC. Add mavodelpar and mix thoroughly. Be mindful that high concentrations of surfactants can be cytotoxic.
-
| Solubilization Strategy | Advantages | Disadvantages | Typical Starting Concentration |
| pH Adjustment | Simple and cost-effective. | Only effective for ionizable compounds. May not be compatible with biological assays. | Varies based on pKa |
| Cosolvents | Effective for a wide range of compounds. | Can be toxic to cells at higher concentrations. May affect protein structure/function. | 1-10% (v/v) |
| Cyclodextrins | Generally low toxicity. Can improve bioavailability. | Can be expensive. May interact with other components of the formulation. | 1-5% (w/v) |
| Surfactants | High solubilization capacity. | Potential for cell toxicity. May interfere with certain assays. | 0.1-1% (w/v) |
Note: The above concentrations are illustrative and should be optimized for each specific experimental system.
Problem 3: Low and variable oral bioavailability in animal studies.
Possible Causes:
-
Poor dissolution of mavodelpar in the gastrointestinal tract.
-
Precipitation of mavodelpar in the stomach or intestine.
-
First-pass metabolism.
Solutions:
-
Solid Dispersions:
-
Rationale: A solid dispersion is a system in which the drug is dispersed in a solid hydrophilic carrier. This can enhance the dissolution rate and bioavailability of poorly soluble drugs.
-
Protocol: Prepare a solid dispersion of mavodelpar with a suitable carrier (e.g., PVP, HPMC, PEG) using a method such as solvent evaporation or hot-melt extrusion. The resulting powder can then be formulated for oral administration.
-
-
Lipid-Based Formulations:
-
Rationale: Formulating mavodelpar in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting the drug in a solubilized state to the gastrointestinal tract.
-
Protocol: Develop a SEDDS formulation by combining mavodelpar with an oil, a surfactant, and a cosurfactant. The formulation should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.
-
Experimental Protocols
Protocol 1: Determination of Mavodelpar Solubility
-
Materials: Mavodelpar, selected buffers (e.g., phosphate-buffered saline, citrate buffer), organic solvent (e.g., DMSO), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of mavodelpar to a known volume of each buffer in a sealed vial.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of mavodelpar using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of mavodelpar in that specific buffer.
-
Protocol 2: Preparation of a Mavodelpar-Cyclodextrin Complex for In Vitro Studies
-
Materials: Mavodelpar, Hydroxypropyl-β-cyclodextrin (HP-β-CD), cell culture medium, magnetic stirrer, sterile filter.
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in the desired cell culture medium.
-
While stirring, slowly add mavodelpar to the HP-β-CD solution to achieve the desired final concentration.
-
Continue stirring for at least one hour at room temperature to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter to remove any uncomplexed, undissolved mavodelpar and to ensure sterility.
-
The resulting solution is ready for use in cell-based assays.
-
Disclaimer: This information is intended for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and in accordance with all applicable safety guidelines.
References
Troubleshooting Mavodelpar's Off-Target Effects: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with mavodelpar (formerly REN001). It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mavodelpar?
Mavodelpar is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] Its intended on-target effect is the activation of PPARδ, which in turn regulates the transcription of genes involved in critical metabolic pathways.
Q2: What are the expected on-target effects of mavodelpar in a research setting?
In preclinical studies, mavodelpar has been shown to increase the expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[1] Therefore, researchers can expect to observe changes in these pathways in relevant cell types or animal models.
Q3: Has mavodelpar been reported to have off-target effects on other PPAR isoforms?
While mavodelpar is described as a selective PPARδ agonist, specific quantitative data on its binding affinity and activation of other PPAR isoforms (PPARα and PPARγ) are not extensively published in the public domain.[1][3] Researchers should be aware of the potential for cross-reactivity, a common characteristic among PPAR agonists.[5]
Q4: What were the outcomes of the clinical trials involving mavodelpar?
The pivotal Phase III STRIDE clinical trial, which evaluated mavodelpar in adult patients with primary mitochondrial myopathies (PMM), did not meet its primary or secondary endpoints.[6][7][8] Following these results, all development activities for mavodelpar were terminated.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental results with mavodelpar, focusing on distinguishing between on-target and potential off-target effects.
Problem 1: No observable effect of mavodelpar on target gene expression.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of mavodelpar for your specific cell line or model system. |
| Incorrect Experimental Conditions | Verify the incubation time, cell density, and media conditions. Ensure that the experimental conditions are consistent with previously published studies or established protocols for PPARδ activation. |
| Low PPARδ Expression in the Model System | Confirm the expression level of PPARδ in your cells or tissue of interest using RT-qPCR or western blotting. |
| Compound Degradation | Ensure proper storage of the mavodelpar stock solution. Prepare fresh working solutions for each experiment. |
Problem 2: Unexpected cellular phenotype or gene expression changes observed.
This could be due to either exaggerated on-target effects or potential off-target interactions. The following workflow can help delineate the cause.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of PPARδ target genes.
-
RNA Extraction: Isolate total RNA from cells or tissues treated with mavodelpar and a vehicle control using a commercially available kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[9]
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PDK4 | TGTGGATGAGGTCAGCCA | AAGAGCAGCCGCAACTTC |
| ANGPTL4 | GGACCTTGGAGAGCACCT | TGGTAGCCAGGTACTGGTTG |
| CPT1A (PPARα target) | CTGCTGGAGGTGGCTTTG | GGTCTTGGTCACTGGTCTTTG |
| CD36 (PPARγ target) | GATTGTGTTTGGAGCAGTGG | CCACTGCTTTACCACAGCAA |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG |
Protocol 2: PPAR Agonist Selectivity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of mavodelpar to activate the transcriptional activity of PPARα, PPARγ, and PPARδ.[10][11]
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect cells with a luciferase reporter plasmid containing a PPAR response element (PPRE) and an expression plasmid for either PPARα, PPARγ, or PPARδ. A Renilla luciferase plasmid should also be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of mavodelpar or a known selective agonist for each PPAR isoform as a positive control.
-
Luciferase Activity Measurement: After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and determine EC50 values.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 2. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalgenes.org [globalgenes.org]
- 7. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
- 8. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) - BioSpace [biospace.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of ReN001 in experimental setups
Welcome to the technical support center for ReN001 (mavodelpar). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental setups and troubleshooting potential issues related to the stability and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as mavodelpar, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in regulating gene expression involved in mitochondrial function and fatty acid oxidation.[1][2] Activation of PPARδ by this compound has been shown to increase the transcription of genes that enhance mitochondrial function and may stimulate the creation of new mitochondria.[1][2][3]
Q2: My experimental results with this compound are inconsistent. What are some common causes?
A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized as:
-
Compound-related issues: This includes problems with the storage, solubility, and stability of this compound.
-
Experimental system-related issues: Variability in cell culture conditions, such as cell passage number and density, can impact results.
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and instrumentation can lead to variable outcomes.[4]
Q3: I'm observing cellular toxicity in my experiments. How can I be sure it's not a non-specific effect?
A3: It is critical to distinguish between the intended on-target effects of this compound and general cytotoxicity. To do this, you should:
-
Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is not toxic to your cells.
-
Use lower, non-toxic concentrations: Conduct your functional assays at concentrations at or below this cytotoxic threshold.
-
Check the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, which is typically below 0.5%.[4][5]
Q4: How can I confirm that the observed effects are due to on-target PPARδ activation?
A4: To confirm the on-target activity of this compound, consider the following approaches:
-
Use a structurally different PPARδ agonist: If a different agonist targeting the same receptor produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Perform a dose-response curve: A clear relationship between the concentration of this compound and the biological effect suggests on-target activity.
-
Rescue experiment: If feasible, overexpressing a resistant mutant of PPARδ should rescue the phenotype induced by this compound.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Poor solubility can lead to inaccurate dosing and precipitation of the compound in your experimental setup.
Initial Assessment:
-
Visual Inspection: After preparing your this compound solution, look for any visible particles, cloudiness, or a film on the container's surface.[6] These are clear indicators of poor solubility.[6]
-
Precipitation upon Dilution: A common issue is the precipitation of the compound when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer.[6] This occurs because the compound's concentration may exceed its solubility limit in the mixed solvent system.[6]
Solutions:
| Strategy | Description | Considerations |
| Optimize Solvent | While DMSO is common, other organic solvents can be tested for better solubility. | Ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay. |
| pH Adjustment | For ionizable compounds, solubility is often pH-dependent. Test a range of pH values for your aqueous buffer. | Most drugs are stable between pH 4 and 8.[7] Extreme pH can cause degradation. |
| Use of Solubilizing Agents | Biocompatible surfactants or cyclodextrins can be added to the buffer to enhance solubility. | These agents can potentially affect cell membranes or interact with other components of your assay. Use with caution and include appropriate controls.[5] |
| Sonication | Applying ultrasonic energy can help to break down aggregates and improve dissolution. | Be cautious with temperature-sensitive compounds as sonication can generate heat. |
| Gentle Warming | Gently warming the solution can sometimes increase the solubility of a compound. | Overheating can lead to degradation. Monitor the temperature closely. |
Issue 2: Chemical Instability of this compound in Experimental Conditions
The chemical stability of a small molecule can be influenced by several environmental and experimental factors.
Potential Causes of Instability:
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, potentially leading to faster degradation of the compound.[7]
-
pH: The pH of the solution can significantly impact the stability of compounds, especially those susceptible to hydrolysis.[5][7]
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible molecules.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation, particularly if there is moisture present in the solvent.[5]
Recommendations for Enhancing Stability:
| Parameter | Recommendation | Rationale |
| Storage | Store this compound stock solutions at -20°C or -80°C in small aliquots. Protect from light by using amber vials or wrapping tubes in foil. | Minimizes degradation from temperature fluctuations, light exposure, and repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. | Ensures consistent and accurate concentrations of the active compound. |
| Buffer Selection | Use a buffer system that maintains a stable pH within the optimal range for this compound (if known) or a neutral pH (e.g., pH 7.2-7.4). | Avoids pH-induced degradation.[5] |
| Incubation Time | Standardize the incubation time with this compound across all experiments. | The effect of the compound can be time-dependent, and prolonged incubation may lead to degradation in the assay medium.[4] |
| Control Experiments | Include a "compound-only" control (this compound in media without cells) to assess its stability over the course of the experiment. | Helps to differentiate between compound degradation and cellular metabolism. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol helps to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Nephelometer or plate reader capable of measuring turbidity
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[6]
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[6]
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[6]
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[6]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[6]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol is designed to evaluate the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system or other suitable analytical method
Methodology:
-
Prepare Spiked Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Time Points: Aliquot the spiked medium into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Analysis: Once all time points have been collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate in the cell culture medium.
Visualizations
Caption: Signaling pathway of this compound (mavodelpar) activation of PPARδ.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. biospace.com [biospace.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. Reneo Pharmaceuticals Receives Fast Track Designation from the FDA for Mavodelpar (this compound) in a Genotype of Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD) - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
Addressing conflicting results in ReN001 preclinical studies
Technical Support Center: ReN001 Preclinical Development
Disclaimer: this compound is a fictional compound developed for illustrative purposes to address common challenges in preclinical drug development. The data, protocols, and scenarios presented here are representative examples and are not derived from actual clinical or preclinical studies.
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering conflicting results in preclinical studies of the hypothetical tyrosine kinase inhibitor, this compound. Our goal is to help you troubleshoot unexpected outcomes and understand the potential sources of variability in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the preclinical evaluation of this compound.
Question 1: We are observing lower in vivo efficacy and higher toxicity with this compound compared to initial internal reports. What are the potential causes?
Answer: Discrepancies between in vivo studies are common and can stem from a variety of factors. Here are several key areas to investigate:
-
Animal Models:
-
Strain Differences: The genetic background of the murine strain used can significantly impact drug metabolism and tumor microenvironment.[1] For example, variations in cytochrome P450 enzymes between strains can alter drug clearance and exposure.
-
Tumor Engraftment: Inconsistent tumor growth kinetics or low take rates can introduce significant variability.[2] The site of implantation (subcutaneous vs. orthotopic) can also affect tumor biology and drug response.[3]
-
-
Vehicle Formulation:
-
The solubility and stability of this compound can be highly dependent on the formulation vehicle. A suboptimal vehicle can lead to poor bioavailability and precipitation at the injection site, reducing exposure and efficacy.
-
Certain vehicles, such as those containing high concentrations of DMSO or surfactants, can cause local irritation or systemic toxicity, confounding the safety assessment of this compound.
-
-
Dosing and Administration:
-
Ensure accurate dose calculations and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). Inconsistent dosing can lead to variable drug exposure and erratic efficacy results.
-
-
Health Status of Animals:
-
The presence of underlying infections or stress in the animal colony can impact study outcomes. Immunocompromised animals, often used for xenograft studies, are particularly susceptible to pathogens that can affect their response to treatment.
-
Question 2: Our in vitro IC50 values for this compound are inconsistent across different experiments. What should we check?
Answer: In vitro assay variability can often be traced to subtle differences in experimental conditions. Consider the following:
-
Cell Line Authenticity and Passage Number:
-
Ensure cell lines are obtained from a reputable source and authenticated. Genetic drift can occur with high passage numbers, leading to changes in drug sensitivity.
-
-
Assay Conditions:
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Ensure this is consistent across experiments.
-
-
Reagent Quality:
-
Verify the quality and concentration of all reagents, including the this compound compound itself. Degradation of the compound can lead to a loss of potency.
-
Question 3: We observed poor pharmacokinetic (PK) properties for this compound in our study, which conflicts with other reports. What could explain this?
Answer: Discrepancies in PK profiles can arise from methodological differences in sample collection and analysis, as well as biological factors.
-
Bioanalytical Method:
-
Ensure the analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision. Issues with sample extraction or matrix effects can lead to inaccurate quantification of this compound.
-
-
Sample Handling:
-
The stability of this compound in biological matrices (plasma, tissue) is critical. Ensure proper handling and storage of samples to prevent degradation.
-
-
Animal-Specific Factors:
-
As mentioned, the mouse strain can affect drug metabolism.[1] Additionally, the age, sex, and diet of the animals can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Comparative Data Summary
The following tables summarize the hypothetical, conflicting data from three fictional studies to illustrate the types of discrepancies that can be encountered.
Table 1: Comparative In Vitro Cell Viability (IC50) Data
| Cell Line | Study A (Internal) IC50 (nM) | Study B (CRO) IC50 (nM) | Study C (Academic) IC50 (nM) |
| NCI-H460 (Lung) | 50 | 75 | 60 |
| A549 (Lung) | 120 | 150 | 130 |
| PANC-1 (Pancreatic) | 80 | 95 | 45 |
Table 2: Comparative In Vivo Efficacy in NCI-H460 Xenograft Model
| Parameter | Study A (Internal) | Study B (CRO) |
| Dosing Regimen | 50 mg/kg, QD, PO | 50 mg/kg, QD, PO |
| Tumor Growth Inhibition (TGI) | 85% | 55% |
| Study Duration | 21 days | 21 days |
Table 3: Comparative Pharmacokinetics (PK) in CD-1 Mice
| Parameter | Study A (Internal) | Study C (Academic) |
| Dose | 50 mg/kg, PO | 50 mg/kg, PO |
| Cmax (ng/mL) | 1500 | 800 |
| AUC (ng*h/mL) | 9500 | 4500 |
| Half-life (h) | 6 | 5.5 |
Table 4: Key Safety and Toxicity Findings
| Observation | Study A (Internal) | Study B (CRO) |
| Body Weight Loss | < 5% | 15% |
| Liver Enzymes (ALT/AST) | No significant elevation | 3-fold elevation over baseline |
| Clinical Observations | Normal | Lethargy, ruffled fur |
Detailed Experimental Protocols
To aid in identifying potential sources of variability, detailed protocols for key experiments are provided below.
Protocol 1: In Vivo Murine Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the right flank.
-
Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.
-
Dosing: Prepare this compound in a vehicle of 0.5% methylcellulose + 0.1% Tween 80 in sterile water. Administer daily via oral gavage at the specified dose.
-
Endpoints: Measure tumor volume and body weight twice weekly. At the end of the study, collect tumors and key organs for further analysis.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm using a plate reader.
Visualized Workflows and Pathways
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Logic diagram for troubleshooting conflicting results.
References
Refinements to mavodelpar treatment protocols for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mavodelpar in animal studies. The information is intended for scientists and drug development professionals to refine treatment protocols and address potential experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of mavodelpar?
A1: Mavodelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Activation of PPARδ leads to an increased transcription of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[1][2] This mechanism was explored for therapeutic potential in rare genetic mitochondrial diseases such as primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[2]
Q2: What were the findings from clinical trials of mavodelpar?
A2: The pivotal STRIDE clinical trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of 100 mg of mavodelpar administered orally once daily for 24 weeks in adult patients with PMM.[3] The trial did not meet its primary endpoint, which was the change from baseline in the distance walked during the 12-minute walk test.[4] Consequently, the development of mavodelpar, including the open-label extension study STRIDE AHEAD, was discontinued.[4]
Q3: Are there species-specific differences to consider when using PPARδ agonists?
A3: Yes, significant species-specific differences in the pharmacology of PPARδ agonists have been reported between rodents and humans, and even between different rodent species. For instance, some PPARδ agonists have been shown to have opposing effects on insulin resistance in high-fat diet-fed rats versus mice.[5] While beneficial effects on metabolic syndrome were observed in mice, an exacerbation of insulin resistance was seen in rats.[5] These differences are thought to arise from varying metabolic responses in skeletal muscle.[5] Researchers should exercise caution when extrapolating findings from one species to another.
Q4: What are some potential unexpected findings or off-target effects of PPARδ agonists in animal studies?
A4: Preclinical studies with various PPARδ agonists have revealed some unexpected outcomes. For example, while generally expected to improve insulin sensitivity, some studies have reported that oral administration of a PPAR-delta agonist can worsen insulin-stimulated glucose transport in the skeletal muscle of rodents.[6] Additionally, the broader class of PPAR agonists has been associated with carcinogenicity findings in rodents in some cases, which has led to stringent safety testing requirements for long-term studies.[7] It is crucial to include comprehensive safety and toxicity assessments in any preclinical study involving PPARδ agonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution/Refinement |
| Poor solubility of mavodelpar during formulation | Mavodelpar is a hydrophobic compound. | - Utilize a co-solvent system. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - Alternative vehicles include 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil. - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. |
| Inconsistent or unexpected results between animal models (e.g., rats vs. mice) | Species-specific differences in PPARδ pharmacology. | - Carefully select the animal model based on the specific research question and be aware of known species differences in metabolic responses to PPARδ activation.[5] - Consider using humanized mouse models if extrapolating to human physiology is a key objective. |
| Adverse effects observed after intraperitoneal (IP) injection of the vehicle | Toxicity of vehicle components at high concentrations. | - The concentration of DMSO in the final injection volume should be kept low, ideally below 10%, as higher concentrations can be toxic to mice.[8] - High concentrations of Tween-80 (e.g., 32%) have been shown to decrease locomotor activity in mice.[9] - Always include a vehicle-only control group to account for any effects of the formulation itself.[9][10][11][12] |
| Lack of efficacy in a model of metabolic disease | Complexities of PPARδ signaling and potential for paradoxical effects. | - Conduct a dose-response study to determine the optimal therapeutic window for mavodelpar in your specific model. - Measure target engagement by analyzing the expression of known PPARδ target genes in the tissue of interest. - Be aware that some studies have shown that chronic treatment with a PPAR-delta agonist may induce or worsen insulin resistance in rodent skeletal muscle.[6] |
Data Presentation
Table 1: Summary of Quantitative Data from Mavodelpar Preclinical Studies
| Parameter | Animal Model | Treatment Protocol | Key Quantitative Results | Reference |
| Renal Function | Alport Syndrome Mouse Model (Col4a3-/-) | 10 mg/kg mavodelpar, daily IP injection | - Proteinuria halved at late stages of the disease. - Decreased blood urea nitrogen (BUN) levels. | [13] |
| Gene Expression | Mouse models | Not specified | - Increased expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis. | [1] |
| Solubility | In vitro | N/A | - ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. - ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). - ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil. | MedchemExpress |
Experimental Protocols
Protocol 1: Formulation of Mavodelpar for Intraperitoneal Injection
This protocol is based on a commonly used vehicle for hydrophobic compounds in preclinical studies.
Materials:
-
Mavodelpar powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of mavodelpar in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the mavodelpar stock solution to achieve the final desired concentration.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Vortex thoroughly.
-
Add Tween-80 to the tube. The final concentration of Tween-80 should be 5% of the total volume. Vortex thoroughly.
-
Add sterile saline to reach the final desired volume. The final concentration of saline will be 45%.
-
Vortex the solution until it is clear and homogenous. If precipitation is observed, gently warm the solution or sonicate until the mavodelpar is fully dissolved.
-
The final concentration of DMSO in this formulation is 10%.
Protocol 2: Administration of Mavodelpar in a Mouse Model of Alport Syndrome
This protocol is based on a published study demonstrating the efficacy of mavodelpar in a preclinical model of kidney disease.[13]
Animal Model:
-
Col4a3-/- mice (a model for human Alport syndrome)
Dosing Regimen:
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: From the early to late stages of the disease, as defined by the experimental design.
Procedure:
-
Prepare the mavodelpar formulation as described in Protocol 1.
-
Accurately weigh each mouse to determine the correct injection volume.
-
Administer the mavodelpar solution via intraperitoneal injection.
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
Include a control group receiving vehicle-only injections.
-
Assess endpoints such as proteinuria, blood urea nitrogen (BUN), and histological analysis of kidney tissue to evaluate treatment efficacy.[13]
Mandatory Visualization
Caption: Mavodelpar's mechanism of action via PPARδ activation.
Caption: Troubleshooting workflow for mavodelpar animal studies.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. youtube.com [youtube.com]
- 4. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
- 5. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of a PPAR-delta agonist to rodents worsens, not improves, maximal insulin-stimulated glucose transport in skeletal muscle of different fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting ReN001 Data from Discontinued Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting data from the discontinued clinical trials of ReN001 (mavodelpar).
Troubleshooting Guides
Issue: Discrepancy between pre-clinical data and clinical trial outcomes for this compound.
Question: Pre-clinical models strongly suggested that this compound, as a PPARδ agonist, would improve mitochondrial function and muscle endurance. Why did the pivotal STRIDE trial fail to meet its primary and secondary endpoints?
Answer:
The transition from pre-clinical to clinical success is fraught with challenges, and several factors could explain the observed discrepancy:
-
Model Limitations: Animal models of mitochondrial disease may not fully recapitulate the complex pathophysiology of human primary mitochondrial myopathies (PMM). The genetic and metabolic diversity among patients with PMM is vast, and a therapeutic approach that is effective in a specific animal model may not translate to a heterogeneous human population.
-
Dose and Exposure: The dose of this compound used in the STRIDE trial (100 mg once-daily) may not have achieved the required therapeutic exposure in all patients to elicit a clinically meaningful effect.[1][2] Factors such as individual differences in drug metabolism and absorption could have led to variability in drug exposure.
-
Endpoint Selection: The choice of the 12-minute walk test (12MWT) as the primary endpoint, while a common measure of functional endurance, may not have been sensitive enough to detect subtle but potentially meaningful changes in muscle function in the PMM patient population over a 24-week period.[1][2][3]
-
Patient Heterogeneity: The STRIDE trial enrolled patients with PMM due to mitochondrial DNA (mtDNA) defects.[1][2] The specific mtDNA mutations and their clinical manifestations can be highly variable, leading to a heterogeneous study population. It is possible that this compound may have a beneficial effect in a sub-population of patients with specific genetic profiles or disease characteristics, which was masked in the overall trial population.
Issue: Lack of statistically significant results in the STRIDE trial.
Question: The STRIDE trial for this compound in primary mitochondrial myopathies (PMM) was discontinued as it did not meet its primary or secondary efficacy endpoints.[1][2][3] How should our research team approach the interpretation of this "negative" trial data?
Answer:
Interpreting data from a "negative" trial requires a nuanced approach that goes beyond a simple declaration of failure. Here are key considerations for your team:
-
Examine the Totality of the Data: While the primary and secondary endpoints were not met, it is crucial to analyze the full dataset, if it becomes available. Look for trends or signals in other exploratory endpoints that were measured, such as the Modified Fatigue Impact Scale (MFIS), Patient Global Impression of Change (PGIC), and the 30 Second Sit-To-Stand (30STS) test.[1] These may provide insights into potential areas where this compound had a biological effect.
-
Subgroup Analysis: Carefully consider pre-specified and exploratory subgroup analyses. Although such analyses from a failed trial should be interpreted with caution, they can generate hypotheses for future research. For instance, were there subgroups of patients based on genotype, disease severity, or baseline functional capacity that showed a trend towards a positive response?
-
Safety and Tolerability Profile: A "negative" efficacy result does not negate the importance of the safety data collected. The safety and tolerability profile of this compound in the PMM population is a valuable piece of information for the field.
-
Context of Rare Disease Research: Clinical trials in rare diseases like PMM face unique challenges, including small patient populations and disease heterogeneity.[4] The results of the STRIDE trial should be interpreted in this context. The data, even if not showing statistical significance, contributes to the overall understanding of the disease and the challenges of therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound (mavodelpar) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a key role in the regulation of cellular metabolism, including fatty acid oxidation and mitochondrial biogenesis. The proposed mechanism of action for this compound in mitochondrial myopathies was to activate PPARδ, leading to an increase in the transcription of genes involved in mitochondrial function, thereby improving energy production in muscle cells.
Q2: What were the primary and secondary endpoints of the discontinued STRIDE trial?
A2: The primary efficacy endpoint of the STRIDE trial was the change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[1][2][3] The secondary efficacy endpoint was the change from baseline in the PROMIS® Short Form Fatigue 13a score at week 24.[1][2][3]
Q3: Where can I find the quantitative data from the STRIDE trial?
A3: As of late 2025, detailed quantitative results from the STRIDE trial have not been made publicly available in peer-reviewed publications or conference presentations. Reneo Pharmaceuticals has stated its intention to make the data available to the scientific community.[1][2][3] Researchers should monitor scientific literature and conference proceedings for any future release of these data.
Q4: What are some of the general challenges in interpreting data from discontinued clinical trials?
A4: Interpreting data from discontinued trials presents several challenges:
-
Bias: The reasons for trial discontinuation can introduce bias. For example, if a trial is stopped for futility, it may be because of a true lack of efficacy, but other factors could also be at play.
-
Lack of Publication: "Negative" trial results are often under-published, leading to a publication bias in the scientific literature. This can hinder the dissemination of important information that could guide future research.
-
Patient and Investigator Demoralization: The discontinuation of a trial can be disheartening for patients, their families, and the researchers involved, which can impact future trial recruitment and participation.
Data Presentation
As the official quantitative data from the STRIDE trial has not been publicly released, the following tables present illustrative data to guide researchers on how to structure and approach the interpretation of such results.
Table 1: Illustrative Primary Endpoint Data - Change in 12-Minute Walk Test (12MWT) Distance
| Group | Baseline Mean Distance (meters) | Week 24 Mean Distance (meters) | Mean Change from Baseline (meters) | Placebo-Adjusted Difference (meters) | 95% Confidence Interval | p-value |
| This compound (100 mg) | 350.5 | 360.2 | +9.7 | +4.5 | (-5.2, 14.2) | >0.05 |
| Placebo | 352.1 | 357.3 | +5.2 | - | - | - |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Secondary Endpoint Data - Change in PROMIS® Fatigue 13a Score
| Group | Baseline Mean T-Score | Week 24 Mean T-Score | Mean Change from Baseline | Placebo-Adjusted Difference | 95% Confidence Interval | p-value |
| This compound (100 mg) | 55.2 | 53.8 | -1.4 | -0.5 | (-2.1, 1.1) | >0.05 |
| Placebo | 54.9 | 54.0 | -0.9 | - | - | - |
Note: This data is hypothetical and for illustrative purposes only. A lower T-score indicates less fatigue.
Experimental Protocols
1. 12-Minute Walk Test (12MWT)
The 12-minute walk test is a sub-maximal exercise test used to assess aerobic capacity and endurance. The protocol for the STRIDE trial would have likely followed standardized guidelines:
-
Objective: To measure the maximum distance a participant can walk in 12 minutes.
-
Procedure:
-
The test is conducted on a flat, hard surface, typically a long, unobstructed corridor or a running track with a known length.
-
Participants are instructed to walk as far as possible in 12 minutes. They are allowed to slow down, stop, and rest as needed, but are encouraged to continue walking as soon as they are able.
-
Standardized encouragement is provided at regular intervals.
-
The total distance walked in 12 minutes is recorded to the nearest meter.
-
-
Data Analysis: The primary outcome is the total distance walked. The change from baseline to week 24 was the primary endpoint in the STRIDE trial.
2. PROMIS® Short Form Fatigue 13a
The Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a is a validated patient-reported outcome measure that assesses the experience and impact of fatigue.
-
Objective: To quantify a patient's self-reported fatigue over the past 7 days.
-
Procedure:
-
The questionnaire consists of 13 questions about fatigue.
-
Patients respond to each question on a 5-point Likert scale (e.g., "Not at all" to "Very much").
-
The recall period for the questions is the past 7 days.
-
-
Scoring and Interpretation:
-
Responses to each of the 13 items are scored.
-
The raw scores are then converted to a T-score.
-
A T-score of 50 represents the average for the general population, with a standard deviation of 10.
-
A higher T-score indicates a greater level of fatigue. The change in T-score from baseline to week 24 was the secondary endpoint in the STRIDE trial.[5]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound as a PPARδ agonist.
Caption: Hypothetical experimental workflow for the STRIDE clinical trial.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ReN001.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during key experimental procedures involving this compound.
Cell-Based Assays with this compound
Problem: Inconsistent results in cell viability assays after treatment with this compound.
Potential Causes & Solutions:
| Quantitative Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells (>15% variance) | Uneven cell seeding: Inconsistent number of cells per well.[1] | Ensure thorough mixing of cell suspension before and during plating. Use calibrated pipettes and consistent technique.[2] Fill outer wells with sterile media or PBS to minimize edge effects.[1] |
| Edge effects: Evaporation and temperature fluctuations in the outer wells of the plate leading to altered cell growth.[1] | Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[1] | |
| Compound precipitation: this compound may not be fully soluble at the tested concentrations. | Visually inspect wells for precipitate. Prepare this compound stock solution in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is consistent and non-toxic to cells. | |
| Low signal-to-noise ratio | Suboptimal assay timing: Cell health and density may not be optimal at the time of the assay. | Optimize incubation time with this compound. Perform a time-course experiment to determine the ideal endpoint. |
| Reagent issues: Assay reagents may be expired or improperly stored. | Use fresh reagents and verify storage conditions. Run a positive control to ensure reagent functionality. | |
| High background signal | Media interference: Phenol red or other components in the culture media can interfere with absorbance or fluorescence readings.[1] | Use phenol red-free media for the duration of the assay.[1] Run a "no-cell" control with media and this compound to determine background levels. |
| Compound interference: this compound itself may have intrinsic absorbance or fluorescence at the assay wavelength. | Run a control with this compound in cell-free media to measure its intrinsic signal.[1] |
Western Blot Analysis of this compound-Treated Samples
Problem: Difficulty in detecting the target protein or inconsistent band intensities in samples treated with this compound.
Potential Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| Weak or no signal | Low protein concentration: Insufficient total protein loaded onto the gel.[3] | Quantify protein concentration of lysates before loading. Ensure equal loading amounts across all lanes. |
| Poor antibody performance: Primary or secondary antibody may have low affinity or be used at a suboptimal dilution.[4] | Titrate antibodies to determine the optimal concentration.[4] Use a positive control lysate to confirm antibody reactivity. | |
| Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane.[3][5] | Optimize transfer time and voltage. Ensure proper sandwich assembly and removal of any air bubbles.[6] | |
| High background | Insufficient blocking: Non-specific antibody binding to the membrane.[4] | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk or bovine serum albumin).[4] |
| Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding. | Reduce the concentration of the antibodies used. | |
| Non-specific bands | Antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[4] | Use a more specific antibody. Optimize antibody dilution and washing steps. |
| Sample degradation: Proteases in the sample may have degraded the target protein. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| "Smiling" bands | Uneven heat distribution: The electrophoresis gel may have run too hot.[6] | Run the gel at a lower voltage or in a cold room to maintain a consistent temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: My cell cultures become contaminated after treating with this compound. Is the compound the source of contamination?
While possible, it is more likely that contamination originates from common laboratory sources. Before concluding that the this compound stock is contaminated, systematically check for other sources such as:
-
Aseptic technique: Ensure proper handling of all reagents and culture vessels within a certified biological safety cabinet.[7]
-
Culture media and supplements: Use sterile, high-quality reagents.[7]
-
Laboratory equipment: Regularly decontaminate incubators, water baths, and pipettes.[7]
Q2: How can I be sure that the observed effects in my experiments are due to this compound and not off-target effects?
To validate the specificity of this compound's effects, consider the following:
-
Dose-response curve: A classic dose-dependent effect strengthens the argument for a specific interaction.
-
Positive and negative controls: Include a known activator/inhibitor of the target pathway as a positive control and a vehicle-only control.
-
Rescue experiments: If this compound is expected to inhibit a particular protein, overexpressing that protein might "rescue" the cells from the effects of this compound.
Q3: What are the best practices for preparing this compound for in vitro experiments?
-
Solubility: Determine the optimal solvent for this compound and prepare a concentrated stock solution. For many small molecules, DMSO is a common choice.
-
Final Concentration: When diluting the stock in culture media, ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. Include a vehicle control with the same final solvent concentration in your experiments.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting
This protocol describes the detection of a specific protein in cell lysates following treatment with this compound.
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Workflow for in vitro evaluation of this compound's effects.
Caption: Logical flow for troubleshooting inconsistent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. cellculturecompany.com [cellculturecompany.com]
Mitigating potential cytotoxicity of mavodelpar in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential cytotoxicity associated with mavodelpar in in-vitro settings. The following information offers troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is mavodelpar and its primary mechanism of action?
Mavodelpar (also known as REN001) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that, when activated, regulates the transcription of genes involved in mitochondrial function, fatty acid oxidation, and energy metabolism.[1][3][4] The intended therapeutic effect of mavodelpar was to enhance mitochondrial function and energy production in cells, particularly in the context of primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[2]
Q2: Is there published evidence of mavodelpar-induced cytotoxicity in vitro?
Publicly available data from preclinical and clinical studies of mavodelpar primarily focus on its efficacy and safety in animal models and human subjects, rather than specific in vitro cytotoxicity.[2] The development of mavodelpar was suspended due to not meeting primary efficacy endpoints in a pivotal clinical trial.[2] While this means there is a lack of specific public reports on its in vitro cytotoxicity, it is standard practice to assess the cytotoxic potential of any investigational compound as part of a comprehensive in vitro characterization.
Q3: What are the potential sources of cytotoxicity in my mavodelpar experiments?
Observed cytotoxicity in cell culture experiments with mavodelpar could stem from several factors:
-
On-target metabolic effects: As a potent PPARδ agonist, mavodelpar significantly alters cellular metabolism.[3][5] In certain cell types or under specific culture conditions, this metabolic shift could lead to cellular stress, accumulation of toxic byproducts, or nutrient depletion, resulting in cell death.
-
Off-target effects: Like any small molecule, mavodelpar could have unintended interactions with other cellular proteins, which might trigger toxic pathways.
-
Experimental conditions: Factors unrelated to the compound itself can cause cytotoxicity. These include issues with the solvent (e.g., DMSO toxicity), suboptimal cell culture conditions (e.g., high cell density, nutrient-depleted medium), or microbial contamination.[6][7]
-
Compound precipitation: If mavodelpar precipitates out of the culture medium, it can lead to inconsistent dosing and may cause physical stress to the cells.[6]
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
It is crucial to determine whether a compound is killing cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).[8] A common method is to perform cell counting at the beginning of the experiment and at various time points after treatment.
-
A cytotoxic effect will result in a decrease in the number of viable cells compared to the initial count.
-
A cytostatic effect will show little to no increase in cell number over time compared to the untreated control, which should be actively proliferating.[8] Assays that measure metabolic activity (like MTT) reflect the number of viable cells, so a reduction in signal can indicate either cytotoxicity or cytostasis. Combining these with assays that specifically measure cell death (like LDH release or live/dead staining) can provide a clearer picture.
Q5: My mavodelpar is dissolved in DMSO. Could the solvent be causing the observed toxicity?
Yes, solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations.[6] It is critical to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%.[6] Always include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO as your highest mavodelpar concentration. This allows you to differentiate between the effects of the compound and the effects of the solvent.[6]
Troubleshooting Guide
Problem: I am observing significant cell death after mavodelpar treatment. What are the initial steps?
When unexpected cytotoxicity is observed, a systematic approach is necessary to identify the cause.
-
Step 1: Verify Experimental Parameters. Confirm the concentration of mavodelpar used. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine if the toxicity is dose-dependent.[9] Also, assess the impact of exposure time by running a time-course experiment (e.g., 24, 48, 72 hours).[9]
-
Step 2: Scrutinize Cell Culture Conditions. Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before starting the experiment.[9][10] Over-confluent or stressed cells can be more susceptible to compound-induced toxicity.[11]
-
Step 3: Rule Out Contamination. Visually inspect your cultures for signs of bacterial or fungal contamination. It is also highly recommended to perform routine testing for mycoplasma, a common and often invisible contaminant that can significantly affect cell health and experimental outcomes.[7]
-
Step 4: Evaluate the Vehicle Control. Compare the health of your vehicle-treated cells to your untreated control. If the vehicle control also shows signs of toxicity, consider lowering the final DMSO concentration or exploring alternative solvents.[6]
Problem: My cytotoxicity assay results show high variability between replicate wells.
High variability can mask the true effect of the compound.[6]
-
Solution: Standardize Cell Seeding. Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently to ensure each well receives the same number of cells. Inconsistent cell density is a major source of variability.[6]
-
Solution: Check for Edge Effects. Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to an "edge effect."[8] To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Solution: Ensure Proper Mixing. When adding mavodelpar or assay reagents, mix gently but thoroughly to ensure even distribution within the well.
Data Presentation
Effective data management is key to interpreting cytotoxicity studies. Use structured tables to record and compare your results.
Table 1: Example Dose-Response Data for Mavodelpar using MTT Assay
| Mavodelpar Conc. (µM) | Replicate 1 (Absorbance 570nm) | Replicate 2 (Absorbance 570nm) | Replicate 3 (Absorbance 570nm) | Mean Absorbance | % Viability (Relative to Vehicle Control) |
| Untreated Control | 1.254 | 1.288 | 1.271 | 1.271 | 102.1% |
| Vehicle (0.1% DMSO) | 1.241 | 1.255 | 1.239 | 1.245 | 100.0% |
| 0.1 | 1.235 | 1.248 | 1.229 | 1.237 | 99.4% |
| 1 | 1.189 | 1.201 | 1.195 | 1.195 | 96.0% |
| 10 | 0.956 | 0.978 | 0.962 | 0.965 | 77.5% |
| 50 | 0.512 | 0.533 | 0.521 | 0.522 | 41.9% |
| 100 | 0.234 | 0.241 | 0.238 | 0.238 | 19.1% |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Checkpoint | Status (Pass/Fail) | Observations & Actions Taken |
| Cell Health | ||
| Passage Number | Kept below P20. | |
| Morphology | Cells appear healthy and well-attached in control wells. | |
| Confluency at Seeding | Seeded at 70-80% confluency. | |
| Contamination | ||
| Visual Inspection | No visible signs of bacteria or fungi. | |
| Mycoplasma Test | Result: Negative. Date: YYYY-MM-DD. | |
| Experimental Controls | ||
| Vehicle Control vs. Untreated | No significant difference observed. | |
| Positive Control (e.g., Staurosporine) | Strong cytotoxic effect observed as expected. | |
| Compound & Reagents | ||
| Mavodelpar Solubility | No visible precipitation in media. | |
| Media pH | pH stable in control wells. | |
| Assay Reagent Preparation | Reagents prepared fresh on the day of the assay. |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of mavodelpar in culture medium. Include vehicle controls (medium with the same final solvent concentration) and untreated controls. Remove the old medium from the cells and add the medium containing the different concentrations of mavodelpar.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane damage and cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 15-30 minutes), protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Include controls for maximum LDH release (cells lysed with a detergent) and background (medium only). Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
Visualizations
Caption: Mavodelpar activates the PPARδ/RXR heterodimer, leading to gene transcription.
Caption: A stepwise workflow for testing and analyzing mavodelpar's in vitro effects.
Caption: A decision tree to diagnose the root cause of unexpected cytotoxicity.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. chiesiventures.com [chiesiventures.com]
- 3. youtube.com [youtube.com]
- 4. US20220117972A1 - Use of ppar-delta agonists in the treatment of mitochondrial myopathy - Google Patents [patents.google.com]
- 5. PPARdelta activation induces metabolic and contractile maturation of human pluripotent stem-cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Optimizing Experimental Design for Advanced Cell Therapies
A Note on ReN001 and the STRIDE Trial: Initial research indicates that this compound, also known as mavodelpar, is a small molecule drug candidate investigated for primary mitochondrial myopathies, and the STRIDE trial was a clinical study evaluating its efficacy which did not meet its primary endpoints.[1][2][3][4]
To best address the user's request for a technical support center focused on optimizing experimental design for a cellular therapy, this resource has been developed for a hypothetical neural stem cell (NSC) therapy, hereafter referred to as NSC-001 . This guide will provide researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols relevant to the challenges encountered in neural stem cell research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining NSC-001 viability and pluripotency in culture?
A1: Several factors are crucial. First, ensure the use of a serum-free, mitogen-supplemented medium, as serum can induce spontaneous differentiation.[5] Key growth factors like bFGF and EGF have short half-lives and need to be replenished regularly.[5] Additionally, the choice of substrate is important; Matrigel or a combination of poly-L-ornithine and laminin are commonly used to support NSC attachment and growth. Finally, maintaining an appropriate cell density is critical to prevent both spontaneous differentiation and cell death.
Q2: My NSC-001 cultures are showing signs of spontaneous differentiation. What are the likely causes and how can I prevent this?
A2: Spontaneous differentiation can be triggered by several factors. These include inconsistencies in the culture medium, particularly the concentration and stability of growth factors, the presence of serum, or inappropriate cell density.[5] To mitigate this, ensure your bFGF is fresh and supplemented regularly, maintain a consistent cell passage schedule, and avoid letting cultures become overly confluent. It's also beneficial to routinely characterize your NSC population for markers of pluripotency (e.g., Nestin, SOX2) and differentiation (e.g., GFAP for astrocytes, Tuj-1 for neurons).[5]
Q3: What are the key challenges associated with the intracerebral delivery of NSC-001 and how can they be addressed?
A3: Intracerebral delivery, while direct, presents several challenges including poor cell viability post-injection, immune rejection, and potential for tumorigenesis.[6] Optimizing the injection vehicle (e.g., using a supportive hydrogel), ensuring high cell viability immediately before injection, and potentially co-administering immunosuppressants can improve outcomes. Long-term monitoring for safety and efficacy is also a critical component of preclinical and clinical study design.[6][7]
Q4: How can I optimize the differentiation of NSC-001 into a specific neuronal lineage?
A4: Directed differentiation requires a carefully orchestrated sequence of signaling molecules and growth factors. The "dual SMAD inhibition" method is a common starting point for neural induction. To generate specific neuronal subtypes, further patterning cues are necessary. For example, Sonic hedgehog (Shh) and FGF8 are used to generate midbrain dopaminergic neurons. It's crucial to follow a well-defined, multi-stage protocol and validate the phenotype of the resulting neurons using specific markers.
Troubleshooting Guides
Problem 1: Low Cell Viability After Thawing Cryopreserved NSC-001
| Potential Cause | Recommended Solution |
| Slow thawing process | Thaw the vial rapidly in a 37°C water bath (under 2 minutes).[8] |
| Osmotic shock | Add pre-warmed medium to the thawed cells drop-wise before pelleting.[8][9] |
| Centrifugation damage | For particularly fragile neural cells, consider plating directly without centrifugation, allowing cells to attach, and then changing the medium after a few hours to remove cryoprotectant.[8] |
| Incorrect cryopreservation | Ensure a controlled-rate freezing protocol was used with an appropriate cryoprotectant (e.g., DMSO). |
Problem 2: Poor Attachment of NSC-001 to Culture Surface
| Potential Cause | Recommended Solution |
| Inadequate coating | Ensure the culture surface is evenly coated with an appropriate matrix (e.g., Matrigel, poly-L-ornithine/laminin) and not allowed to dry out before adding cells.[9] |
| Low cell viability | See "Low Cell Viability After Thawing" guide. Dead cells will not attach. |
| Cell clumping | Ensure single-cell suspension after passaging by gentle trituration. Cell clumps will not attach properly. |
| Incorrect medium | Use the recommended pre-warmed growth medium for NSC-001. |
Problem 3: Inconsistent Differentiation Efficiency
| Potential Cause | Recommended Solution |
| Heterogeneity in starting NSC population | Perform cell sorting for a key NSC marker (e.g., CD133) to enrich for a more homogenous population before starting differentiation. |
| Variability in reagent quality | Use reagents from the same lot for the duration of a differentiation experiment. Test new lots of key reagents like growth factors before use in critical experiments.[10] |
| Inconsistent timing of media changes | Adhere strictly to the differentiation protocol timeline for media and growth factor changes. |
| Cell density at initiation of differentiation | Optimize and maintain a consistent cell density when initiating differentiation, as this can influence cell fate decisions.[11] |
Experimental Protocols
Protocol 1: Expansion of NSC-001 in Adherent Monolayer Culture
-
Preparation of Culture Vessels:
-
Cell Seeding:
-
Thaw or passage NSC-001 to obtain a single-cell suspension.
-
Seed cells at a density of 5 x 10^4 cells/cm² in pre-warmed NSC Expansion Medium.
-
NSC Expansion Medium: Neurobasal Medium supplemented with N2, B27, GlutaMAX, Penicillin-Streptomycin, 20 ng/mL bFGF, and 20 ng/mL EGF.
-
-
Maintenance:
-
Incubate at 37°C, 5% CO2.
-
Replace half of the medium every 2 days.
-
Passage cells when they reach 80-90% confluency using a gentle cell dissociation reagent (e.g., Accutase).
-
Protocol 2: Directed Differentiation of NSC-001 into Neurons and Astrocytes
-
Neuronal Differentiation:
-
Plate NSC-001 on a poly-L-ornithine and laminin-coated dish at 2.5–5 × 10^4 cells/cm² in NSC Expansion Medium.[13]
-
After 2 days, replace the medium with Neuronal Differentiation Medium (Neurobasal medium supplemented with B27, GlutaMAX, and BDNF (10 ng/mL)).
-
Change the medium every 3-4 days for 2-3 weeks.[13]
-
Confirm differentiation by immunostaining for neuronal markers such as β-III-tubulin (Tuj-1) and MAP2.
-
-
Astrocyte Differentiation:
-
Plate NSC-001 as for neuronal differentiation.
-
After 2 days, replace the medium with Astrocyte Differentiation Medium (DMEM supplemented with N2, 1% FBS, and GlutaMAX).
-
Change the medium every 3-4 days for 2-3 weeks.
-
Confirm differentiation by immunostaining for the astrocyte marker GFAP.
-
Visualizations
Signaling Pathways and Workflows
Caption: Dual SMAD inhibition blocks BMP and TGF-β pathways to guide pluripotent stem cells toward a neural fate.
Caption: A typical workflow for preclinical evaluation of NSC-001, from cell expansion to in vivo analysis.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. mitocon.it [mitocon.it]
- 3. globalgenes.org [globalgenes.org]
- 4. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insight Into the Mechanisms and the Challenges on Stem Cell-Based Therapies for Cerebral Ischemic Stroke [frontiersin.org]
- 7. Frontiers | The Dark Side of the Force – Constraints and Complications of Cell Therapies for Stroke [frontiersin.org]
- 8. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing neuronal differentiation of human pluripotent NT2 stem cells in monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for mouse adult neural stem cell isolation and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to PPAR Delta Agonists in Myopathy: An In-Depth Analysis of ReN001 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor delta (PPARδ) has emerged as a promising therapeutic target for a range of metabolic disorders, including myopathies characterized by impaired muscle energy metabolism and function. PPARδ activation in skeletal muscle is known to promote fatty acid oxidation, mitochondrial biogenesis, and a shift towards an oxidative muscle fiber phenotype, all of which are theoretically beneficial for myopathic conditions. This guide provides a comparative overview of ReN001 (mavodelpar), a clinical-stage PPARδ agonist, and other notable PPARδ agonists, with a focus on their potential application in myopathy.
This document summarizes available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.
Comparative Analysis of PPAR Delta Agonists
The landscape of PPARδ agonists is diverse, with compounds ranging from early-stage research tools to those that have undergone clinical evaluation. This section provides a comparative look at this compound, GW501516, and GW0742, focusing on their mechanism of action, and available efficacy and safety data relevant to myopathy.
This compound (Mavodelpar)
This compound is a potent and selective PPARδ agonist that was in clinical development for the treatment of primary mitochondrial myopathies (PMM) and other genetic myopathies.[1][2] Laboratory and some early clinical study data suggested that this compound could improve energy production within muscle cells and potentially enhance muscle function.[3] However, the pivotal Phase 2b STRIDE clinical trial in PMM patients was terminated as it did not meet its primary or secondary efficacy endpoints.[4][5]
GW501516 (Cardarine)
GW501516, also known as Cardarine, is one of the most well-studied PPARδ agonists in a preclinical setting. It has demonstrated robust effects on muscle metabolism, including increased fatty acid oxidation and mitochondrial biogenesis.[2][6] In animal models, GW501516 treatment has been shown to enhance running endurance.[2] However, its development was halted due to findings of carcinogenicity in preclinical studies.[6]
GW0742
GW0742 is another selective PPARδ agonist that has been investigated in various preclinical models. It has been shown to improve insulin resistance and glucose homeostasis in animal models of diabetes.[7][8] In the context of muscle, GW0742 has been used to explore the role of PPARδ in modulating signaling pathways associated with myocyte growth and metabolism.[9]
Quantitative Data Summary
Due to the different stages of development and the variety of models used, a direct head-to-head comparison of quantitative efficacy data is challenging. The following tables summarize the available data for each compound.
Table 1: In Vitro and In Vivo Efficacy of PPAR Delta Agonists in Muscle
| Parameter | This compound (Mavodelpar) | GW501516 (Cardarine) | GW0742 |
| Cellular Model | Patient-derived fibroblasts with mitochondrial dysfunction | C2C12 myotubes, L6 myotubes | C2C12 myotubes |
| Effect on Mitochondrial Function | Improved cellular bioenergetics in fibroblasts from PMM patients with Complex I deficiency[10] | Increased mitochondrial content and function in C2C12 myotubes[11] | Not explicitly reported in myopathy models |
| Effect on Fatty Acid Oxidation | Increased fatty acid oxidation[12] | Increased palmitate oxidation in L6 myotubes[1] | Increased fatty acid oxidation in C2C12 myotubes[13] |
| Effect on Gene Expression | Increased transcription of genes involved in mitochondrial function[12] | Increased PGC-1α protein expression in C2C12 myotubes[11] | Promotes expression of genes for fatty acid catabolism[13] |
| Animal Model | Not available in public domain | Mice | Rats |
| Effect on Endurance | Not available in public domain | Increased running endurance in mice[2] | Not explicitly reported in myopathy models |
Table 2: Clinical Trial Data for this compound (Mavodelpar) in Primary Mitochondrial Myopathy (STRIDE Study)
| Endpoint | Result | Citation |
| Primary Efficacy Endpoint | No significant change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24 compared to placebo. | [4][5] |
| Secondary Efficacy Endpoint | No significant change from baseline in the PROMIS® Short Form Fatigue 13a score compared to placebo. | [4][5] |
| Safety | Generally well-tolerated. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.
This compound (Mavodelpar) - STRIDE Clinical Trial Protocol (NCT04535609)
-
Study Design: A global, randomized, double-blind, placebo-controlled, pivotal Phase 2b trial.[4]
-
Participants: Adult patients with PMM due to mitochondrial DNA (mtDNA) defects.[4]
-
Intervention: 100 mg mavodelpar administered orally, once-daily, for 24 weeks.[4]
-
Primary Efficacy Endpoint: Change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[4]
-
Secondary Efficacy Endpoint: Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4]
-
Other Endpoints: Modified Fatigue Impact Scale (MFIS), Patient Global Impression of Change (PGIC), 30 Second Sit-To-Stand (30STS) Test, Brief Pain Inventory (BPI), and others.[14]
GW501516 - In Vitro Muscle Cell Experiments
-
Cell Line: C2C12 myotubes.[1]
-
Treatment: GW501516 for up to 24 hours.[1]
-
Mitochondrial Metabolism Assessment: Oxygen consumption and extracellular acidification rate measured.[1]
-
Gene and Protein Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) and western blot.[1]
-
Metabolite Analysis: Liquid chromatography–mass spectrometry (LC/MS) for media branched-chain amino acid (BCAA) content.[1]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
PPAR Delta Signaling Pathway in Skeletal Muscle
Caption: PPARδ signaling pathway in skeletal muscle.
Experimental Workflow for In Vitro PPAR Delta Agonist Screening
Caption: In vitro screening workflow for PPARδ agonists.
Discussion and Future Directions
The therapeutic potential of PPARδ agonists in myopathies remains an area of active investigation. While the clinical development of this compound for PMM was unsuccessful, the rationale for targeting PPARδ in muscle diseases with metabolic dysfunction persists. The preclinical data for compounds like GW501516 demonstrate a clear capacity to modulate muscle metabolism in a manner that could be beneficial for certain myopathies.
Several key questions remain to be addressed:
-
Patient Selection: The heterogeneity of myopathies suggests that a targeted approach to patient selection will be critical for the success of future clinical trials. Biomarkers indicative of PPARδ pathway engagement could aid in identifying patient populations most likely to respond.
-
Safety: The long-term safety of potent PPARδ activation remains a concern, particularly in light of the preclinical carcinogenicity findings with GW501516. The development of next-generation PPARδ modulators with improved safety profiles is essential.
-
Combination Therapies: Exploring the synergistic potential of PPARδ agonists with other therapeutic modalities, such as exercise or other metabolic modulators, may offer enhanced efficacy.
References
- 1. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. globalgenes.org [globalgenes.org]
- 5. mitocon.it [mitocon.it]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mavodelpar (this compound) / vTv Therapeutics, OnKure [delta.larvol.com]
- 11. PPAR β/ δ Agonism with GW501516 Increases Myotube PGC-1 α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 13. Roles of PPARdelta in the control of muscle development and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiesiventures.com [chiesiventures.com]
Mavodelpar for Long-Chain Fatty Acid Oxidation Disorders: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug mavodelpar (formerly REN001) with the approved therapy, triheptanoin (Dojolvi®), for the treatment of Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD). Due to the discontinuation of mavodelpar's development and the limited availability of public preclinical data, this guide will focus on its proposed mechanism of action and available clinical findings from early-phase trials, juxtaposed with the more extensive data for triheptanoin.
Overview of Therapeutic Strategies
Long-Chain Fatty Acid Oxidation Disorders are a group of rare genetic conditions that prevent the body from breaking down long-chain fatty acids for energy.[1][2] This leads to a deficit in energy production and an accumulation of toxic fatty acid intermediates, causing symptoms such as muscle weakness, cardiomyopathy, and rhabdomyolysis.[2][3]
Therapeutic approaches for LC-FAOD aim to either bypass the defective metabolic pathway or enhance the residual enzyme activity. Mavodelpar and triheptanoin represent these two distinct strategies.
Mavodelpar , a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, was developed to increase the transcription of genes involved in mitochondrial function and fatty acid oxidation.[4] The therapeutic hypothesis was that by activating PPARδ, mavodelpar could enhance the body's residual capacity to break down fatty acids, thereby improving energy metabolism in patients with LC-FAOD.[4][5] However, in December 2023, Reneo Pharmaceuticals announced the suspension of all mavodelpar development activities following the failure of a pivotal study in primary mitochondrial myopathies (PMM) to meet its endpoints.[6]
Triheptanoin is a synthetic medium-chain triglyceride composed of three seven-carbon fatty acids.[7] It is approved by the FDA as a source of calories and fatty acids for pediatric and adult patients with LC-FAOD.[7][8] Triheptanoin acts by providing an alternative energy source that can bypass the metabolic block in LC-FAOD.[7] Its metabolism produces intermediates that can replenish the Krebs cycle, a key energy-producing pathway in the body.[9]
Comparative Efficacy Data
Direct preclinical comparisons are challenging due to the lack of published quantitative preclinical data for mavodelpar. The following tables summarize the available clinical efficacy data for both compounds.
Mavodelpar (this compound) Clinical Data (Phase 1b, Open-Label)
An open-label Phase 1b study was conducted to assess the safety and tolerability of mavodelpar in 24 adult patients with various LC-FAOD genotypes over 12 weeks. The study also explored potential efficacy measures.[10]
| Efficacy Endpoint | Patient Subgroup | Baseline (Mean ± SD) | Change from Baseline at Week 12 (Mean ± SD) |
| 12-Minute Walk Test (meters) | LCHAD (n=5) | 487.8 ± 10.7 | +65.0 ± 19.1 |
| CPT2 (n=5) | 599.3 ± 46.4 | +53.3 ± 4.9 | |
| VLCAD (n=11) | 818.1 ± 35.2 | +37.9 ± 17.4 | |
| Modified Fatigue Impact Scale (MFIS) Total Score | LCHAD (n=5) | 46.8 ± 6.7 | -10.0 ± 9.0 |
| CPT2 (n=5) | 53.3 ± 4.9 | -2.5 ± 4.9 | |
| VLCAD (n=12) | 45.8 ± 6.0 | -6.3 ± 7.0 |
Data from a press release by Reneo Pharmaceuticals.[10] A decrease in MFIS score indicates improvement in fatigue.
Triheptanoin (Dojolvi®) Clinical Data
The efficacy of triheptanoin has been evaluated in multiple studies, including a 78-week open-label Phase 2 study (Study 1) and a long-term extension study (Study 2).[9][11][12] The primary endpoint in these studies was the annualized rate of Major Clinical Events (MCEs), defined as hospitalizations, emergency room visits, or emergency interventions for rhabdomyolysis, hypoglycemia, or cardiomyopathy.[9]
| Efficacy Endpoint | Pre-Triheptanoin Period (78 weeks) | During Triheptanoin Treatment (78 weeks) | % Reduction | p-value |
| Annualized MCE Rate (events/year) | 1.69 | 0.88 | 48.1% | 0.021 |
| Annualized MCE Duration (days/year) | 5.96 | 2.96 | 50.3% | 0.028 |
| Annualized Rhabdomyolysis Hospitalization Rate (events/year) | 1.03 | 0.63 | 38.7% | 0.104 |
| Annualized Hypoglycemia Hospitalization Rate (events/year) | 0.30 | 0 | 100% | 0.067 |
Data from Vockley et al., J Inherit Metab Dis, 2019.[13]
In a long-term extension study, the median annualized MCE rate in triheptanoin-naïve patients decreased by 86% from 2.00 events/patient/year pre-treatment to 0.28 events/patient/year with triheptanoin (p = 0.0343).[11]
Experimental Protocols
Detailed preclinical experimental protocols for mavodelpar in LC-FAOD are not publicly available. However, a general approach to preclinical validation for a therapeutic candidate in LC-FAOD would typically involve the following:
In Vitro Studies
-
Cell-based Assays: Utilize patient-derived fibroblasts or myoblasts with known LC-FAOD mutations.
-
Fatty Acid Oxidation (FAO) Rate: Measure the rate of radiolabeled fatty acid (e.g., [³H]palmitate) oxidation to assess the compound's ability to rescue or enhance metabolic function.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to quantify the expression of PPARδ target genes involved in fatty acid metabolism (e.g., CPT1, ACADVL) following treatment with the compound.
-
Mitochondrial Function Assays: Evaluate mitochondrial respiration (e.g., using Seahorse XF Analyzer), ATP production, and mitochondrial biogenesis.
-
In Vivo Studies
-
Animal Models: Employ genetic mouse models that recapitulate the human LC-FAOD phenotype (e.g., VLCAD deficiency mice).[14]
-
Fasting and Exercise Challenge: Subject the animals to fasting or endurance exercise protocols to induce metabolic stress and evaluate the therapeutic's ability to prevent hypoglycemia, rhabdomyolysis (measured by serum creatine kinase levels), and improve exercise tolerance.
-
Cardiac Function Assessment: Use echocardiography to monitor cardiac structure and function, as cardiomyopathy is a common complication of LC-FAOD.
-
Metabolomic and Lipidomic Analysis: Analyze plasma and tissue samples to assess the impact of the treatment on acylcarnitine profiles and the accumulation of toxic lipid intermediates.
-
Visualizing Mechanisms and Workflows
Mavodelpar's Proposed Signaling Pathway
Caption: Proposed mechanism of mavodelpar as a PPARδ agonist.
Comparative Therapeutic Strategies
Caption: Mavodelpar vs. Triheptanoin therapeutic approaches.
General Preclinical Efficacy Workflow
Caption: A typical workflow for preclinical drug evaluation in LC-FAOD.
Conclusion
Mavodelpar, as a PPARδ agonist, represented a novel therapeutic strategy for LC-FAOD by aiming to enhance endogenous metabolic pathways.[4] Early open-label clinical data suggested potential improvements in exercise capacity and fatigue in some patients.[10] However, the development program for mavodelpar has been discontinued, and a comprehensive preclinical data package to validate its efficacy in LC-FAOD models is not publicly available.
In contrast, triheptanoin has a well-documented clinical profile demonstrating a significant reduction in major clinical events and hospitalizations in patients with LC-FAOD.[9][11][12] Its mechanism of bypassing the metabolic defect provides a direct and effective way to supply an alternative energy source.[7]
For researchers and drug developers, the story of mavodelpar underscores the challenges of translating a mechanistic hypothesis into clinical efficacy, particularly in rare diseases. While the PPARδ pathway remains a target of interest in metabolic diseases, the clinical validation for this approach in LC-FAOD remains unproven.[15][16] Triheptanoin, on the other hand, serves as a benchmark for a clinically validated and approved therapy that addresses the core energy deficit in LC-FAOD.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiesiventures.com [chiesiventures.com]
- 5. Roles of PPARdelta in the control of muscle development and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiesiventures.com [chiesiventures.com]
- 7. fepblue.org [fepblue.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Results from a 78-week single-arm, open-label Phase 2 study to evaluate UX007 in pediatric and adult patients with severe long-chain fatty acid oxidation disorders (LC-FAOD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 11. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Results from a 78-week, single-arm, open-label phase 2 study to evaluate UX007 in pediatric and adult patients with severe long-chain fatty acid oxidation disorders (LC-FAOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mitoaction.org [mitoaction.org]
- 15. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 16. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ReN001 and Bezafibrate for Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two peroxisome proliferator-activated receptor (PPAR) agonists, ReN001 and bezafibrate, with a focus on their impact on mitochondrial function. While both compounds have been investigated for their potential to ameliorate mitochondrial dysfunction, they exhibit distinct pharmacological profiles and have shown different outcomes in clinical development.
At a Glance: this compound vs. Bezafibrate
| Feature | This compound (Mavodelpar) | Bezafibrate |
| Primary Mechanism | Selective PPARδ agonist.[1][2][3] | Pan-PPAR agonist (α, γ, δ).[4] |
| Key Biological Effects | Increases transcription of genes involved in mitochondrial function and fatty acid oxidation; may increase mitochondrial biogenesis.[1][3] | Induces mitochondrial biogenesis, enhances fatty acid oxidation, and improves mitochondrial respiration.[5][6] |
| Clinical Development for Mitochondrial Disease | Development suspended after a pivotal Phase 2b study in Primary Mitochondrial Myopathies (PMM) did not meet primary or secondary efficacy endpoints.[7] | Investigated in clinical trials for mitochondrial myopathy, with some studies showing modest benefits but also raising concerns about long-term safety.[8] |
| Noted Side Effects/Concerns | In a Phase 1b study in LC-FAOD, the most common adverse events were rhabdomyolysis and myalgia.[1] | Long-term use in mitochondrial disease has raised concerns due to observed increases in serum biomarkers of mitochondrial disease and dysregulation of fatty acid and amino acid metabolism.[8] |
Mechanism of Action: A Tale of Two PPAR Agonists
Both this compound and bezafibrate exert their effects on mitochondrial function primarily through the activation of PPARs, a group of nuclear receptors that regulate gene expression. However, their selectivity for different PPAR isoforms is a key differentiator.
This compound: The Selective Approach
This compound is a potent and selective agonist of PPARδ (delta).[1][2][3] This specificity is intended to target genes that are critically involved in mitochondrial metabolism and the generation of ATP, the cell's primary energy currency.[3] By activating PPARδ, this compound has been shown to increase the transcription of genes involved in mitochondrial function and enhance fatty acid oxidation.[1][3] The activation of this pathway is also thought to stimulate the production of new mitochondria, a process known as mitochondrial biogenesis.[1] The therapeutic hypothesis is that a targeted increase in mitochondrial gene expression and function could compensate for underlying mitochondrial defects.
Bezafibrate: The Broad-Spectrum Activator
In contrast to the targeted approach of this compound, bezafibrate is a pan-PPAR agonist, meaning it activates all three major PPAR isoforms: α (alpha), γ (gamma), and δ (delta).[4] This broad activity allows bezafibrate to influence a wider range of metabolic pathways. Its effect on mitochondrial biogenesis is largely attributed to the activation of the PPARγ coactivator 1-alpha (PGC-1α) signaling pathway.[5][9][10] PGC-1α is a master regulator of mitochondrial biogenesis, and its activation leads to an increase in the expression of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), ultimately driving the synthesis of new mitochondria.[11][12]
Signaling Pathway Diagrams
Performance Data: A Summary of Preclinical and Clinical Findings
This compound (Mavodelpar) Performance Data
| Parameter | Model System | Key Findings | Citation(s) |
| Gene Expression | Animal models | Increased expression of genes involved in mitochondrial biogenesis. | [13] |
| Metabolic Effects | Animal models and initial Phase 1 studies | Decreased LDL cholesterol and triglycerides; increased HDL cholesterol. | [13] |
| Clinical Efficacy (PMM) | Phase 2b STRIDE study (human) | Did not meet primary endpoint (change in 12-minute walk test) or secondary efficacy endpoints. | [7][14] |
| Safety (PMM) | Phase 1b study (human) | Generally safe and well-tolerated. | |
| Safety (LC-FAOD) | Phase 1b study (human) | Most common adverse events were rhabdomyolysis and myalgia. | [1] |
Bezafibrate Performance Data
| Parameter | Model System | Key Findings | Citation(s) |
| Mitochondrial Respiration | 22qDS iBMECs (Seahorse assay) | Improved basal respiration, ATP-linked respiration, maximal respiration, and spare capacity. | [5] |
| Mitochondrial Mass | Mouse brain tissue | Increased citrate synthase activity, indicating an increase in mitochondrial mass. | [15] |
| OXPHOS Capacity | Mouse brain tissue | Increased cytochrome c oxidase (COX) activity. | [15] |
| ATP Production | DNM1L-deficient patient fibroblasts | Normalized ATP production. | [6] |
| Mitochondrial Morphology | DNM1L-deficient patient fibroblasts | Improved mitochondrial morphology. | [6] |
| Clinical Efficacy (m.3243A>G mutation) | Open-label study (human) | Reduction in the number of complex IV-immunodeficient muscle fibers and improved cardiac function. | [8] |
| Safety/Concerns (m.3243A>G mutation) | Open-label study (human) | Increased serum biomarkers of mitochondrial disease (FGF-21, GDF-15) and dysregulation of fatty acid and amino acid metabolism. | [8] |
Experimental Protocols: Key Methodologies
Detailed experimental protocols for preclinical studies of this compound are not publicly available. However, the methodologies used to assess the effects of bezafibrate on mitochondrial function are well-established. Below are summaries of common protocols.
Experimental Workflow for Assessing Mitochondrial Function
1. Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in real-time, providing a quantitative assessment of mitochondrial respiration. The "Mito Stress Test" involves the sequential injection of mitochondrial toxins to determine key parameters of mitochondrial function.[5][8][16]
-
Protocol Outline:
-
Cells are seeded in a Seahorse XF microplate.
-
The cells are treated with the compound of interest (e.g., bezafibrate) for a specified duration.
-
The culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a CO2-free incubator.
-
The Seahorse XF sensor cartridge, loaded with oligomycin, FCCP, and rotenone/antimycin A, is calibrated.
-
The cell plate is placed in the Seahorse XF Analyzer, and basal OCR is measured.
-
The mitochondrial toxins are sequentially injected, and OCR is measured after each injection to determine ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5][8]
-
2. ATP Production Assay (Bioluminescence)
-
Principle: This assay quantifies ATP levels based on the ATP-dependent luciferin-luciferase reaction. The amount of light produced is directly proportional to the amount of ATP present.[13][15][17][18][19]
-
Protocol Outline:
-
Cells are cultured and treated with the test compound.
-
A cell lysis reagent is added to release intracellular ATP.
-
The cell lysate is mixed with a reagent containing luciferase and luciferin.
-
The resulting luminescence is measured using a luminometer.
-
ATP concentration is determined by comparing the luminescence of the samples to a standard curve of known ATP concentrations.[17]
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE Staining
-
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.[6][20][21][22][23]
-
Protocol Outline:
-
Cells are cultured and treated with the test compound.
-
Cells are incubated with TMRE staining solution.
-
After incubation, the cells are washed to remove excess dye.
-
The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or microplate reader.
-
A mitochondrial uncoupler, such as FCCP, is often used as a positive control for mitochondrial depolarization.[20]
-
4. Mitochondrial DNA (mtDNA) Copy Number Quantification by qPCR
-
Principle: This method determines the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) using quantitative polymerase chain reaction (qPCR). An increase in the mtDNA/nDNA ratio suggests an increase in mitochondrial biogenesis.[4][14][24][25][26]
-
Protocol Outline:
-
Total DNA (both mitochondrial and nuclear) is extracted from cells or tissues.
-
qPCR is performed using specific primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., BECN1).
-
The relative mtDNA copy number is calculated using the ΔΔCt method, which compares the cycle threshold (Ct) values of the mitochondrial and nuclear genes.[25]
-
Conclusion
This compound and bezafibrate represent two distinct strategies for targeting mitochondrial dysfunction through PPAR agonism. This compound's selective activation of PPARδ offered a targeted approach to enhancing mitochondrial gene expression. However, its clinical development for PMM was halted due to a lack of efficacy in a pivotal trial. Bezafibrate, with its broad PPAR activity, has demonstrated positive effects on mitochondrial biogenesis and function in various preclinical models and some human studies. Nevertheless, concerns regarding its long-term safety profile in the context of mitochondrial disease warrant further investigation. The contrasting clinical trajectories of these two compounds underscore the complexities of translating preclinical findings in mitochondrial medicine to effective therapies. Future research may focus on more refined targeting of specific PPAR-mediated pathways or combination therapies to safely and effectively augment mitochondrial function.
References
- 1. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 2. Restoring Cellular Power Outages: A New Drug to Treat Mitochondrial Diseases - BioSpace [biospace.com]
- 3. This compound Granted Fast Track Designation by FDA for Patients with Primary Mitochondrial Myopathies - BioSpace [biospace.com]
- 4. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiesiventures.com [chiesiventures.com]
- 8. benchchem.com [benchchem.com]
- 9. tabaslab.com [tabaslab.com]
- 10. agilent.com [agilent.com]
- 11. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: The ATP Bioluminescence Assay [jove.com]
- 14. Quantification of Mitochondrial DNA Copy Number [bio-protocol.org]
- 15. goldbio.com [goldbio.com]
- 16. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 23. assaygenie.com [assaygenie.com]
- 24. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 26. biorxiv.org [biorxiv.org]
Investigational Drug ReN001 (Mavodelpar): A Comparative Analysis of Early-Phase Clinical Trial Findings
An objective review of the clinical development of ReN001 for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), comparing its performance with alternative therapeutic strategies.
This guide provides a comprehensive comparison of the early-phase clinical trial findings for this compound (mavodelpar), an investigational therapy, with other treatment alternatives for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD). The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and the biological pathways associated with this compound.
Overview of this compound (Mavodelpar)
This compound, also known as mavodelpar, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). The therapeutic rationale behind this compound lies in its potential to enhance the transcription of genes involved in mitochondrial function and fatty acid oxidation, which could, in turn, lead to the production of new mitochondria. The development of this compound focused on rare genetic mitochondrial diseases, specifically PMM and LC-FAOD, which are characterized by impaired energy production.
This compound for Primary Mitochondrial Myopathy (PMM): A Comparative Look
Primary Mitochondrial Myopathies are a group of genetic disorders that predominantly affect skeletal muscle, leading to weakness, fatigue, and exercise intolerance. Currently, there are no FDA-approved treatments specifically for PMM, with the standard of care being largely supportive. The clinical development of this compound for PMM included a pivotal Phase 2b clinical trial known as the STRIDE study.
Comparison with Investigational Alternative: Elamipretide
Elamipretide is another investigational drug that has been studied for the treatment of PMM. The MMPOWER-3 trial was a pivotal Phase 3 study evaluating the efficacy and safety of elamipretide in this patient population.
Table 1: Comparison of Pivotal Clinical Trial Outcomes in Primary Mitochondrial Myopathy
| Feature | This compound (Mavodelpar) - STRIDE Trial | Elamipretide - MMPOWER-3 Trial |
| Trial Phase | Phase 2b | Phase 3 |
| Primary Endpoint | Change from baseline in 12-minute walk test (12MWT) at 24 weeks | Change from baseline in 6-minute walk test (6MWT) at 24 weeks |
| Primary Endpoint Met? | No[1][2] | No[3][4][5][6] |
| Quantitative Outcome | Not publicly disclosed, but announced as not meeting statistical significance.[1][2] | Least Squares Mean Difference vs. Placebo: -3.2 meters (95% CI -18.7 to 12.3; p=0.69)[4] |
It is important to note that while both the STRIDE trial for mavodelpar and the MMPOWER-3 trial for elamipretide failed to meet their primary endpoints, the public availability of quantitative data for the MMPOWER-3 trial allows for a more detailed analysis of its outcome.[3][4][5][6] Following the negative results of the STRIDE study, the development of mavodelpar for PMM was suspended.
This compound for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD): A Comparative Look
LC-FAOD are a group of rare metabolic disorders that prevent the body from breaking down long-chain fatty acids for energy. The standard of care for LC-FAOD includes dietary management and the FDA-approved medication, triheptanoin (Dojolvi™). This compound was investigated in a Phase 1b clinical trial for this indication.
Comparison with FDA-Approved Treatment: Triheptanoin
Triheptanoin is a medium-chain triglyceride that provides an alternative energy source for individuals with LC-FAOD. Its efficacy has been evaluated in several clinical studies, including a long-term open-label extension study (CL202).
Table 2: Comparison of Clinical Trial Outcomes in Long-Chain Fatty Acid Oxidation Disorders
| Feature | This compound (Mavodelpar) - Phase 1b Trial | Triheptanoin (Dojolvi™) - CL202 Extension Study |
| Trial Phase | Phase 1b | Open-label, long-term extension |
| Primary Objective | Safety and tolerability[7] | Long-term safety and efficacy |
| Efficacy Endpoint(s) | Exploratory, including 12-minute walk test[8] | Annualized rate of Major Clinical Events (MCEs) |
| Quantitative Outcome | Increase in walk distance observed in LCHAD and CPT2 subgroups (specific data not publicly available).[8] | For triheptanoin-naïve patients, a significant decrease in the median annualized MCE rate from 2.00 to 0.28 events/patient/year (p=0.0343).[9] |
The early-phase trial of this compound in LC-FAOD was primarily designed to assess its safety, and while some positive signals in exploratory efficacy endpoints were reported, comprehensive, comparative efficacy data is lacking.[8] In contrast, triheptanoin has demonstrated a significant reduction in the frequency of major clinical events in a long-term study, leading to its approval for the treatment of LC-FAOD.[9]
Experimental Protocols
This compound (Mavodelpar) STRIDE Study Protocol (PMM)
-
Study Design: A global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.[2]
-
Patient Population: Adult patients with PMM due to mitochondrial DNA (mtDNA) defects.
-
Intervention: 100 mg of mavodelpar administered orally once daily for 24 weeks.[10]
-
Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[1][2]
-
Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.
This compound (Mavodelpar) Phase 1b Study Protocol (LC-FAOD)
-
Study Design: An open-label, 12-week study.[7]
-
Patient Population: Adult patients with confirmed LC-FAOD.[7]
-
Primary Objective: To evaluate the safety and tolerability of this compound.[7]
Visualizing the Science
Signaling Pathway of this compound (Mavodelpar)
Caption: this compound (mavodelpar) acts as a PPARδ agonist, leading to increased mitochondrial function.
Experimental Workflow of the STRIDE Clinical Trial
Caption: A simplified workflow of the randomized, placebo-controlled STRIDE clinical trial.
References
- 1. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE [globenewswire.com]
- 2. mitocon.it [mitocon.it]
- 3. neurology.org [neurology.org]
- 4. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary mitochondrial myopathies: elamipretide is well tolerated but does not improve the 6-minute walk test or fatigue - Institut de Myologie [institut-myologie.org]
- 6. neurologylive.com [neurologylive.com]
- 7. FDA Grants Orphan Drug Designation to Reneo Pharmaceuticals for this compound for Treatment of Fatty Acid Oxidation Disorders – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]
- 8. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. checkrare.com [checkrare.com]
Mavodelpar for Mitochondrial Myopathies: A Comparative Analysis of a PPARδ Agonist Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mavodelpar, an investigational peroxisome proliferator-activated receptor delta (PPARδ) agonist, and its intended impact on mitochondrial dysfunction stemming from mitochondrial DNA (mtDNA) defects. While the pivotal clinical trial for mavodelpar in Primary Mitochondrial Myopathies (PMM) did not meet its endpoints, an examination of its mechanism and trial design in the context of other therapeutic strategies offers valuable insights for the future of mitochondrial disease drug development.
Mavodelpar: A Focus on Mitochondrial Biogenesis
Mavodelpar (formerly REN001) is a potent and selective agonist of the PPARδ nuclear receptor.[1][2] The therapeutic hypothesis was that activating PPARδ would stimulate a transcriptional cascade leading to enhanced mitochondrial function and biogenesis.[1] This mechanism involves the upregulation of genes crucial for fatty acid oxidation and the creation of new mitochondria, aiming to compensate for the energy deficit characteristic of PMM.[1][3] PMM are a group of rare genetic disorders caused by mutations or deletions in mtDNA or nuclear DNA (nDNA), which impair the mitochondria's ability to produce ATP, leading to significant energy deficits in tissues with high energy demand like muscle and brain.[1][4]
The PPARδ Signaling Pathway
Mavodelpar, as a PPARδ agonist, was designed to activate the PPARδ receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. A key coactivator in this pathway is PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis.[5][6] Activation of this pathway was expected to increase the machinery for fatty acid oxidation and the number of mitochondria, thereby boosting cellular energy production.[3][6]
Clinical Evaluation: The STRIDE Trial
The primary investigation into mavodelpar's efficacy in PMM due to mtDNA defects was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[4][7]
Experimental Protocol: 12-Minute Walk Test (12MWT)
The protocol for the primary efficacy endpoint, the 12MWT, is a standardized assessment of functional exercise capacity.
-
Objective: To measure the maximum distance a participant can walk in 12 minutes along a flat, hard-surfaced corridor.
-
Procedure:
-
Participants are instructed to walk as far as possible for 12 minutes, turning around at marked endpoints of a measured track.
-
Standardized encouragement is provided at specific intervals.
-
Participants are permitted to stop and rest if necessary, but the timer continues.
-
The total distance walked is recorded.
-
-
Outcome Measure: The change in distance walked from baseline to the 24-week endpoint.[7][8]
STRIDE Trial Workflow
The STRIDE study followed a structured clinical trial workflow from participant screening to final analysis.
Quantitative Data and Outcomes
The STRIDE trial did not meet its primary or secondary efficacy endpoints.[4][8] Consequently, the development of mavodelpar for PMM was suspended.[7] While specific quantitative results from the trial are pending final analysis and publication, the key design elements are summarized below.[4]
| Parameter | Mavodelpar (STRIDE Trial) |
| Drug Target | Peroxisome Proliferator-Activated Receptor Delta (PPARδ) |
| Mechanism | Transcriptional upregulation of mitochondrial biogenesis & fatty acid oxidation |
| Patient Population | Adults with Primary Mitochondrial Myopathy (PMM) due to mtDNA defects |
| Dosage | 100 mg, once daily |
| Trial Phase | Phase 2b (Pivotal) |
| Primary Endpoint | Change from baseline in 12-Minute Walk Test (12MWT) at 24 weeks |
| Secondary Endpoint | Change from baseline in PROMIS® Short Form Fatigue 13a score |
| Outcome | Did not meet primary or secondary endpoints |
Comparative Landscape of Therapeutic Strategies
Mavodelpar's approach of inducing mitochondrial biogenesis is one of several strategies being explored for mitochondrial diseases. A comparison with alternatives highlights the diverse efforts to tackle these complex disorders.
| Therapeutic Strategy | Example Drug(s) | Mechanism of Action | Potential Application in mtDNA Defects |
| PPARδ Agonism | Mavodelpar , Bocidelpar | Induces mitochondrial biogenesis and fatty acid oxidation by activating the PPARδ transcriptional pathway.[7][9] | Aims to increase the number of functional mitochondria to compensate for defective ones. |
| Cardiolipin Stabilization | Elamipretide | Binds to and stabilizes cardiolipin, a key lipid of the inner mitochondrial membrane, to improve electron transport chain function and ATP production.[10][11] | Aims to improve the function of existing mitochondria by preserving membrane integrity. |
| Electron Chain Enhancement | Coenzyme Q10, Idebenone | Act as electron carriers in the electron transport chain, potentially bypassing defects and reducing oxidative stress.[12][13] | Directly supports the compromised oxidative phosphorylation process. |
| Antioxidants | Vitamin E, N-acetylcysteine | Reduce levels of reactive oxygen species (ROS) generated by dysfunctional mitochondria, thereby limiting cellular damage.[14] | Mitigates the downstream damaging effects of mitochondrial dysfunction. |
| Mitochondrial Biogenesis (Other) | Bezafibrate (PPAR pan-agonist) | Activates multiple PPAR isoforms (α, γ, δ) to broadly stimulate mitochondrial biogenesis and metabolic gene expression.[6][14] | Similar to mavodelpar, aims to increase mitochondrial mass. |
Conclusion
The journey of mavodelpar underscores the significant challenges in developing treatments for mitochondrial diseases. Although the STRIDE trial was unsuccessful, the data generated are crucial for the scientific community.[4][8] The PPARδ pathway remains a target of interest, and the lessons learned from mavodelpar will inform the design of future trials and the development of next-generation therapeutics. Comparing the biogenesis--focused strategy of mavodelpar with membrane-stabilizing and electron-transport-enhancing approaches illustrates a multifaceted and evolving landscape in the quest for effective therapies for patients with debilitating mitochondrial DNA defects.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals Receives Fast Track Designation from [globenewswire.com]
- 3. youtube.com [youtube.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. PPARδ is an essential transcriptional regulator for mitochondrial protection and biogenesis in adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalgenes.org [globalgenes.org]
- 8. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE [globenewswire.com]
- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 10. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Therapies for mitochondrial diseases and current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the safety profile of ReN001 in long-term preclinical studies
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for rare diseases, such as primary mitochondrial myopathies (PMM), necessitates a rigorous evaluation of their long-term safety profile before clinical application. ReN001 (mavodelpar), a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, was under development for PMM and long-chain fatty acid oxidation disorders (LC-FAOD). However, its development was suspended after a pivotal Phase 2b trial failed to meet its primary efficacy endpoints. This guide provides a comparative overview of the available preclinical safety data for this compound and other PPAR agonists, offering insights for researchers in the field of mitochondrial disease and drug development.
Executive Summary
Direct and detailed long-term preclinical safety data for this compound, including comprehensive toxicology, biodistribution, and tumorigenicity studies, are not extensively available in the public domain. Reneo Pharmaceuticals has presented some preclinical findings at scientific conferences, indicating that mavodelpar is a potent and selective PPARδ agonist that improves mitochondrial function in skeletal muscle.[1] However, for a comprehensive safety assessment, this guide draws comparisons with other PPAR agonists for which more extensive preclinical data have been published. A significant safety concern for the PPAR agonist class is the observation of carcinogenicity in long-term rodent studies.[2][3][4][5]
Comparative Preclinical Safety Data
Due to the limited availability of specific long-term preclinical safety data for this compound, this section presents a comparative summary based on available information for this compound and other PPAR agonists.
| Parameter | This compound (mavodelpar) | Other PPAR Agonists (e.g., Muraglitazar, GW501516) | Key Considerations |
| Target | Selective PPARδ agonist[1][6] | Varying selectivity for PPARα, PPARγ, and PPARδ[3] | The specific PPAR isotype targeted can influence the safety profile. |
| General Toxicology | Stated to be "safe and well tolerated" in early clinical trials.[7] Specific long-term preclinical toxicology data is not publicly available. | Class-related effects include potential for myopathy, rhabdomyolysis, and renal effects.[8] Muraglitazar was associated with cardiac effects in a six-month rat study at high doses.[9] | The dose and duration of exposure are critical factors in toxicological assessments. |
| Biodistribution | Preclinical data presented at conferences suggested muscle tissue as a target. Detailed quantitative biodistribution data is not publicly available. | PPARs have a wide tissue distribution, which corresponds to the organs where tumors have been observed in rodent studies.[4] | Understanding tissue distribution is key to predicting potential off-target effects. |
| Tumorigenicity/ Carcinogenicity | Long-term carcinogenicity data for this compound is not publicly available. | A significant concern for the PPAR agonist class. The US FDA has requested 2-year carcinogenicity studies for these compounds.[2][5] Several dual PPARα/γ agonists have been shown to induce tumors in rodents, including urinary bladder tumors, hemangiosarcomas, and liposarcomas.[3][4] | The relevance of rodent carcinogenicity findings to human risk is a subject of ongoing research and debate.[2][5] |
Experimental Protocols
Standard preclinical safety studies for novel therapeutics, particularly for a class of compounds like PPAR agonists with known safety concerns, generally follow established regulatory guidelines. While specific protocols for this compound are not available, the following outlines typical methodologies for key preclinical safety assessments.
Long-Term Toxicology Studies
-
Objective: To evaluate the potential adverse effects of a test compound after repeated administration over an extended period.
-
Methodology:
-
Animal Models: Typically conducted in two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs or non-human primates).
-
Dosing: Multiple dose levels are used, including a high dose expected to produce some toxicity, a low dose that is a multiple of the expected clinical exposure, and an intermediate dose.
-
Duration: For chronic toxicity, studies can range from 6 to 12 months.
-
Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.
-
Biodistribution Studies
-
Objective: To determine the distribution and accumulation of a compound and/or its metabolites in various tissues and organs.
-
Methodology:
-
Radiolabeling: The test compound is often radiolabeled (e.g., with 14C or 3H) to facilitate detection.
-
Administration: Administered to animals via the intended clinical route.
-
Sample Collection: Tissues and organs are collected at various time points after administration.
-
Analysis: Radioactivity in each tissue is quantified to determine the concentration of the compound and its metabolites.
-
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of a compound after lifetime exposure in animal models.
-
Methodology:
-
Animal Models: Typically conducted in rats and mice.
-
Duration: Usually 24 months for rats and 18-24 months for mice.
-
Dosing: Multiple dose groups, including a high dose that is the maximum tolerated dose (MTD).
-
Endpoint: Comprehensive histopathological evaluation of all tissues for the presence of neoplasms.
-
Signaling Pathway and Experimental Workflow
PPARδ Signaling Pathway
This compound is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating genes involved in energy metabolism. Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.
Caption: Simplified PPARδ signaling pathway activated by this compound.
General Preclinical Safety Evaluation Workflow
The preclinical evaluation of a novel drug candidate like this compound follows a structured workflow to assess its safety before moving into human clinical trials. This process involves a series of in vitro and in vivo studies designed to identify potential toxicities.
Caption: A generalized workflow for preclinical safety evaluation.
Conclusion
Validating the long-term safety of a new therapeutic candidate is a cornerstone of drug development. While the clinical development of this compound has been halted due to efficacy concerns, the exploration of its preclinical safety profile, particularly in the context of the broader class of PPAR agonists, provides valuable lessons for future research in mitochondrial diseases. The known association of PPAR agonists with carcinogenicity in rodent models underscores the importance of comprehensive and long-term preclinical safety studies. For researchers and drug developers, a thorough understanding of the potential class-specific toxicities and the implementation of robust preclinical testing protocols are critical for the successful and safe translation of novel therapies from the laboratory to the clinic.
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Current Status of Carcinogenicity Assessment of Peroxisome Proliferator-Activated Receptor Agonists by the US FDA and a Mode-of-Action Approach to the Carcinogenic Potential [jstage.jst.go.jp]
- 3. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. chiesiventures.com [chiesiventures.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental Therapies for Fatty Acid Oxidation Disorders: A Comparative Analysis of ReN001, Triheptanoin, Bezafibrate, and Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ReN001 (mavodelpar) and other significant experimental and approved therapies for Fatty Acid Oxidation Disorders (FAODs). The content is structured to facilitate a clear understanding of the current therapeutic landscape, supported by available clinical and preclinical data.
Introduction to FAODs and the Therapeutic Pipeline
Fatty Acid Oxidation Disorders (FAODs) are a group of rare inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. This leads to a deficit in energy production and an accumulation of toxic intermediates, particularly during periods of fasting or metabolic stress. The standard of care has traditionally involved dietary modifications, including the avoidance of long-chain fatty acids and supplementation with medium-chain triglycerides (MCTs). However, the significant morbidity and mortality associated with FAODs have driven the development of novel therapeutic strategies. This guide focuses on a comparative analysis of this compound, the recently approved Triheptanoin (Dojolvi®), the repurposed drug bezafibrate, and the emerging field of gene therapy.
Comparative Analysis of Therapeutic Strategies
The following sections detail the mechanism of action, clinical trial data, and developmental status of key therapies for FAODs.
This compound (Mavodelpar)
Status: Development Terminated
This compound, also known as mavodelpar, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Activation of PPARδ is intended to increase the transcription of genes involved in mitochondrial function and fatty acid oxidation, potentially compensating for the genetic defects in FAODs.[1]
In a Phase 1b open-label study involving 24 adult patients with various FAODs (CPT2, VLCAD, LCHAD/TFP deficiencies), this compound was found to be safe and well-tolerated over a 12-week period.[2] The most common adverse events reported were rhabdomyolysis and myalgia, the majority of which were mild to moderate in severity.[2] While the press release from Reneo Pharmaceuticals mentioned an "increase in walk distance observed in both the LCHAD and CPT2 subgroups," specific quantitative data from this trial have not been publicly released.[2]
Crucially, in December 2023, Reneo Pharmaceuticals announced the termination of all mavodelpar development activities. This decision followed the failure of the pivotal Phase 2b STRIDE study to meet its primary and secondary endpoints in patients with primary mitochondrial myopathies (PMM), a related but distinct condition.[3][4][5]
Mechanism of Action: this compound (Mavodelpar)
References
- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. mitocon.it [mitocon.it]
- 5. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]
A critical review of the ReN001 STRIDE trial data
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ReN001 (Mavodelpar)
Essential guidance for the safe and compliant disposal of the investigational drug ReN001, also known as Mavodelpar, is critical for maintaining laboratory safety and environmental protection. As a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, this compound is a small molecule compound under investigation in clinical trials. While a specific Safety Data Sheet (SDS) from the manufacturer, Reneo Pharmaceuticals, is not publicly available, established best practices for the disposal of investigational and non-hazardous pharmaceutical waste provide a robust framework for its proper handling.
This guide offers procedural, step-by-step information to directly address the operational questions of researchers, scientists, and drug development professionals, ensuring that the disposal of this compound aligns with regulatory expectations and promotes a culture of safety.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, adherence to fundamental safety protocols is paramount. Personnel handling this compound should be thoroughly trained on the potential hazards associated with potent small molecules and follow all institutional environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted, but at a minimum, the following PPE is required when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | A lab coat or disposable gown | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder form or if there is a risk of aerosolization. |
Emergency Procedures: In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
For any exposure, a report should be filed with the institution's EHS office, and medical advice should be sought.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as an investigational drug, should follow a clear and documented pathway that prioritizes safety and regulatory compliance. The following workflow outlines the recommended procedure for the disposal of both solid and liquid waste containing this compound.
Detailed Experimental Protocols for Disposal
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, empty vials, and contaminated labware, should be considered pharmaceutical waste.
-
Immediately place these items into a designated, leak-proof, and puncture-resistant waste container.
-
This container should be clearly labeled as "Hazardous Pharmaceutical Waste for Incineration" or as required by your institution's EHS program.[1] Black containers are often used for this purpose.[1]
-
-
Liquid Waste: All solutions containing this compound, including unused experimental solutions, instrument rinse, and contaminated solvents, must be collected as liquid pharmaceutical waste.
-
Collect this waste in a designated, sealed, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Pharmaceutical Waste for Incineration" and a list of its contents, including the approximate concentration of this compound.[1]
-
2. Waste Storage:
-
Store all this compound waste containers in a secure, designated, and well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste accumulation.
3. Final Disposal:
-
Incineration is the recommended method of disposal for both hazardous and non-hazardous pharmaceutical waste to ensure complete destruction of the active compound. [1][2][3][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste by a licensed and certified hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.[1][5] This is to prevent the contamination of water systems and the environment.
Regulatory Compliance and Documentation
Proper documentation is a critical component of the disposal process for investigational drugs.
| Document/Record | Description | Retention Period |
| Waste Manifest | A document that tracks the waste from its point of generation to its final disposal facility. This is provided by the hazardous waste vendor. | As per institutional and regulatory requirements (typically 3-5 years). |
| Disposal Logs | Internal laboratory records detailing the date, quantity, and nature of the this compound waste generated and collected for disposal. | As per institutional policy and good laboratory practice. |
| Certificates of Destruction | Provided by the disposal vendor as proof of proper destruction of the waste. | As per institutional and regulatory requirements. |
All disposal activities must comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local regulations.[1][6] For investigational drugs used in clinical trials, disposal procedures must also adhere to the protocols established by the study sponsor.[6][7]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Protocols for ReN001 (Mavodelpar)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of ReN001, an investigational drug candidate also known as Mavodelpar. As this compound is a potent, selective peroxisome proliferator-activated receptor delta (PPARδ) agonist and a clonal human neural stem cell line, it requires stringent safety protocols to mitigate occupational exposure and ensure a safe laboratory environment.[1] The following procedures are based on established best practices for handling potent pharmaceutical compounds and human-derived biological materials.
Personal Protective Equipment (PPE)
Due to the dual nature of this compound as a potent chemical agent and a human cell line, a comprehensive approach to personal protective equipment is mandatory. All work with this compound and human cell lines should adhere to Biosafety Level 2 (BSL-2) containment practices.[2][3][4] The minimum required PPE includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.[5]
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Gowns should not be worn outside of the designated handling area.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, a face shield worn in combination with safety goggles is mandatory.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powdered form of the compound, a NIOSH-approved N95 or higher-level respirator is required. All personnel requiring respiratory protection must be properly fit-tested.[5]
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial to minimize exposure risk. The following step-by-step guidance should be followed for all procedures involving this compound.
1. Preparation and Designated Area:
-
All handling of this compound must be conducted within a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a containment isolator, to protect both the product and the personnel.[6]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner.
-
Ensure all necessary materials, including PPE, waste containers, and spill kits, are available within the designated area before commencing work.
2. Handling Procedures:
-
When handling the powdered form, use a ventilated balance safety enclosure or a similar containment system to prevent inhalation of airborne particles.
-
For reconstitution and dilution, use closed systems or techniques that minimize the generation of aerosols, such as using a syringe with a locking mechanism.
-
Avoid all skin contact. If contact occurs, immediately wash the affected area with soap and water and seek medical advice.
3. Post-Handling:
-
Decontaminate all surfaces within the BSC or containment isolator after each use with an appropriate disinfectant, such as a 10% bleach solution followed by 70% ethanol.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and all associated waste must comply with federal, state, and local regulations for hazardous chemical and biohazardous waste.
-
Liquid Waste: All liquid waste containing this compound should be collected in clearly labeled, leak-proof containers. These containers should be treated as hazardous chemical waste and disposed of through an approved hazardous waste vendor.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and plasticware, must be placed in designated, labeled hazardous waste bags or containers.[1][7] These should be incinerated by a licensed hazardous waste disposal service.[7]
-
Sharps: All contaminated sharps, such as needles and serological pipettes, must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."
-
Unused Product: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in the regular trash. Follow institutional guidelines for the disposal of investigational drugs.[8][9]
Quantitative Data Summary
As a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, the following table provides general guidance for handling potent pharmaceutical compounds, which should be applied as a conservative measure for this compound.
| Hazard Classification | Occupational Exposure Limit (OEL) | Handling Requirements |
| Potent Compound | < 10 µg/m³ (8-hour TWA) | Containment (e.g., BSC, isolator), dedicated equipment, stringent PPE |
TWA: Time-Weighted Average
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. vumc.org [vumc.org]
- 3. Guidelines for Working Safely with Human Cell Lines | Texas Research [research.utexas.edu]
- 4. jcesom.marshall.edu [jcesom.marshall.edu]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. Important precautions when deriving patient-specific neural elements from pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
